Product packaging for 8-Fluoro-2-methylquinoline(Cat. No.:CAS No. 46001-36-9)

8-Fluoro-2-methylquinoline

Numéro de catalogue: B1339794
Numéro CAS: 46001-36-9
Poids moléculaire: 161.18 g/mol
Clé InChI: HJHYMLQMBHHNRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-Fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B1339794 8-Fluoro-2-methylquinoline CAS No. 46001-36-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHYMLQMBHHNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459729
Record name 8-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46001-36-9
Record name 8-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2-methylquinoline (CAS Number: 46001-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Fluoro-2-methylquinoline, a heterocyclic compound identified by CAS number 46001-36-9. Due to the limited availability of experimentally determined data for this specific molecule, this guide synthesizes information from established chemical principles, data from analogous structures, and computational predictions to offer a robust profile for research and development applications. The guide covers the compound's molecular structure, predicted physicochemical parameters, detailed synthetic strategies, and expected analytical characteristics. This document is intended to serve as a foundational resource for scientists engaged in medicinal chemistry, materials science, and synthetic organic chemistry, providing both theoretical insights and practical guidance for the handling and characterization of this compound.

Compound Identification and Molecular Structure

This compound is a substituted quinoline, a class of bicyclic aromatic compounds that are integral to numerous pharmacologically active agents. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 2-position is anticipated to significantly influence its electronic properties, metabolic stability, and binding interactions with biological targets.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 46001-36-9[][2][3][4]
Molecular Formula C₁₀H₈FN[]
Molecular Weight 161.18 g/mol []
IUPAC Name This compound
Canonical SMILES CC1=NC2=C(C=C1)C=CC=C2F[]
InChI Key HJHYMLQMBHHNRJ-UHFFFAOYSA-N[]

Predicted Physicochemical Properties

In the absence of extensive experimental data, the following physicochemical properties have been predicted based on computational models and comparison with structurally related compounds. These values provide a valuable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRemarks and Comparative Insights
Melting Point (°C) 50 - 70Predicted based on isomers such as 6-Fluoro-2-methylquinoline (49-53 °C) and 8-Chloro-2-methylquinoline (64-68 °C). The introduction of a fluorine atom can influence crystal lattice energy.[5]
Boiling Point (°C) ~240 - 260 at 760 mmHgEstimated based on the boiling point of related quinoline derivatives.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, chloroform).The quinoline core is hydrophobic. The basic nitrogen at position 1 offers a site for protonation, which may slightly enhance solubility in acidic aqueous media.
pKa (of the conjugate acid) 4.5 - 5.5The quinoline nitrogen is basic. The electron-withdrawing effect of the fluorine atom is expected to slightly decrease the basicity compared to 2-methylquinoline.
LogP 2.5 - 3.0The molecule is moderately lipophilic, which has implications for membrane permeability and potential biological activity.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. The choice of a specific route will depend on the availability of starting materials and the desired scale of the reaction. The Combes, Doebner-von Miller, and Friedländer syntheses are all viable approaches.[3][4][6][7][8][9][10][11][12][13][14][15][16] Below is a generalized protocol based on the Doebner-von Miller reaction, a robust method for preparing 2-substituted quinolines.[4][10][12][15]

Proposed Synthetic Pathway: Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, 2-fluoroaniline would be the starting aniline.

Doebner_von_Miller_Synthesis start 2-Fluoroaniline + Crotonaldehyde intermediate Michael Adduct Intermediate start->intermediate Michael Addition acid Acid Catalyst (e.g., HCl, H₂SO₄) acid->start cyclization Intramolecular Cyclization intermediate->cyclization Electrophilic Aromatic Substitution dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation product This compound oxidation->product

Caption: Proposed Doebner-von Miller synthesis of this compound.

Experimental Protocol (Generalized)

Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial for protonating the carbonyl group of the α,β-unsaturated aldehyde, thereby activating it for nucleophilic attack by the aniline. The subsequent cyclization is an electrophilic aromatic substitution, which is also promoted by the acidic conditions. An oxidizing agent is often necessary to convert the resulting dihydroquinoline intermediate to the aromatic quinoline product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and ethanol).

  • Addition of Reactants: To this solution, slowly add crotonaldehyde. An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) may also be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Characterization: Predicted Spectral Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The fluorine atom at the 8-position will further couple with adjacent protons, leading to additional splitting.

  • Methyl Group (C2-CH₃): A singlet around δ 2.5-2.8 ppm.

  • Aromatic Protons: A series of multiplets in the region of δ 7.0-8.5 ppm. The proton at the 7-position will likely show coupling to the fluorine at the 8-position.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-bond carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

IR_Spectrum_Prediction IR Predicted IR Absorptions for this compound ~3050-3100 cm⁻¹ (Aromatic C-H stretch) ~1600, 1500, 1450 cm⁻¹ (C=C and C=N stretching) ~1200-1300 cm⁻¹ (C-F stretch) ~750-850 cm⁻¹ (Aromatic C-H out-of-plane bending)

Caption: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of small molecules or radicals. Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring and cleavage of the methyl group. The presence of the fluorine atom will also influence the fragmentation.

Mass_Spec_Fragmentation M [C₁₀H₈FN]⁺˙ m/z = 161 frag1 [M - H]⁺ m/z = 160 M->frag1 - H˙ frag2 [M - CH₃]⁺ m/z = 146 M->frag2 - CH₃˙ frag3 [M - HCN]⁺˙ m/z = 134 M->frag3 - HCN

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. As a quinoline derivative, it may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 46001-36-9) is a fluorinated heterocyclic compound with significant potential for applications in drug discovery and materials science. Although experimental data on its physicochemical properties are currently scarce, this technical guide provides a comprehensive overview based on established chemical principles and computational predictions. The outlined synthetic and analytical methodologies offer a practical framework for researchers working with this and related quinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and explore the full potential of this molecule.

References

Unlocking the Therapeutic Promise of 8-Fluoro-2-methylquinoline: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Imperative for Novel Quinolines

The quinoline scaffold remains a cornerstone of medicinal chemistry, a privileged structure that consistently yields compounds with a broad spectrum of biological activities.[1][2][3] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of this heterocyclic system is well-documented.[4] The strategic introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 8-Fluoro-2-methylquinoline, represents a molecule of significant interest, combining the established bioactivity of the quinoline core with the modulatory effects of fluorine and methyl substitutions. The presence of a fluorine atom, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][5]

This technical guide provides a comprehensive framework for the systematic screening of the biological activities of this compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of potential results. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

I. The Compound of Interest: this compound - A Profile

This compound is a derivative of quinoline with a fluorine atom at the 8-position and a methyl group at the 2-position.[6][7] While extensive biological data for this specific molecule is not yet widely published, we can extrapolate its likely activities based on the well-established properties of related analogs. The 2-methyl group can influence the compound's steric interactions with biological targets and may affect its metabolic profile. The 8-fluoro substitution is particularly noteworthy. Fluorine's high electronegativity can alter the electronic distribution of the quinoline ring system, potentially influencing its interaction with target enzymes and receptors.

II. A Multi-pronged Approach to Biological Activity Screening

A comprehensive evaluation of a novel chemical entity requires a multi-pronged screening strategy. For this compound, we propose a tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies based on initial findings.

G cluster_1 Phase 2: Secondary & Mechanistic Assays A Anticancer Cytotoxicity Screening D Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) A->D B Antimicrobial Screening B->D C Antifungal Screening C->D E Lead Optimization D->E

Caption: A tiered approach to screening the biological activity of this compound.

III. Anticancer Activity Screening: Uncovering Cytotoxic Potential

Quinoline derivatives have demonstrated significant potential as anticancer agents, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis.[8][9][10][11] The structural similarity of this compound to known cytotoxic quinolines warrants a thorough investigation of its anticancer properties.

A. Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] This assay is an excellent first-pass screen to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a normal human cell line (e.g., NHDF-Neo [fibroblasts]) should be cultured in their respective recommended media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. Treat the cells with these varying concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticipated Cytotoxicity Profile

Cell LineCancer TypePredicted IC50 (µM) of this compound
MCF-7Breast AdenocarcinomaTo be determined
HCT-116Colorectal CarcinomaTo be determined
A549Lung CarcinomaTo be determined
NHDF-NeoNormal Human Dermal FibroblastsTo be determined
B. Delving Deeper: Apoptosis vs. Necrosis

Should this compound exhibit significant cytotoxicity, the next logical step is to elucidate the mechanism of cell death. Assays such as Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry can differentiate between apoptosis (programmed cell death) and necrosis.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat cells with This compound B Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C Flow Cytometry Analysis B->C D Annexin V-/PI- (Viable) C->D E Annexin V+/PI- (Early Apoptosis) C->E F Annexin V+/PI+ (Late Apoptosis/Necrosis) C->F G Annexin V-/PI+ (Necrosis) C->G

Caption: Workflow for differentiating apoptosis and necrosis using flow cytometry.

IV. Antimicrobial Activity Screening: A Nod to the Fluoroquinolone Legacy

The presence of a fluorine atom on the quinoline ring immediately brings to mind the highly successful class of fluoroquinolone antibiotics.[15] These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[4][15] It is, therefore, imperative to screen this compound for antibacterial activity.

A. Initial Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[16] It is a qualitative or semi-quantitative assay that provides a rapid indication of a compound's efficacy against a panel of bacteria.

Experimental Protocol: Disk Diffusion Assay

  • Bacterial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]).

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface. A solvent control disk and a positive control antibiotic disk should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

B. Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, a quantitative determination of the compound's potency is necessary. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Addition: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Data Presentation: Anticipated Antimicrobial Activity

Bacterial StrainGram StainPredicted MIC (µg/mL) of this compound
Staphylococcus aureusPositiveTo be determined
Escherichia coliNegativeTo be determined
Pseudomonas aeruginosaNegativeTo be determined
Enterococcus faecalisPositiveTo be determined

V. Antifungal Activity Screening: Exploring a Broader Spectrum

The biological activity of quinoline derivatives is not limited to anticancer and antibacterial effects; many have also shown promise as antifungal agents.[19] Therefore, a comprehensive screening of this compound should include an evaluation of its antifungal properties.

A. Standardized Antifungal Susceptibility Testing

Similar to antibacterial testing, the antifungal activity of this compound can be assessed using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI).[17][20] Broth microdilution is a commonly employed technique.

Experimental Protocol: Antifungal Broth Microdilution

  • Fungal Strains: A panel of clinically relevant fungi should be used, including yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).

  • Medium: RPMI-1640 medium is the standard for antifungal susceptibility testing.

  • Inoculum Preparation: Prepare fungal inocula according to standardized protocols.

  • Assay Procedure: The procedure is analogous to the antibacterial broth microdilution assay, with appropriate adjustments for the growth requirements of fungi (e.g., longer incubation times).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[21]

Data Presentation: Anticipated Antifungal Activity

Fungal StrainTypePredicted MIC (µg/mL) of this compound
Candida albicansYeastTo be determined
Cryptococcus neoformansYeastTo be determined
Aspergillus fumigatusMoldTo be determined

VI. Concluding Remarks and Future Directions

This technical guide outlines a systematic and robust approach to the initial biological activity screening of this compound. The proposed workflows for anticancer, antibacterial, and antifungal testing provide a solid foundation for uncovering the therapeutic potential of this intriguing molecule. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies to identify the specific molecular targets and pathways involved. The journey from a promising compound to a clinically viable drug is long and arduous, but it begins with a meticulous and scientifically sound initial investigation. The framework presented here is designed to be the first crucial step in that journey.

References

Synthesis of novel 8-Fluoro-2-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Novel 8-Fluoro-2-methylquinoline Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the this compound Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from antimalarials like quinine to modern antibiotics.[1][2] Its unique electronic properties and ability to be functionalized at multiple positions make it a privileged scaffold in drug design.[3] The strategic introduction of a fluorine atom, particularly at the 8-position, significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and biological activity.[1][4] This guide provides a comprehensive overview of both classical and novel synthetic strategies for constructing the this compound core and offers field-proven insights into its subsequent functionalization to generate novel derivatives for research and drug development.

The precise and selective introduction of varied functional groups onto the quinoline scaffold is a transformative strategy in modern chemistry, expanding the chemical space and enhancing the pharmacological potential of its derivatives.[5] This document serves as a technical guide for researchers and drug development professionals, detailing robust synthetic methodologies, explaining the causality behind experimental choices, and providing self-validating protocols for the synthesis of this valuable heterocyclic system.

Part 1: Core Synthesis of this compound

The construction of the core quinoline ring is the foundational step. Several methods, from century-old name reactions to modern catalytic systems, can be employed. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Doebner-von Miller Reaction: An Acid-Catalyzed Cyclization

The Doebner-von Miller reaction is a robust and direct method for synthesizing quinolines from an aromatic amine and an α,β-unsaturated carbonyl compound under strong acid catalysis.[6][7] For the synthesis of this compound, this involves the reaction of 2-fluoroaniline with crotonaldehyde.

Causality and Expertise: The reaction proceeds via a 1,4-Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. Dehydration then leads to a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product. The choice of a strong Brønsted acid (like HCl or H₂SO₄) or a Lewis acid is critical for promoting both the initial conjugate addition and the subsequent cyclization.[6] An oxidizing agent, which can be the α,β-unsaturated carbonyl itself or an added reagent, is necessary for the final aromatization step.[8]

Reaction Mechanism: Doebner-von Miller Synthesis

Doebner_von_Miller Start 2-Fluoroaniline + Crotonaldehyde Michael_Adduct Michael Adduct (3-(2-fluoroanilino)butanal) Start->Michael_Adduct H+ catalyzed Michael Addition Cyclized Intramolecular Electrophilic Cyclization Michael_Adduct->Cyclized H+ catalyzed Dihydro 1,2-Dihydroquinoline Intermediate Cyclized->Dihydro Dehydration (-H2O) Oxidation Oxidation & Aromatization Dihydro->Oxidation Product This compound Oxidation->Product

Caption: Mechanism of the Doebner-von Miller reaction for this compound.

Detailed Experimental Protocol: Doebner-von Miller Synthesis
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add crotonaldehyde (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Scientist's Note: The slow addition is crucial to control the initial exothermic reaction and prevent polymerization of the aldehyde, a common side reaction that reduces yield.[8]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Basify the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is ~9-10. This will precipitate the crude product. Trustworthiness Check: Ensure the basification is done slowly and with cooling to manage the heat generated from the neutralization reaction.

  • Isolation and Purification: Isolate the crude solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.[9]

The Gould-Jacobs Reaction: A Pathway to Key Intermediates

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives, which are versatile intermediates for further functionalization.[10][11] This pathway involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[12][13] This approach is particularly useful for synthesizing 8-fluoro-4-hydroxy-2-methylquinoline, a key building block.[2]

Causality and Expertise: The reaction begins with a nucleophilic substitution of the ethoxy group of EMME by the aniline nitrogen.[10] The resulting intermediate then undergoes an intramolecular cyclization at high temperatures (typically >250 °C). This cyclization is a 6-electron electrocyclic reaction. The resulting ester is then saponified to a carboxylic acid, which readily decarboxylates upon heating to yield the 4-hydroxyquinoline derivative.[14] Microwave heating can dramatically shorten reaction times and improve yields for the cyclization step.[12]

Experimental Workflow: Gould-Jacobs Synthesis dot

Gould_Jacobs_Workflow

References

Fluorinated Quinolones: A Guide to the Core Mechanism of Action and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated quinolones are a potent class of synthetic broad-spectrum antibiotics that uniquely function by directly inhibiting bacterial DNA synthesis.[1] Their mechanism centers on the poisoning of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][3] By binding to and stabilizing a transient enzyme-DNA cleavage complex, these drugs convert essential enzymes into cellular toxins, inducing lethal double-strand DNA breaks that block replication and transcription.[4][5] The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a seminal discovery, dramatically enhancing enzyme inhibition, cell penetration, and the spectrum of activity.[6][7][8] However, the extensive clinical use of fluoroquinolones has been met with the emergence of sophisticated resistance mechanisms, primarily through target-site mutations and decreased drug accumulation.[1][9] This guide provides an in-depth exploration of the molecular interactions, the experimental protocols used to validate this mechanism, and the genetic basis of bacterial resistance, offering a foundational resource for professionals in antimicrobial research and development.

Introduction: From Serendipity to Scaffold Optimization

The history of quinolones began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1] While effective against Gram-negative pathogens, its utility was limited to urinary tract infections due to a narrow spectrum and rapid resistance development.[10] The transformative breakthrough came in the 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones (e.g., norfloxacin, ciprofloxacin).[][6] This single atomic substitution profoundly amplified the compound's potency and broadened its spectrum to include Gram-positive bacteria.[8][10] Fluorine's high electronegativity and small size enhance the drug's ability to bind its target enzymes and penetrate the bacterial cell wall, establishing fluoroquinolones as one of the most critical classes of antibiotics worldwide.[7][11]

Core Mechanism of Action: The Topoisomerase Poisoning Model

Fluoroquinolones do not merely inhibit their target enzymes; they act as "topoisomerase poisons."[1] This distinction is critical. Rather than simply blocking the enzyme's active site, they trap a key reaction intermediate, leading to catastrophic DNA damage.[4]

The Targets: Bacterial Type II Topoisomerases

Bacteria rely on two essential type II topoisomerases to manage DNA topology during replication, transcription, and chromosome segregation. These enzymes function by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing it.[1]

  • DNA Gyrase (GyrA₂GyrB₂): Unique to bacteria, this enzyme introduces negative supercoils into DNA. This process is vital for compacting the bacterial chromosome and, critically, for relaxing the positive supercoils that accumulate ahead of the replication fork.[3][6] Its inhibition is the primary mechanism of action against many Gram-negative bacteria.[][12]

  • Topoisomerase IV (ParC₂ParE₂): The primary function of Topoisomerase IV is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication.[3] This allows for proper segregation into daughter cells. It is the main target for fluoroquinolones in many Gram-positive bacteria.[][12]

cluster_replication Bacterial DNA Replication Fork cluster_leading Leading Strand cluster_lagging Lagging Strand cluster_segregation Chromosome Segregation ReplicationFork Replication Fork (Helicase Unwinding) LeadingSynth DNA Polymerase LaggingSynth DNA Polymerase PositiveSupercoils Positive Supercoils (Torsional Strain) LeadingSynth->PositiveSupercoils Creates LaggingSynth->PositiveSupercoils Creates Gyrase DNA Gyrase Gyrase->PositiveSupercoils Relaxes Catenated Catenated Daughter Chromosomes TopoIV Topoisomerase IV Catenated->TopoIV Resolves Segregated Segregated Chromosomes TopoIV->Segregated Allows

Caption: Roles of DNA Gyrase and Topoisomerase IV in bacteria.
The Ternary Complex: Quinolone-Enzyme-DNA

The bactericidal activity of fluoroquinolones stems from their ability to stabilize a key intermediate in the topoisomerase catalytic cycle known as the cleavage complex . In this state, the enzyme has cleaved both strands of the DNA, and the active site tyrosines of the GyrA or ParC subunits are covalently linked to the 5' ends of the broken DNA.[1][13]

The fluoroquinolone molecule inserts itself into this DNA gap.[1] Its binding is mediated by a magnesium ion-water bridge, which forms connections between the drug's C3-C4 keto-acid moiety and specific amino acids within the enzyme (in a region known as the Quinolone Resistance-Determining Region or QRDR), as well as the DNA bases themselves.[14] This action physically prevents the enzyme's ligase function from resealing the DNA break.[12] The resulting stable, drug-induced ternary complex (Drug-Enzyme-DNA) acts as a physical roadblock to the progression of the DNA replication fork.[3][4] The collision of the replication machinery with these complexes is thought to convert the transient breaks into permanent, lethal double-strand breaks, triggering cell death pathways.[1]

cluster_complex Formation of the Ternary Cleavage Complex cluster_consequence Cytotoxic Consequences EnzymeDNA 1. Topoisomerase binds to DNA Cleavage 2. Enzyme creates double-strand break EnzymeDNA->Cleavage Ligation 4. DNA is resealed (Normal Cycle) Cleavage->Ligation w/o drug TernaryComplex 3. FQ binds and traps the cleavage complex Cleavage->TernaryComplex with drug FQ Fluoroquinolone TernaryComplex->Ligation Ligation Blocked ReplicationBlock Replication Fork Stalling TernaryComplex->ReplicationBlock Leads to DSB Double-Strand Breaks ReplicationBlock->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: The fluoroquinolone "poisoning" model of topoisomerase inhibition.
The Role of the C-6 Fluorine Atom: A Structure-Activity Relationship (SAR) Deep Dive

The addition of a fluorine atom at the C-6 position is arguably the most important structural modification in the history of quinolone development.[6] Its benefits are twofold:

  • Enhanced Enzyme Inhibition: The C-6 fluorine atom significantly improves the drug's binding affinity for the gyrase-DNA complex.[7] This increased potency means that lower concentrations of the drug are required to achieve a bactericidal effect.

  • Improved Pharmacokinetics: Fluorine substitution increases the lipophilicity of the molecule, which is believed to enhance its penetration through the bacterial cell envelope to reach its cytoplasmic targets.[7][11]

CompoundFluorine at C-6?Target OrganismRelative Potency (Gyrase Inhibition)Reference
Nalidixic AcidNoE. coli1x[7]
NorfloxacinYesE. coli~100x[7]

Experimental Elucidation of the Mechanism

Validating the mechanism of action for a novel quinolone compound requires specific biochemical assays that can differentiate between simple catalytic inhibition and the critical poisoning activity.

Protocol 1: DNA Gyrase Supercoiling Assay
  • Causality & Rationale: This is the primary functional assay to determine if a compound inhibits the catalytic activity of DNA gyrase. The enzyme uses the energy from ATP hydrolysis to introduce negative supercoils into a relaxed circular plasmid DNA. An effective inhibitor will prevent this topological change. This experiment establishes whether the compound engages the target enzyme.

  • Methodology:

    • Reaction Setup: Prepare reaction mixtures in microfuge tubes, each containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound (e.g., ciprofloxacin as a positive control).

    • Enzyme Addition: Initiate the reaction by adding a defined amount of purified DNA gyrase enzyme to each tube. Leave one tube without enzyme (negative control for relaxed DNA) and one with enzyme but no drug (positive control for supercoiling).

    • Incubation: Incubate all reactions at 37°C for 1 hour.

    • Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye.

    • Analysis: Load the samples onto a 1% agarose gel. Run electrophoresis to separate the different DNA topoisomers. Relaxed and nicked plasmid DNA migrates slower, while supercoiled DNA migrates faster.

    • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry.

start Start: Relaxed Plasmid DNA mix Add Gyrase, ATP, & Test Compound start->mix incubate Incubate @ 37°C mix->incubate stop Terminate Reaction (SDS + Dye) incubate->stop gel Agarose Gel Electrophoresis stop->gel end Result: Separation of Topoisomers gel->end

Caption: Workflow for the DNA gyrase supercoiling assay.
Protocol 2: Topoisomerase-Mediated DNA Cleavage Assay

  • Causality & Rationale: This is the definitive assay for confirming the topoisomerase poisoning mechanism. It is designed to detect the accumulation of the covalent enzyme-DNA cleavage complexes that are stabilized by the drug. A true poison will increase the amount of cleaved (linearized) DNA in a dose-dependent manner.

  • Methodology:

    • Reaction Setup: Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

    • Enzyme Addition: Add purified DNA gyrase or topoisomerase IV to initiate the reaction.

    • Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.

    • Complex Trapping: Add SDS and Proteinase K. SDS denatures the enzyme, revealing the DNA breaks that were covalently held. Proteinase K digests the enzyme, releasing the now-cleaved DNA.

    • Analysis: Analyze the DNA products on a 1% agarose gel.

    • Visualization: Stain and visualize the gel. Supercoiled DNA (substrate) migrates fastest, followed by nicked circular DNA, and finally linear DNA (the product of cleavage) migrates slowest. An increase in the linear DNA band with increasing drug concentration confirms poisoning activity.

Molecular Basis of Bacterial Resistance

The clinical efficacy of fluoroquinolones is threatened by the evolution of bacterial resistance, which typically arises through two primary, often synergistic, mechanisms.[9]

Target Alterations: The Quinolone Resistance-Determining Region (QRDR)

The most common mechanism of high-level resistance involves mutations in the genes encoding the drug's targets.[15] These mutations cluster in a specific, localized domain of GyrA and ParC known as the QRDR, which is near the enzyme's active site.[16]

  • Mechanism: These mutations, typically single amino acid substitutions (e.g., at Ser83 or Asp87 in E. coli GyrA), reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex.[16][17] This makes the drug less effective at stabilizing the cleavage complex.

  • Stepwise Resistance: Resistance often develops in a stepwise fashion. A first-step mutation in the primary target (e.g., gyrA in E. coli) confers low-level resistance. Subsequent selection pressure can lead to a second mutation in the secondary target (e.g., parC), resulting in a higher level of resistance.[3][16]

QRDR Mutation (E. coli GyrA)Ciprofloxacin MIC (µg/mL)Fold Increase
Wild-Type0.015-
Ser83→Leu0.25~16x
Ser83→Leu + Asp87→Asn4.0~256x
Reduced Drug Accumulation

This mechanism prevents the drug from reaching its cytoplasmic target in sufficient concentrations.

  • Efflux Pumps: Bacteria can upregulate the expression of membrane proteins that actively pump a wide range of substrates, including fluoroquinolones, out of the cell.[1][17] These pumps are often broad-spectrum, contributing to multi-drug resistance.

  • Reduced Influx: Gram-negative bacteria can acquire mutations that alter or reduce the expression of outer membrane porin proteins, thereby decreasing the passive diffusion of fluoroquinolones into the cell.[1][16]

Plasmid-Mediated Resistance

The acquisition of resistance genes on mobile genetic elements like plasmids is a significant clinical concern as it allows for rapid horizontal transfer between bacteria.[1]

  • Qnr Proteins: These proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone action.[9]

  • AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that has evolved the ability to acetylate and inactivate certain fluoroquinolones.[1][10]

  • QepA Efflux Pump: A plasmid-encoded efflux pump that specifically contributes to quinolone resistance.[10]

cluster_cell Bacterial Cell Resistance Mechanisms cluster_chromosome Chromosome cluster_plasmid Plasmid FQ_in Fluoroquinolone Porin Porin Channel Efflux Efflux Pump FQ_out Fluoroquinolone Target DNA Gyrase / Topoisomerase IV Porin->Target Inhibited Influx Efflux->FQ_out Active Efflux Target->FQ_in Reduced Binding QRDR QRDR Mutation (gyrA, parC) QRDR->Target Alters Target PlasmidGenes qnr (Protection) aac(6')-Ib-cr (Modification) PlasmidGenes->Target Protects/ Modifies Drug

Caption: Overview of primary fluoroquinolone resistance mechanisms.

Off-Target Effects and Human Cell Toxicity

Despite their specificity for bacterial enzymes, fluoroquinolones are associated with rare but serious and potentially permanent side effects in humans, particularly affecting the musculoskeletal, nervous, and cardiovascular systems.[18][19][20] Regulatory agencies have issued warnings and restricted their use for uncomplicated infections.[18] The mechanisms behind this toxicity are not fully understood but are an area of active research. Potential hypotheses include:

  • Mitochondrial Toxicity: As mitochondria are of bacterial origin, it has been suggested that fluoroquinolones may interfere with mitochondrial DNA replication by weakly inhibiting human topoisomerase II, which is structurally related to bacterial gyrase.[12]

  • GABA Receptor Antagonism: Some fluoroquinolones may act as antagonists at GABA receptors in the central nervous system, potentially explaining neurological side effects like seizures and confusion.[20]

Conclusion and Future Directions

The mechanism of action of fluorinated quinolones as topoisomerase poisons is a well-established paradigm in antimicrobial therapy. Their ability to trap a lethal enzyme-DNA complex provides potent bactericidal activity. However, the relentless rise of resistance, driven by target-site mutations and drug efflux, presents a formidable challenge. Future research in this field is focused on designing novel quinolone derivatives that can overcome these resistance mechanisms. Strategies include developing compounds that have dual-targeting capabilities with high affinity for both gyrase and topoisomerase IV, or designing molecules that are poor substrates for common efflux pumps. A deeper understanding of the mechanisms of human cell toxicity is also paramount to engineering next-generation quinolones with improved safety profiles.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocyclic system allows for the modulation of its biological activity, leading to a diverse range of pharmacological profiles. This technical guide focuses on 8-Fluoro-2-methylquinoline, a derivative with significant, yet largely unexplored, therapeutic potential. Due to the limited volume of research exclusively dedicated to this compound, this document provides a comprehensive analysis by extrapolating from robust data on structurally analogous quinoline derivatives. By examining the established activities of quinolines bearing fluoro and methyl substitutions, we construct a scientifically informed hypothesis regarding the potential therapeutic targets of this compound in oncology, neurodegenerative diseases, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of putative mechanisms of action, experimental validation protocols, and the underlying scientific rationale to stimulate and guide future research into this promising molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The versatility of the quinoline ring system, which allows for substitution at various positions, has enabled the development of drugs with applications in diverse therapeutic areas, including cancer, neurodegenerative disorders, and infectious diseases.

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The methyl group at the 2-position can also influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with target proteins. This compound combines these features, making it a molecule of considerable interest for therapeutic development. This guide will explore its most promising potential applications and the specific molecular targets that likely mediate its effects.

Potential Therapeutic Applications and Molecular Targets

Based on the extensive literature on analogous compounds, the primary therapeutic opportunities for this compound are in oncology, neuroprotection, and antimicrobial therapy.

Anticancer Activity: Targeting Kinase Signaling and Cell Cycle Progression

The anticancer potential of quinoline derivatives is well-documented, with many compounds acting through the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1] For this compound, several putative targets can be identified based on studies of similar fluorinated quinolines and quinazolines.

2.1.1. Putative Molecular Targets in Oncology

  • Aurora A Kinase: Aurora kinases are key regulators of the cell cycle, and their overexpression is common in many cancers.[2] Inhibition of Aurora A leads to mitotic arrest and apoptosis. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor of Aurora A kinase.[2] The 8-fluoro substitution was noted to contribute to the inhibitory effect.

  • Epidermal Growth Factor Receptor (EGFR) and HER-2: EGFR and HER-2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[3] Numerous quinoline-based compounds have been developed as EGFR and HER-2 inhibitors.[3][4] The planar nature of the quinoline ring allows it to fit into the ATP-binding pocket of these kinases.

  • PI3K/Akt/mTOR Pathway: This signaling cascade is central to cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway.[5]

2.1.2. Proposed Mechanism of Anticancer Action

The likely anticancer mechanism of this compound involves the induction of apoptosis and cell cycle arrest through the inhibition of key kinases. By blocking the activity of enzymes like Aurora A, EGFR, or components of the PI3K/Akt/mTOR pathway, the compound could halt the proliferation of cancer cells and trigger programmed cell death.

anticancer_mechanism This compound This compound Aurora A Kinase Aurora A Kinase This compound->Aurora A Kinase Inhibition EGFR/HER-2 EGFR/HER-2 This compound->EGFR/HER-2 Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Aurora A Kinase->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis EGFR/HER-2->Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis neuroprotection_mechanism cluster_AD Alzheimer's Disease cluster_PD Parkinson's Disease AChE/BuChE AChE/BuChE Acetylcholine Levels Acetylcholine Levels AChE/BuChE->Acetylcholine Levels Increased Therapeutic Effect Therapeutic Effect Acetylcholine Levels->Therapeutic Effect MAO-B MAO-B Dopamine Levels Dopamine Levels MAO-B->Dopamine Levels Increased Dopamine Levels->Therapeutic Effect This compound This compound This compound->AChE/BuChE Inhibition This compound->MAO-B Inhibition

References

An In-depth Technical Guide to the Pharmacophore Modeling of 8-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] The strategic introduction of substituents, such as a fluorine atom and a methyl group, can significantly modulate a molecule's physicochemical properties and biological profile. This guide provides a comprehensive technical overview of the pharmacophore modeling process as applied to 8-fluoro-2-methylquinoline, a promising heterocyclic compound. We will explore both ligand-based and structure-based methodologies, detailing the scientific rationale behind each step, from data preparation to model validation and application in virtual screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and the Rationale for Pharmacophore Modeling

Quinoline and its derivatives are fundamental building blocks in drug discovery, with established roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The this compound structure combines several key features: a bicyclic aromatic system capable of various interactions, a methyl group that can influence metabolic stability and occupy hydrophobic pockets, and a fluorine atom at the 8-position, which can enhance binding affinity and improve pharmacokinetic properties.[6]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[7][8] A pharmacophore is an ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target.[9] By identifying this common feature arrangement among active molecules, we can rapidly screen vast compound libraries to find novel, structurally diverse candidates with a higher probability of biological activity.[10][11]

This guide will delineate the two primary pathways for developing a pharmacophore model, contextualized for this compound.

Pharmacophore_Modeling_Workflow cluster_start Initial Data cluster_paths Modeling Approaches cluster_ligand_steps Ligand-Based Protocol cluster_structure_steps Structure-Based Protocol cluster_validation Model Validation & Application Start Identify Lead Compound: This compound LigandBased Ligand-Based Path (Known Actives, No Target Structure) Start->LigandBased StructureBased Structure-Based Path (Known Target Structure) Start->StructureBased TrainingSet 1. Assemble Training Set of Analogs LigandBased->TrainingSet Requires multiple active ligands TargetPrep 1. Prepare Target (e.g., Kinase PDB) StructureBased->TargetPrep Requires 3D protein structure Conformers 2. Generate 3D Conformers TrainingSet->Conformers L_Features 3. Identify Common Features Conformers->L_Features L_Generate 4. Generate & Score Models L_Features->L_Generate Validation Validate Model (Test/Decoy Sets, GH Score) L_Generate->Validation BindingSite 2. Define Binding Site TargetPrep->BindingSite S_Features 3. Generate Interaction Map BindingSite->S_Features S_Generate 4. Create Pharmacophore Model S_Features->S_Generate S_Generate->Validation VS Virtual Screening (Compound Database Search) Validation->VS Docking Post-Screening Analysis (Molecular Docking & Hit Prioritization) VS->Docking

Caption: Overall workflow for pharmacophore modeling of this compound.

Ligand-Based Pharmacophore Modeling: Deriving a Model from Known Actives

This approach is employed when the structure of the biological target is unknown, but a set of molecules with known activity against it is available.[12][13] The core principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common 3D arrangement of chemical features.

Rationale and Causality

The fundamental assumption is that the shared chemical features among structurally diverse, highly active compounds represent the key interactions with the target receptor. By aligning these compounds, we can deduce a hypothetical 3D map of these essential features—the pharmacophore.[14] The inclusion of inactive or weakly active compounds is crucial for refining the model, as they help to define regions of excluded volume or features that are detrimental to activity.

Detailed Experimental Protocol

Objective: To generate a 3D pharmacophore model from a set of hypothetical this compound analogs.

Step 1: Assemble Training and Test Sets

  • Curate Ligands: Collect a set of compounds with a range of biological activities (e.g., IC50 values). For this guide, we will use a hypothetical dataset.

  • Divide Data: Partition the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set, used for external validation.[15] The training set should encompass the most active compounds and structural diversity.

Compound ID Structure (Modification on this compound)IC50 (nM) Activity Class Set
MOL-01 (Parent Compound)150ActiveTraining
MOL-02 4-amino substituent25Highly ActiveTraining
MOL-03 4-hydroxy substituent55Highly ActiveTraining
MOL-04 6-chloro substituent120ActiveTraining
MOL-05 4-nitro substituent5500InactiveTraining
MOL-06 4-methoxy substituent85ActiveTest
MOL-07 4-amino, 6-chloro40Highly ActiveTest
MOL-08 4-carboxy substituent8000InactiveTest
Table 1: Hypothetical dataset of this compound analogs for ligand-based modeling.

Step 2: Generate 3D Conformers

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This step is critical because the molecule's bioactive conformation (the shape it adopts when bound to the target) is often not its lowest energy state in solution.[13]

  • Methodology: Utilize a robust conformational search algorithm, such as systematic search or stochastic methods combined with energy minimization (e.g., using MMFF94 force field).

Step 3: Feature Identification and Model Generation

  • Feature Definition: Define the pharmacophoric features present in the molecules. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable.

  • Alignment and Scoring: Use software (e.g., MOE, LigandScout, Discovery Studio) to align the conformers of the active molecules, maximizing the overlap of common features.[16] The software generates multiple potential pharmacophore hypotheses.

  • Hypothesis Selection: Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. The best model is typically the one that provides the highest score and is most predictive.

Ligand_Based_Workflow cluster_input Input Data cluster_process Computational Process cluster_output Output TrainingSet Training Set Ligands (Active & Inactive) Conformers Generate Conformational Ensembles TrainingSet->Conformers Alignment Align Molecules & Identify Common Features Conformers->Alignment Hypotheses Generate & Score Pharmacophore Hypotheses Alignment->Hypotheses BestModel Select Best Pharmacophore Model Hypotheses->BestModel

Caption: Detailed workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

This approach is utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available.[17] The model is derived directly from the key interaction points within the ligand-binding pocket, providing a more direct map of the features required for binding.[12]

Rationale and Causality

Instead of inferring features from ligands, this method identifies them from the protein's perspective. The pharmacophore represents a set of complementary features to the amino acid residues in the binding site.[7] For instance, a glutamic acid residue (H-bond donor/acceptor) in the pocket suggests that a successful ligand should possess a complementary H-bond acceptor/donor feature. This method can be used even when no potent ligands are known.[17]

Detailed Experimental Protocol

Objective: To generate a pharmacophore model for a putative kinase target of this compound. We will use Aurora A Kinase as a representative example, a target for other quinoline derivatives.[18]

Step 1: Target Preparation

  • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a ligand is co-crystallized, it can be used to define the binding site.

  • Prepare Protein: Using molecular modeling software, prepare the protein structure. This involves adding hydrogen atoms, assigning correct protonation states to residues (especially histidine), removing water molecules not involved in key interactions, and minimizing the structure to relieve steric clashes.

Step 2: Binding Site Definition and Feature Generation

  • Define the Pocket: Identify the ligand-binding site. This can be defined based on a co-crystallized ligand or through pocket-finding algorithms.

  • Generate Interaction Map: The software analyzes the defined binding site and generates a map of potential interaction points.[17] It places feature probes (e.g., HBA, HBD, HY) throughout the pocket to identify favorable interaction locations.

  • Construct Pharmacophore: The most significant interaction points are clustered and converted into a pharmacophore model. The model represents the ideal locations for a ligand's features to achieve optimal binding.

Structure_Based_Workflow cluster_input Input Data cluster_process Computational Process cluster_output Output PDB Target 3D Structure (e.g., PDB file) Preparation Protein Preparation (Add H, Optimize) PDB->Preparation Pocket Define Binding Pocket Preparation->Pocket InteractionMap Generate Interaction Features (HBA, HBD, HY, etc.) Pocket->InteractionMap Model Structure-Based Pharmacophore Model InteractionMap->Model

Caption: Detailed workflow for structure-based pharmacophore modeling.

Self-Validating Systems: The Critical Step of Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[19] Validation assesses the model's ability to distinguish known active compounds from inactive or random molecules, ensuring its utility for virtual screening.[20]

Validation Methodologies

Protocol 1: Test Set Validation

  • Screen the Test Set: Use the generated pharmacophore model to screen the test set (which was not used in model creation).

  • Assess Predictive Power: A robust model should correctly identify the active compounds in the test set as "hits" and classify the inactive compounds as "non-hits".

Protocol 2: Decoy Set Validation

  • Prepare Decoy Set: Create a large database of "decoy" molecules. These are typically compounds from a database with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but with different topologies, making them unlikely to bind.

  • Enrichment Calculation: Seed this decoy set with your known active compounds. Screen the entire database with the pharmacophore model.

  • Analyze Results: A good model will rank the known active compounds much higher than the decoy molecules. This is quantified using metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score.[21]

Metric Description "Good" Model Value
Hits in Actives (Ha) The number of known active compounds identified as hits by the model.High % of total actives
Total Hits (Ht) The total number of compounds (actives + decoys) identified as hits.(Variable)
Enrichment Factor (EF) Measures how many more actives are found in the hit list compared to a random selection. EF > 1 indicates the model is better than random.[20]> 10 (Ideally)
Goodness of Hit (GH) A scoring function (ranging from 0 to 1) that incorporates hit rates of actives and inactives, providing a single metric for model quality. A GH score > 0.7 indicates a very good model.[21]> 0.7
Table 2: Key metrics for pharmacophore model validation using a decoy set.

Application: Virtual Screening and Hit Identification

The ultimate goal of developing a validated pharmacophore model is to use it as a 3D query to search large chemical databases (e.g., ZINC, ChEMBL, Enamine) for novel compounds.[10][22]

Virtual Screening Workflow
  • Database Preparation: Obtain a 3D conformer database of purchasable or synthesizable compounds.

  • Pharmacophore Search: The validated model is used to rapidly screen millions of compounds. The software checks which molecules can adopt a conformation that matches the pharmacophore's features and geometric constraints.

  • Hit List Generation: Molecules that successfully map to the pharmacophore are collected into a hit list. This process can reduce a library of millions of compounds to a few thousand promising candidates.[23]

Post-Screening Analysis: Molecular Docking

While pharmacophore screening is fast, it is also simplified. The hits obtained should be further refined using more computationally intensive methods like molecular docking.[15]

  • Docking Protocol: Each hit from the pharmacophore screen is "docked" into the binding site of the target protein (if known).

  • Scoring and Prioritization: Docking algorithms predict the binding pose and estimate the binding affinity (docking score) of the compound.[1]

  • Final Selection: Compounds with favorable docking scores and plausible binding interactions (e.g., forming key hydrogen bonds observed in the structure-based model) are prioritized for experimental testing.

Pharmacophore_Model AR1 Aromatic Ring H1 Hydrophobic AR1->H1 4.5 Å HBA1 H-Bond Acceptor AR1->HBA1 3.2 Å H1->HBA1 2.8 Å

Caption: A hypothetical pharmacophore model for an this compound analog.

Conclusion

Pharmacophore modeling is a powerful and versatile computational strategy in modern drug discovery.[7] For a scaffold like this compound, these techniques provide a rational framework to explore its therapeutic potential. By systematically applying ligand-based or structure-based approaches, followed by rigorous validation and integration with virtual screening and molecular docking, researchers can significantly enhance the efficiency of lead identification. This in-depth guide provides the foundational protocols and scientific reasoning necessary to embark on such a study, transforming a promising chemical starting point into a well-defined path toward novel drug candidates.

References

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 8-Fluoro-2-methylquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 8-Fluoro-2-methylquinoline, a promising but under-investigated compound. We will dissect a complete computational workflow, from initial target identification to multi-faceted bioactivity assessment, including molecular docking and ADMET profiling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a methodology, but the strategic rationale behind each step, ensuring a scientifically rigorous and validated approach to modern drug discovery.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[2][3][4] The incorporation of fluorine—a common strategy in medicinal chemistry—is known to enhance lipophilicity and metabolic stability, potentially improving a drug candidate's overall performance.[4] this compound combines this privileged quinoline core with these beneficial halogen properties, making it a compelling candidate for computational screening.

Computer-Aided Drug Design (CADD) offers a cost-effective and rapid methodology to screen virtual compound libraries, predict binding affinities, and evaluate pharmacokinetic properties before committing to expensive and time-consuming synthesis and in vitro testing.[5][6] This guide establishes a robust in silico protocol to generate a preliminary "Bioactivity Profile" for this compound, thereby prioritizing and guiding future experimental validation.

The Computational Prediction Workflow: A Holistic View

The prediction of a molecule's bioactivity is not a single computation but a multi-stage process. Each stage filters and refines our understanding of the compound's potential. The overall workflow is designed to first identify likely biological targets, prepare the molecule and targets for simulation, execute predictive calculations, and finally, synthesize the data into an actionable profile.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: System Preparation cluster_2 Phase 3: Bioactivity Simulation cluster_3 Phase 4: Analysis & Validation T_ID Target Identification (Literature & Database Mining) T_VAL Target Validation (PDB Structure Availability) T_ID->T_VAL LIG_PREP Ligand Preparation (3D Structure Generation & Energy Minimization) T_VAL->LIG_PREP PROT_PREP Protein Preparation (Structure Cleaning & Protonation) T_VAL->PROT_PREP DOCK Molecular Docking (Binding Affinity & Pose) LIG_PREP->DOCK ADMET ADMET Prediction (Pharmacokinetics & Toxicity) LIG_PREP->ADMET PROT_PREP->DOCK ANALYSIS Data Synthesis (Creation of Bioactivity Profile) DOCK->ANALYSIS ADMET->ANALYSIS EXP_VAL Experimental Validation (In Vitro Assays) ANALYSIS->EXP_VAL

Caption: High-level workflow for in silico bioactivity prediction.

Phase 1: Biological Target Identification

The first critical step is to hypothesize the biological targets with which this compound might interact. This is not a random search; it is an evidence-based approach grounded in the known pharmacology of analogous compounds.

Rationale: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][7] Furthermore, other quinoline derivatives have demonstrated efficacy as peptide deformylase (PDF) inhibitors, another crucial bacterial enzyme target.[2] Therefore, these proteins represent high-priority targets for initial investigation.

Protocol:

  • Literature Review: Search databases (e.g., PubMed, Google Scholar) for activities of quinoline derivatives. Keywords: "quinoline derivatives antibacterial", "quinoline anticancer", "fluoroquinolone mechanism".

  • Target Database Search: Use the Protein Data Bank (PDB) to find high-resolution crystal structures of the identified targets (e.g., Staphylococcus aureus DNA Gyrase, Escherichia coli Topoisomerase IV).

  • Selection Criteria: Prioritize structures that are co-crystallized with a known inhibitor. This is crucial for validating the docking protocol. For this guide, we select S. aureus DNA Gyrase (PDB ID: 2XCT) as our primary target.

Phase 2: Ligand and Target Preparation

Raw structural data is unsuitable for direct use in simulations. Both the ligand (this compound) and the protein target must be meticulously prepared to ensure chemical accuracy.

Protocol 4.1: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound using software like ChemDraw or MarvinSketch. Convert this to a 3D structure.

  • Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. Perform energy minimization using a force field (e.g., MMFF94) in a program like Avogadro or UCSF Chimera. This step is vital for obtaining a realistic ligand conformation.

  • File Format Conversion: Save the final structure in a docking-compatible format, such as .pdbqt, which includes atomic charges and atom type definitions.

Protocol 4.2: Protein Target Preparation (using AutoDockTools)

  • Load PDB Structure: Open the downloaded PDB file (e.g., 2XCT) in AutoDockTools.

  • Clean the Structure: Remove all non-essential molecules, including water (HOH), co-solvents, and the original co-crystallized ligand.

    • Causality: Water molecules in the binding site are often not conserved and can interfere with the docking algorithm's ability to place the new ligand. Removing the original ligand is necessary to make the binding site available.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for all atoms. Accurate charge distribution is essential for calculating electrostatic interactions.

  • Set Atom Types: Assign AutoDock atom types to all atoms.

  • Save as .pdbqt: Save the prepared protein structure as a .pdbqt file.

Phase 3: Core Bioactivity Simulation

With prepared molecules, we can now perform the core predictive simulations. We will use a two-pronged approach: evaluating the specific interaction with our chosen target (Molecular Docking) and predicting its general drug-like properties (ADMET).

Method 1: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[8] A lower binding energy value (more negative) typically indicates a more stable and potent interaction.

G cluster_1 Predicted Binding Pose P PL P->PL L This compound (Flexible Ligand) L->PL Docking Algorithm (e.g., AutoDock Vina)

Caption: Conceptual diagram of the molecular docking process.

Protocol 5.1.1: Docking Validation (Self-Validating System)

  • Trustworthiness: Before docking our novel compound, we must validate that our chosen software and settings can replicate known biology.

  • Extract Original Ligand: From the original PDB file (2XCT), save the co-crystallized inhibitor as a separate file.

  • Prepare Ligand: Prepare this known inhibitor using the same steps in Protocol 4.1.

  • Re-dock: Dock the prepared known inhibitor back into the prepared protein's binding site.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.

Protocol 5.1.2: Docking of this compound

  • Grid Box Generation: Using AutoDockTools, define a "grid box" that encompasses the entire binding site of the target protein. The docking algorithm will confine its search to this space. The box should be centered on the position of the original co-crystallized ligand.

  • Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The command typically specifies the prepared ligand, the prepared receptor, the grid box coordinates, and an output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out result.pdbqt --log result.log

  • Analyze Results: The output log file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses. The output .pdbqt file contains the 3D coordinates of these poses, which can be visualized in software like PyMOL or UCSF Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Hypothetical Molecular Docking Results

Target Protein (PDB ID) Known Inhibitor (Validation) Re-docked RMSD (Å) This compound Binding Energy (kcal/mol) Key Predicted Interactions
S. aureus DNA Gyrase (2XCT) Clorobiocin 1.15 -8.7 Pi-stacking with Tyr109, H-bond with Asp79

| E. coli Topoisomerase IV (1ZAU) | Ciprofloxacin | 1.32 | -7.9 | H-bond with Ser84, Metal coordination with Mg2+ |

Method 2: ADMET Prediction

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[9] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction provides an early assessment of a compound's drug-likeness.[7]

Protocol 5.2.1: Using the SwissADME Web Server

  • Input Molecule: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[7] Input the SMILES string or draw the structure of this compound.

  • Run Prediction: Execute the prediction.

  • Collect Data: Systematically collect the key physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties, and drug-likeness alerts (e.g., Lipinski's Rule of Five).

Table 2: Predicted ADMET Profile for this compound

Property Category Parameter Predicted Value Interpretation
Physicochemical Molecular Weight 177.18 g/mol Excellent (within drug-like range)
LogP (Lipophilicity) 2.55 Optimal for cell permeability
Water Solubility Soluble Favorable for formulation
Pharmacokinetics GI Absorption High Likely good oral bioavailability
BBB Permeant Yes Potential for CNS activity/side effects
CYP2D6 Inhibitor No Low risk of drug-drug interactions
Drug-Likeness Lipinski's Rule 0 Violations High probability of being orally active

| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known problematic substructures |

Synthesizing the Data: The Bioactivity Profile

The final step is to integrate the results from docking and ADMET analysis into a coherent bioactivity profile.

Analysis:

  • Potency & Specificity: The molecular docking results suggest that this compound has a strong predicted binding affinity for bacterial DNA gyrase (-8.7 kcal/mol), comparable to or better than many known inhibitors. The specific interactions, such as hydrogen bonding and pi-stacking, provide a structural basis for this affinity.

  • Drug-Likeness: The ADMET profile is highly favorable. The molecule adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.[7] Its predicted high GI absorption and good solubility are positive indicators. The lack of predicted CYP inhibition reduces the risk of adverse drug-drug interactions.[9]

  • Overall Assessment: this compound emerges as a promising antibacterial candidate. It combines predicted high potency against a validated bacterial target with an excellent in silico pharmacokinetic and safety profile. The predicted ability to cross the blood-brain barrier (BBB) should be noted for future development, as it could be an advantage for treating CNS infections or a potential source of side effects.

Conclusion and Future Directions

This in silico investigation predicts that this compound is a viable candidate for development as an antibacterial agent, likely functioning as a DNA gyrase inhibitor. The computational workflow, validated by re-docking known inhibitors, provides a high degree of confidence in these initial findings.

Crucially, these predictions are hypotheses that require experimental validation. The immediate next steps should be:

  • In Vitro Assays: Synthesize the compound and perform Minimum Inhibitory Concentration (MIC) assays against relevant bacterial strains (e.g., S. aureus, E. coli).[2]

  • Enzymatic Assays: Conduct enzymatic inhibition assays to confirm its activity against purified DNA gyrase.

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the predicted protein-ligand complex to assess the stability of the binding pose over time.[2]

This guide demonstrates a logical, validated, and efficient computational strategy to screen and prioritize novel chemical entities, significantly accelerating the early phases of the drug discovery pipeline.[6]

References

The Architectural Versatility of Substituted Quinolines: A Deep Dive into Their Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its "privileged" structural status. This guide provides an in-depth exploration of the diverse bioactivities of substituted quinolines, intended for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a technical resource, elucidating the causality behind experimental choices and providing a framework for the rational design of novel quinoline-based therapeutics.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, with its fused benzene and pyridine rings, offers a unique electronic and structural landscape for chemical modification. This versatility allows for the fine-tuning of its physicochemical properties, leading to a broad spectrum of biological activities.[1][2][3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's basicity, while the benzene ring provides a platform for various substitutions that can modulate lipophilicity, steric hindrance, and electronic effects.[4] These characteristics have made quinoline and its derivatives a fertile ground for the discovery of potent therapeutic agents.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with multiple facets of cancer progression.[4][5] Their mechanisms of action are diverse, ranging from DNA damage and enzyme inhibition to the disruption of cell signaling pathways.[5][6][7][8]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are often attributed to their ability to:

  • Inhibit Topoisomerases: Many quinoline derivatives function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks that trigger apoptosis.[6][9] This is a key mechanism for several clinically used anticancer drugs.

  • Target Protein Kinases: As crucial regulators of cell signaling, protein kinases are prime targets for cancer therapy. Substituted quinolines have been shown to inhibit various kinases involved in cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and Pim-1 kinase.[7][9]

  • Induce Apoptosis and Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins and pro-apoptotic factors, quinoline derivatives can halt cancer cell proliferation and induce programmed cell death.[4][5][6][10]

  • Inhibit Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Certain quinolines can disrupt this process by inhibiting key signaling pathways involved in angiogenesis.[5]

Diagram: Key Anticancer Mechanisms of Substituted Quinolines

quinoline Substituted Quinolines topoisomerase Topoisomerase Inhibition quinoline->topoisomerase kinase Protein Kinase Inhibition (e.g., EGFR, VEGFR) quinoline->kinase cell_cycle Cell Cycle Arrest quinoline->cell_cycle apoptosis Apoptosis Induction quinoline->apoptosis angiogenesis Angiogenesis Inhibition quinoline->angiogenesis dna_damage DNA Damage topoisomerase->dna_damage kinase->angiogenesis proliferation Inhibition of Proliferation kinase->proliferation cell_cycle->proliferation cell_death Cancer Cell Death apoptosis->cell_death metastasis Inhibition of Metastasis angiogenesis->metastasis dna_damage->apoptosis

A diagram illustrating the primary mechanisms of anticancer action for substituted quinolines.

Quantitative Anticancer Efficacy

The potency of anticancer compounds is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted QuinolinesPC-3 (Prostate)Varies[8]
4-Amino-7-chloroquinolinesMCF-7 (Breast)Varies[5]
Quinoline-Chalcone HybridsHepG2 (Liver)Low µM range[11]
Fused QuinolinesHCT116 (Colon)Varies[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinolones are a well-established class of antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][12][13] Their derivatives have also shown promise as antifungal agents.[1][14]

Mechanism of Antimicrobial Action

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][9][15] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[7][9][15]

Diagram: Antimicrobial Workflow for Substituted Quinolines

start Start: Bacterial/Fungal Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum mic_assay Broth Microdilution Assay (96-well plate) prepare_inoculum->mic_assay prepare_compounds Prepare Serial Dilutions of Substituted Quinolines prepare_compounds->mic_assay incubate Incubate at Optimal Temperature mic_assay->incubate read_results Visually Inspect for Growth and Measure OD incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Quantitative Antimicrobial Efficacy Data determine_mic->end

A workflow diagram for determining the antimicrobial activity of substituted quinolines.

Quantitative Antimicrobial Efficacy

The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2[16]
Quinoline-based hydroxyimidazolium hybridsMycobacterium tuberculosis H37Rv10[16]
α-aminophosphonates with quinolineGram-positive bacteria0.25 - 128[1]
α-aminophosphonates with quinolineFungal strains0.25 - 32[1]
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus spp.3.12 - 50[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the substituted quinoline compounds in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: A Broad-Spectrum Approach

The quinoline scaffold has demonstrated significant potential in the development of antiviral agents, with activity reported against a range of viruses, including HIV, influenza, dengue, and Zika virus.[4][18][19][20][21]

Mechanism of Antiviral Action

The antiviral mechanisms of substituted quinolines are varied and often virus-specific. They can include:

  • Inhibition of Viral Enzymes: Targeting viral enzymes essential for replication, such as reverse transcriptase and integrase in HIV.[4]

  • Interference with Viral Entry and Fusion: Preventing the virus from entering the host cell.

  • Disruption of Viral Replication and Transcription: Inhibiting the synthesis of viral nucleic acids and proteins. For some quinolones, this may involve interference with Tat-TAR interactions in HIV.[4]

  • Modulation of Host Cell Factors: Affecting cellular pathways that the virus hijacks for its own replication.

Quantitative Antiviral Efficacy

Antiviral activity is often measured by the half-maximal effective concentration (EC50), the concentration that inhibits 50% of viral replication.

Compound ClassVirusEC50Reference
2,8-Bis(trifluoromethyl)quinoline derivativesZika Virus (ZIKV)0.8 µM[20]
Aryl-piperazinyl-6-amino-quinolonesHIV-10.148 - 0.50 µM[18]
Substituted quinolines with piperazine moietiesInfluenza A virus0.88 - 4.92 µM[22]
Quinoline derivativesYellow Fever Virus (YFV)3.5 µg/mL[23]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the substituted quinoline compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Substituted quinolines have been investigated for their anti-inflammatory properties, with several compounds showing potent activity.[2][3][24][25][26][27]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through the modulation of various inflammatory pathways and targets:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[24][26]

  • Suppression of Pro-inflammatory Cytokines: Reducing the production of cytokines such as TNF-α, IL-6, and IL-1β.[28]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition by quinolines can downregulate the expression of numerous pro-inflammatory genes.[19][28]

  • Targeting Other Inflammatory Mediators: Some quinolines can also inhibit phosphodiesterase 4 (PDE4) and act as antagonists of the transient receptor potential vanilloid 1 (TRPV1).[24][25][26]

Diagram: Anti-inflammatory Mechanisms of Substituted Quinolines

quinoline Substituted Quinolines nfkb NF-κB Pathway quinoline->nfkb cox_lox COX/LOX Enzymes quinoline->cox_lox cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) quinoline->cytokines nfkb->cytokines inflammation Inflammatory Response cox_lox->inflammation cytokines->inflammation

A diagram showing the inhibitory effects of substituted quinolines on key inflammatory pathways.

Quantitative Anti-inflammatory Efficacy

The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of specific enzymes or cellular responses.

Compound ClassTarget/AssayIC50Reference
Quinoline derivativesCOX-2 InhibitionVaries[24]
Quinoline derivativesPDE4 InhibitionVaries[24]
Quinoline-2-carboxamidesCOX/LOX InhibitionVaries[29]
7-hydroxy-6-methoxyquinolin-2(1H)-oneNO production in LPS-stimulated macrophagesDose-dependent reduction[28]
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the substituted quinoline compound for a predefined period (e.g., 15 minutes) at 37°C. Include a vehicle control and a positive control inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Synthesis of Substituted Quinolines: Selected Methodologies

The synthesis of substituted quinolines can be achieved through various methods, with the choice of route depending on the desired substitution pattern.

Synthesis of 2,4-Disubstituted Quinolines

A common method for synthesizing 2,4-disubstituted quinolines is the reaction of an aniline with a benzaldehyde and pyruvic acid.[12]

General Procedure:

  • Reflux a mixture of aniline, benzaldehyde, and pyruvic acid in ethanol for several hours.

  • The resulting 2-phenylquinoline-4-carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent like phosphorus pentachloride.

  • The acid chloride is subsequently reacted with various amines to yield the desired 2,4-disubstituted quinoline derivatives.[12]

Synthesis of 4-Amino-7-chloroquinolines

These compounds are typically synthesized via nucleophilic aromatic substitution on 4,7-dichloroquinoline.

General Procedure:

  • Heat a mixture of 4,7-dichloroquinoline with an excess of the desired amine, either neat or in a suitable solvent.

  • The reaction temperature and time are optimized based on the reactivity of the amine.

  • After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or chromatography.[29]

Conclusion and Future Perspectives

Substituted quinolines represent a remarkably versatile class of compounds with a wide array of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their importance in drug discovery. The ability to readily modify the quinoline scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity. Future research will likely focus on the design of multi-target quinoline derivatives, the development of novel synthetic methodologies, and a deeper understanding of their mechanisms of action to address the challenges of drug resistance and to identify new therapeutic applications.

References

Spectroscopic properties of 8-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of 8-Fluoro-2-methylquinoline

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and drug development.[1] Its unique electronic properties, conferred by the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the quinoline scaffold, dictate its interactions with biological targets and its photophysical behavior. A comprehensive understanding of its spectroscopic signature is paramount for its application, enabling unambiguous structural confirmation, purity assessment, and the elucidation of its behavior in various chemical environments. This guide provides an in-depth analysis of the core spectroscopic characteristics of this compound, grounded in fundamental principles and supported by practical, field-proven protocols for researchers and drug development professionals.

The Molecular Architecture: Causality of Spectroscopic Behavior

The spectroscopic properties of this compound (Molecular Formula: C₁₀H₈FN, Molecular Weight: 163.17 g/mol ) are a direct consequence of its molecular structure.[1] The core quinoline system is an aromatic N-heterocycle with distinct electronic transitions. The introduction of substituents at the C2 and C8 positions introduces predictable perturbations to this system:

  • 2-Methyl Group (-CH₃): An electron-donating group that can influence the electron density of the heterocyclic ring and may offer steric influence in molecular interactions.[2]

  • 8-Fluoro Group (-F): A highly electronegative, electron-withdrawing group that significantly modulates the electronic landscape of the fused benzene ring through inductive effects. Its presence is critical for enhancing metabolic stability and binding affinity in drug candidates.[3]

This unique substitution pattern creates a molecule with a specific electronic distribution, which is interrogated by various spectroscopic techniques.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. For quinoline and its derivatives, two primary types of transitions are of interest: π → π* and n → π*.[4][5]

  • π → π Transitions:* These are high-energy transitions involving the π-electron system of the aromatic rings. They typically appear as strong absorption bands in the 230-320 nm range.[4]

  • n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons on the nitrogen atom. They are observed as a weaker absorption, often appearing as a shoulder on the main π → π* band, in the 320-450 nm range.[4]

The substitution on this compound influences these transitions. The fluorine atom can subtly shift these bands, while the overall solvent environment plays a critical role in the observed spectrum. Polar solvents can stabilize the ground and excited states differently, leading to shifts in absorption maxima (solvatochromism).[6][7]

Table 1: Expected UV-Vis Absorption Data for this compound
SolventTransition TypeExpected λ_max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Hexaneπ → π~280, ~315High (>10⁴)
n → π~330Low (~10³)
Ethanolπ → π~285, ~320High (>10⁴)
n → π~330 (often obscured)Low (~10³)

Note: This data is predictive, based on the general behavior of substituted quinolines.[4][8]

Protocol 2.1: Standardized UV-Vis Spectral Acquisition

This protocol ensures reproducible and accurate measurement of UV-Vis absorption spectra.

  • Instrument Preparation: Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stabilization.

  • Solvent Preparation: Use spectroscopy-grade solvents (e.g., Hexane, Ethanol) to prepare a stock solution of this compound (e.g., 1 mM).

  • Sample Preparation: From the stock solution, prepare a dilute sample in the desired solvent to achieve an absorbance reading between 0.1 and 1.0 AU (typically ~10-50 µM).

  • Blanking: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction across the desired wavelength range (e.g., 200-500 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared analyte solution. Ensure no air bubbles are present.

  • Data Acquisition: Scan the sample across the same wavelength range. Record the absorption maxima (λ_max) and their corresponding absorbance values.

  • Data Validation: The baseline should be flat (±0.005 AU). The peak absorbance should be within the linear range of the detector.

Diagram 2.1: UV-Vis Analysis Workflow

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_inst Instrument Warm-up prep_solv Prepare Stock (1mM) prep_inst->prep_solv prep_samp Dilute to ~25µM prep_solv->prep_samp acq_blank Baseline with Solvent prep_samp->acq_blank acq_scan Scan Sample (200-500nm) acq_blank->acq_scan ana_data Record λ_max & Abs acq_scan->ana_data ana_validate Validate Data ana_data->ana_validate H1 1D ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC C13 1D ¹³C NMR C13->HSQC Direct C-H C13->HMBC Long-Range C-H F19 1D ¹⁹F NMR Structure Final Structure F19->Structure F Position COSY->Structure HSQC->Structure HMBC->Structure

References

Methodological & Application

Application Note: Strategic Synthesis of 8-Fluoro-2-methylquinoline via Skraup-Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the synthesis of 8-Fluoro-2-methylquinoline, a key heterocyclic building block in medicinal chemistry. We detail a robust and scalable protocol based on the Skraup-Doebner-von Miller reaction, a modification of the classic Skraup synthesis. This guide is intended for researchers, chemists, and drug development professionals. It elucidates the reaction mechanism, provides a detailed step-by-step experimental protocol, discusses critical process parameters, and outlines essential safety considerations. The causality behind specific reagent choices and reaction conditions is explained to empower users to troubleshoot and adapt the synthesis for their specific needs.

Introduction and Strategic Importance

Quinoline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a fluorine atom at the 8-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, in particular, serves as a crucial intermediate for novel therapeutics, including kinase inhibitors and anti-infective agents.

The Skraup synthesis and its variations, like the Doebner-von Miller reaction, represent a classic and effective method for constructing the quinoline core. This reaction involves the cyclization of an aniline derivative with an α,β-unsaturated carbonyl compound (or its precursor) under strong acidic and oxidizing conditions. This application note focuses on the synthesis from 2-fluoroaniline and crotonaldehyde.

Reaction Mechanism and Rationale

The synthesis proceeds through a series of well-established steps, beginning with the formation of an α,β-unsaturated aldehyde, which then undergoes conjugate addition, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.

Core Mechanism:

  • Michael Addition: The amino group of 2-fluoroaniline acts as a nucleophile, attacking the β-carbon of crotonaldehyde in a conjugate (Michael) addition. This step is catalyzed by the strong acid (sulfuric acid), which protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack.

  • Cyclization: The resulting aldehyde-amine intermediate undergoes an intramolecular electrophilic attack. The electron-rich aromatic ring attacks the protonated carbonyl carbon, leading to the formation of a new six-membered ring.

  • Dehydration: The alcohol intermediate formed during cyclization is readily protonated by the acidic medium and eliminated as a water molecule, creating a double bond and forming a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline intermediate is not yet aromatic. An oxidizing agent is required to remove two hydrogen atoms, leading to the formation of the stable, aromatic quinoline ring system.

The choice of reagents is critical for the success and safety of the reaction:

  • 2-Fluoroaniline: The starting material. The fluorine atom is deactivating, which can slow the rate of the electrophilic cyclization step compared to aniline, but the reaction remains feasible under forcing conditions.

  • Crotonaldehyde: Serves as the source of the three-carbon chain (C2, C3, and the C2-methyl group) required to complete the quinoline ring.

  • Sulfuric Acid (H₂SO₄): Acts as both a catalyst for the addition and cyclization steps and as a dehydrating agent. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

  • Oxidizing Agent: Historically, arsenic pentoxide was used, but due to its extreme toxicity, safer alternatives like sodium m-nitrobenzenesulfonate are now preferred. The oxidant is crucial for the final aromatization step.

Mechanism Visualization

Skraup_Mechanism Fig. 1: Skraup-Doebner-von Miller Reaction Mechanism A 2-Fluoroaniline + Crotonaldehyde B Michael Addition (H+ catalysis) A->B C Aldehyde-Amine Intermediate B->C D Intramolecular Electrophilic Cyclization C->D E Cyclized Intermediate (Alcohol) D->E F Dehydration (-H2O) E->F G Dihydrofluoro- methylquinoline F->G H Oxidation (-2H) G->H I This compound (Final Product) H->I

Caption: Fig. 1: Skraup-Doebner-von Miller Reaction Mechanism

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for safety and yield.

Reagent and Equipment Summary
Reagent / EquipmentFormula / TypeM.W. / Spec.QuantityMoles (approx.)Notes
2-FluoroanilineC₆H₆FN111.12 g/mol 11.1 g0.10 molStarting material. Handle with care (toxic).
CrotonaldehydeC₄H₆O70.09 g/mol 10.5 g (12.5 mL)0.15 molAcrid smell, lachrymator. Use in a well-ventilated fume hood.
Sulfuric Acid, concentratedH₂SO₄98.08 g/mol 40 mL-Catalyst and solvent. Highly corrosive.
Sodium m-nitrobenzenesulfonateC₆H₄NNaO₅S225.15 g/mol 25.0 g0.11 molOxidizing agent. Safer alternative to arsenic-based oxidants.
Sodium Hydroxide (NaOH)NaOH40.00 g/mol ~50 g-For neutralization (prepare as a 30% w/v solution).
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 3 x 100 mL-Extraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.37 g/mol ~10 g-Drying agent.
Equipment
3-Neck Round Bottom Flask500 mL-1-
Reflux Condenser-1-
Mechanical Stirrer-1-Essential for mixing the viscous reaction mixture.
Dropping Funnel250 mL-1-For controlled addition of reagents.
Heating Mantle & Thermometer-1 set-To control reaction temperature.
Separatory Funnel1 L-1-For work-up and extraction.
Step-by-Step Procedure

WARNING: The Skraup reaction is notoriously exothermic and can accelerate uncontrollably. Perform this synthesis behind a blast shield in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Setup: Assemble a 500 mL, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Initial Charge: To the flask, add concentrated sulfuric acid (40 mL) and sodium m-nitrobenzenesulfonate (25.0 g). Begin stirring to form a slurry.

  • Reactant Addition (Critical Step): In the dropping funnel, prepare a mixture of 2-fluoroaniline (11.1 g) and crotonaldehyde (10.5 g).

  • Controlled Reaction Initiation: Cool the acid slurry in an ice-water bath. Begin adding the aniline-aldehyde mixture dropwise from the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 120°C. The reaction is highly exothermic; if the temperature rises too quickly, slow the addition rate and apply more cooling.

  • Heating and Reflux: Once the addition is complete, remove the ice bath. Heat the reaction mixture to 130-140°C and maintain this temperature for 3 hours. The mixture will be dark and viscous.

  • Quenching and Neutralization: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto 400 g of crushed ice in a large beaker (2 L). This step must be done slowly with stirring, as the dilution of sulfuric acid is highly exothermic.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a 30% (w/v) sodium hydroxide solution while monitoring the pH. Continue adding until the solution is strongly basic (pH > 10). This will precipitate the crude product and other byproducts.

  • Extraction: Transfer the basic mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and wash the solid with a small amount of fresh dichloromethane.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude this compound, typically as a dark oil or solid.

  • Purification: The crude product should be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a pale yellow solid or oil.

Experimental Workflow Diagram

Workflow A 1. Assemble Apparatus (500mL 3-neck RBF) B 2. Charge H2SO4 and Na-m-nitrobenzenesulfonate A->B D 4. Controlled Dropwise Addition (T < 120°C) B->D C 3. Prepare Aniline/ Crotonaldehyde Mixture C->D E 5. Heat to Reflux (130-140°C, 3h) D->E F 6. Cool and Quench on Ice E->F G 7. Basify with NaOH (pH > 10) F->G H 8. Extract with DCM (3x 100mL) G->H I 9. Dry (MgSO4) and Filter H->I J 10. Concentrate via Rotary Evaporation I->J K 11. Purify (Distillation or Chromatography) J->K L Final Product: This compound K->L

Caption: Fig. 2: Experimental Workflow for Synthesis

Safety and Environmental Health

  • Overall Reaction: The Skraup synthesis is highly exothermic and has a significant risk of thermal runaway. Strict temperature control during the initial addition is paramount. The use of a blast shield is mandatory.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. It reacts violently with water. Handle only in a chemical fume hood with appropriate PPE.

  • Crotonaldehyde: It is a toxic, flammable lachrymator. Inhalation can cause severe irritation to the respiratory tract. All handling must be done in a fume hood.

  • 2-Fluoroaniline: This compound is toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.

  • Waste Disposal: The aqueous waste from the work-up will be highly basic and contain residual organic compounds. It must be neutralized and disposed of according to institutional and local environmental regulations. Halogenated solvent waste (DCM) must be collected separately.

Applications in Drug Development

This compound is a versatile intermediate. The methyl group at the 2-position can be functionalized, for example, through condensation reactions, while the fluoro-substituted benzene ring can participate in nucleophilic aromatic substitution (SNAᵣ) reactions or serve to modulate the electronics and binding properties of a final drug candidate. Its derivatives have been investigated for use as:

  • Kinase Inhibitors: The quinoline scaffold is a common core in many kinase inhibitors used in oncology.

  • Antimalarial Agents: Modifications of the classic antimalarial drug quinine often feature the quinoline core.

  • Antibacterial and Antifungal Agents: Fluoroquinolones are a well-known class of antibiotics, and novel quinoline structures continue to be explored for anti-infective properties.

The Doebner-von Miller Reaction: A Comprehensive Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of the Doebner-von Miller Reaction in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional dyes. Among the classical methods for constructing this vital heterocyclic system, the Doebner-von Miller reaction stands out for its robustness and versatility. First described in the 1880s, this acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds provides a direct and efficient route to substituted quinolines.[1][2] Despite its age, the Doebner-von Miller synthesis continues to be a valuable tool in the synthetic chemist's arsenal, with modern adaptations enhancing its efficiency and broadening its scope.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to offer insights into the causality behind experimental choices, troubleshooting common challenges, and leveraging modern techniques to optimize this powerful transformation.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The mechanism of the Doebner-von Miller reaction has been a subject of considerable study, with a contemporary understanding pointing towards a fragmentation-recombination pathway.[1][5] This nuanced view explains the formation of observed products and provides a framework for optimizing reaction conditions.

The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the aniline ring, leading to a dihydroquinoline intermediate. The final step is an oxidation to furnish the aromatic quinoline product. A crucial aspect of the modern mechanistic understanding is the potential for the initial adduct to fragment into an imine and an enol or enolate, which then recombine productively.[1] This insight is particularly important when considering the formation of regioisomers and byproducts.

The choice of a strong acid catalyst, either a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, SnCl₄), is critical.[2][6] The acid serves multiple roles: it activates the carbonyl group for nucleophilic attack, facilitates the cyclization step, and promotes the final dehydration and aromatization.

Caption: A simplified overview of the Doebner-von Miller reaction mechanism.

Challenges and Solutions: Overcoming Tar Formation and Improving Yields

A significant and notorious challenge in the Doebner-von Miller reaction is the formation of tar and polymeric byproducts, primarily due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[1][6] This side reaction can drastically reduce the yield and complicate product purification.

Key Strategies to Mitigate Tar Formation:

  • Slow Addition of Reagents: A gradual, dropwise addition of the α,β-unsaturated carbonyl to the heated acidic solution of the aniline maintains a low instantaneous concentration of the carbonyl compound, favoring the desired intermolecular reaction over polymerization.[1]

  • Biphasic Solvent Systems: Employing a two-phase system, such as an aqueous acid phase for the aniline salt and an organic phase (e.g., toluene) for the carbonyl compound, can sequester the carbonyl and significantly reduce its self-condensation.[3][4]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ, for example, through an aldol condensation of two simpler carbonyl compounds (the Beyer method).[2] This approach avoids the handling of the often unstable α,β-unsaturated starting material.

  • Temperature Control: While heating is necessary, excessive temperatures can accelerate polymerization. Maintaining the lowest effective temperature for the reaction to proceed at a reasonable rate is crucial.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Doebner-von Miller reaction under various conditions.

Protocol 1: Classical Brønsted Acid-Catalyzed Synthesis of 2-Methylquinoline

This protocol details a traditional approach using hydrochloric acid and demonstrates the biphasic strategy to minimize tar formation.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Aniline93.139.31 g (8.95 mL)100
Hydrochloric Acid (6 M)-50 mL-
Crotonaldehyde70.098.41 g (10.0 mL)120
Toluene92.1450 mL-
Sodium Hydroxide Solution (conc.)40.00As needed-
Dichloromethane84.933 x 50 mL-
Anhydrous Sodium Sulfate142.04~10 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine aniline (9.31 g, 100 mmol) and 6 M hydrochloric acid (50 mL).

  • Heating: Heat the mixture to a gentle reflux with vigorous stirring.

  • Addition of Carbonyl: In the dropping funnel, prepare a solution of crotonaldehyde (8.41 g, 120 mmol) in toluene (50 mL).

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up - Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-methylquinoline as a pale yellow oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of 2-Methylquinoline (Beyer Method)

This protocol utilizes zinc chloride as a Lewis acid catalyst and generates the α,β-unsaturated carbonyl in situ from acetaldehyde.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Aniline93.1327.9 g (26.8 mL)300
Hydrochloric Acid (conc.)36.46100 mL-
Acetaldehyde solution (40% in water)44.0549.5 g (63.5 mL)450
Anhydrous Zinc Chloride136.3024 g176
Calcium Hydroxide (Slaked Lime)74.09As needed-
Chloroform119.383 x 50 mL-
Anhydrous Sodium Sulfate142.04~10 g-

Procedure:

  • Formation of Aniline Hydrochloride: In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by adding aniline (27.9 g, 300 mmol) to concentrated hydrochloric acid (100 mL) in water (100 mL). Cool the flask in an ice bath.

  • In Situ Aldol Condensation: Slowly add the acetaldehyde solution (49.5 g, 450 mmol) to the stirred aniline hydrochloride solution while maintaining the temperature below 10 °C.

  • Addition of Lewis Acid: After the addition is complete, add anhydrous zinc chloride (24 g, 176 mmol) to the reaction mixture.

  • Cyclization and Reflux: Heat the reaction mixture to reflux for 7 hours. Monitor the progress of the reaction by TLC.

  • Work-up - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide) until the mixture is strongly basic.

  • Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with the water.

  • Extraction: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with chloroform (3 x 50 mL) to recover any dissolved product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation.

Protocol 3: Microwave-Assisted Synthesis of Quinaldine Derivatives

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, increased yields, and often cleaner reaction profiles. This protocol provides a general, solvent-free method for the synthesis of quinaldine derivatives.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Substituted Aniline-1.01.0
Acetaldehyde44.052.42.4
Neutral Alumina-~2 g-
Hydrochloric Acid (conc.)36.46A few drops-
Ethyl Acetate88.11As needed-
Petroleum Ether-As needed-

Procedure:

  • Catalyst Preparation: Prepare alumina impregnated with concentrated hydrochloric acid by adding a few drops of the acid to neutral alumina and mixing thoroughly.

  • Reaction Mixture: In an open glass container suitable for microwave synthesis, add the substituted aniline (1.0 mmol) and acetaldehyde (2.4 mmol).

  • Addition of Catalyst: Add the acid-impregnated alumina to the reaction mixture.

  • Microwave Irradiation: Place the container in a scientific microwave reactor and irradiate with a power of 600 W for approximately 7 minutes.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC.

  • Purification: Upon completion, the product can be directly purified by column chromatography on silica gel using a suitable eluent system (e.g., 10% ethyl acetate/90% petroleum ether).

  • Isolation: Evaporation of the solvent from the collected fractions will yield the pure quinaldine derivative.

Caption: A general experimental workflow for the Doebner-von Miller reaction.

Conclusion: A Classic Reaction for Modern Synthesis

The Doebner-von Miller reaction remains a highly relevant and practical method for the synthesis of quinolines. By understanding the underlying mechanism and the key parameters that influence its outcome, researchers can effectively troubleshoot common issues and optimize conditions for a wide range of substrates. The adoption of modern techniques, such as microwave-assisted synthesis, further enhances the utility of this classic transformation, making it a valuable tool for contemporary drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply the Doebner-von Miller reaction in their synthetic endeavors.

References

Application Notes and Protocols for the Purification of 8-Fluoro-2-methylquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the purification of 8-Fluoro-2-methylquinoline, a key fluorinated heterocyclic building block, utilizing the robust and scalable technique of recrystallization.[1][2] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the underlying principles of solvent selection, provides a detailed, step-by-step protocol for recrystallization, and outlines methods for the analytical validation of the final product's purity. The causality behind experimental choices is explained to empower the user with a deep understanding of the purification process.

Introduction: The Significance of Purity for this compound

This compound (CAS No. 46001-36-9, Molecular Weight: 161.18 g/mol ) is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[3][4][5] The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, such as lipophilicity and metabolic stability, making fluorinated quinolines valuable scaffolds in drug discovery.[6] Quinoline derivatives, as a class, exhibit a wide range of biological activities, including antifungal, anticancer, and antimalarial properties.[6]

The purity of such active pharmaceutical ingredients (APIs) and intermediates is paramount. Impurities can lead to erroneous results in biological assays, introduce toxicity, and affect the crystalline form, thereby influencing bioavailability and shelf-life. Recrystallization is a powerful, cost-effective, and widely used technique for the purification of solid organic compounds, making it an ideal choice for obtaining high-purity this compound.[7]

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal by filtration).

  • Chemical Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Non-toxic and Inexpensive: For practical and safety reasons, the solvent should be as non-hazardous and economical as possible.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Based on data for analogous compounds like 4-Chloro-8-fluoro-2-methylquinoline and other methylquinolines, it is prudent to assume that this compound may be harmful if swallowed and may cause skin and serious eye irritation.[8][9][10][11]

Mandatory Personal Protective Equipment (PPE):

  • Wear safety goggles or a face shield.

  • Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Work in a well-ventilated fume hood.

  • Wear a lab coat.

Solvent Screening Protocol

Due to the lack of specific published solubility data for this compound, a systematic solvent screening is the first essential step. Based on the purification of similar quinoline derivatives, a range of solvents with varying polarities should be tested.[7]

Suggested Solvents for Initial Screening:

  • Methanol

  • Ethanol (95% or absolute)

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Hexane or Heptane

  • Water

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath towards the boiling point of the solvent.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow Start Start: Crude This compound Dissolution Dissolution: Add minimum amount of hot recrystallization solvent Start->Dissolution HotFiltration Hot Filtration (Optional): Remove insoluble impurities Dissolution->HotFiltration If insoluble impurities present Cooling Slow Cooling: Allow solution to cool to room temperature Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling IceBath Ice Bath: Maximize crystal yield Cooling->IceBath VacuumFiltration Vacuum Filtration: Isolate crystals IceBath->VacuumFiltration Washing Washing: Rinse crystals with ice-cold solvent VacuumFiltration->Washing MotherLiquor Mother Liquor: (Contains soluble impurities) VacuumFiltration->MotherLiquor Collect filtrate Drying Drying: Remove residual solvent (Air or vacuum oven) Washing->Drying End End: Purified Crystalline This compound Drying->End

Caption: Generalized workflow for the purification of this compound by recrystallization.

Detailed Recrystallization Protocol (Single Solvent)

This protocol is based on the use of methanol, a solvent commonly effective for quinoline derivatives.[7] Adjustments should be made based on the results of the solvent screening.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., methanol) in small portions. Heat the mixture to a gentle reflux on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the recrystallized product.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w of the solute). Reheat the solution to reflux for 5-10 minutes. Causality: Activated charcoal has a high surface area and adsorbs colored impurities. It must be removed before crystal formation.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove the activated charcoal or any insoluble impurities. Causality: This step must be performed quickly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes the dissolution of the purified crystals during the washing step.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment and Characterization

Post-recrystallization, it is essential to verify the purity of the this compound. A combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Outcome for High Purity Sample
Melting Point Analysis Assess purity and identity.A sharp melting point range (typically < 2°C). Impurities generally depress and broaden the melting point range. The experimentally determined melting point of the purified product should be recorded as a key characterization parameter.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to this compound with a purity of >99% (by area under the curve).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirm chemical structure and identify impurities.The spectrum should be clean and consistent with the expected structure of this compound, with minimal or no peaks attributable to impurities.
Mass Spectrometry (MS) Confirm molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try a different, less polar solvent or a mixed-solvent system. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of crystals). - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated. - High concentration of impurities.- Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. - Try a lower-boiling point solvent.
Low recovery of purified product. - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated. - Cool the solution in an ice bath for a longer period. - Consider a different solvent in which the compound is less soluble when cold.

References

Application Notes & Protocols: The Emerging Potential of 8-Fluoro-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents.[1] Strategic functionalization of the quinoline ring system offers a powerful route to modulate pharmacological properties. This guide focuses on 8-fluoro-2-methylquinoline, a heterocyclic compound poised for exploration in drug discovery. While direct literature on this specific analog is nascent, its structural motifs—the quinoline core, a 2-methyl group, and an 8-fluoro substituent—suggest significant potential. Drawing upon extensive data from closely related analogs and foundational principles of medicinal chemistry, these notes provide a comprehensive framework for its synthesis and biological evaluation. We present detailed, field-tested protocols to empower researchers to investigate this promising molecule's therapeutic possibilities, particularly in oncology and infectious diseases.

Scientific Rationale and Foundational Concepts

The therapeutic value of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The specific combination in this compound warrants a detailed examination of each component's contribution.

The Quinoline Core: A Privileged Scaffold

Quinoline, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is a structural feature in numerous natural alkaloids and synthetic drugs.[2][3] Its rigid, planar structure and ability to participate in π-stacking and hydrogen bonding interactions make it an ideal pharmacophore. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[]

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5] Its unique characteristics—high electronegativity, small van der Waals radius (mimicking hydrogen), and the strength of the C-F bond—can lead to:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[5]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding potency.[5]

  • Modulated Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its target.[5][6]

In the context of this compound, the fluorine atom at the C-8 position is anticipated to significantly influence the molecule's electronic distribution and resistance to metabolic degradation.

The Influence of the 2-Methyl Group

The methyl group at the C-2 position is not merely a passive substituent. It can serve several key functions:

  • Steric Influence: It can orient the molecule within a binding pocket, promoting a specific, bioactive conformation.

  • Metabolic Shielding: It can sterically hinder access to the adjacent nitrogen atom, potentially influencing metabolic pathways.

  • Lipophilicity Enhancement: It contributes to the overall lipophilicity of the molecule.

The interplay between the 8-fluoro and 2-methyl groups presents a unique electronic and steric profile for exploration.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively published, we can predict its key physicochemical properties based on its structure and data from close analogs, such as 6-fluoro-2-methylquinoline.[7][8] These predictions are crucial for designing experiments, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₀H₈FNStructural Analysis
Molecular Weight 161.18 g/mol Based on Formula[]
Appearance Predicted to be a solid at room temperatureAnalogy to 6-fluoro-2-methylquinoline (m.p. 49-53 °C)[8]
XLogP3 ~2.7Analogy to 6-fluoro-2-methylquinoline[7]
Solubility Low aqueous solubility; soluble in organic solventsTypical for quinoline derivatives[9]
Basic Character Weakly basicDue to the pyridine nitrogen[2]

Synthesis of this compound: A Proposed Protocol

The synthesis of 2-methylquinolines is classically achieved via the Doebner-von Miller reaction .[1][10] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. The following is a robust, hypothetical protocol for the synthesis of this compound from 2-fluoroaniline.

Workflow for Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Work-up cluster_4 Step 5: Purification & Characterization A Charge reactor with 2-Fluoroaniline and HCl B Add Crotonaldehyde dropwise at T < 40°C A->B C Heat mixture to reflux (e.g., 100-110°C) for 3-4 hours B->C D Cool and basify with NaOH to precipitate product C->D E Extract with organic solvent (e.g., Dichloromethane) D->E Aqueous/Organic F Purify via column chromatography (Silica gel) E->F G Characterize by NMR, MS, and verify purity by HPLC F->G Purity Check

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 2-Fluoroaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-fluoroaniline (1.0 eq) and a catalytic amount of concentrated HCl.

  • Reagent Addition: Begin stirring the mixture. From the dropping funnel, add crotonaldehyde (1.2 eq) dropwise. Causality Note: This addition must be slow and controlled, as the initial condensation is exothermic. Maintain the internal temperature below 40°C using an ice bath if necessary to prevent uncontrolled polymerization of the aldehyde.

  • Cyclization and Oxidation: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 3-4 hours. The reaction mixture will darken significantly. Causality Note: The heat provides the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) followed by oxidation to the aromatic quinoline ring. An oxidizing agent, often inherent in the reaction conditions or added, facilitates the final aromatization step.[11]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture into a beaker of cold water.

  • Precipitation: Slowly neutralize the acidic solution by adding concentrated NaOH solution with stirring until the pH is >10. This will precipitate the crude product. Causality Note: The quinoline product is protonated and soluble in the acidic medium. Basification deprotonates the nitrogen, rendering the product insoluble in the aqueous medium.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Confirm the structure and assess the purity of the isolated this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocols for Biological Evaluation

Based on the extensive biological activities reported for quinoline derivatives, the primary screening of this compound should focus on its potential as an anticancer and antimicrobial agent.

General Workflow for Biological Screening

G A Synthesized & Purified This compound B Primary In Vitro Screening A->B C Anticancer Cytotoxicity Assay (e.g., MTT Assay) B->C D Antimicrobial Susceptibility (e.g., MIC Assay) B->D E Data Analysis: Determine IC50 / MIC values C->E D->E F Hit Identification (Activity < Threshold) E->F G Secondary Assays (Mechanism of Action, Selectivity) F->G If Promising

Caption: General workflow for primary biological screening.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Materials:

  • Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon) and a non-cancerous control cell line (e.g., HEK293).

  • DMEM or RPMI-1640 cell culture medium with 10% FBS.

  • 96-well plates.

  • This compound (stock solution in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Add the dilutions to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[14]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • This compound (stock solution in DMSO).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Plate Preparation: Add MHB to all wells of a 96-well plate.

  • Serial Dilution: Add the stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.[16] Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

Anticipated Results and Structure-Activity Relationship (SAR) Insights

While awaiting experimental data, we can hypothesize the potential biological profile of this compound by examining related structures.

Analog / ClassReported Biological ActivityPotential Implication for this compound
Fluoroquinolones Potent antibacterial agents targeting DNA gyrase and topoisomerase IV.[6][9]The 8-fluoro substituent may confer significant antibacterial activity.
Methylquinolines Genotoxicity and mutagenic activity have been reported for some isomers.[18]Suggests a potential for DNA interaction, which is relevant for anticancer activity.
8-Hydroxyquinolines Broad-spectrum activity: antifungal, anticancer, neuroprotective. Often act as metal chelators.[19]While not a direct analog, it highlights that substitution at the 8-position is well-tolerated and can lead to potent bioactivity.

The fluorine atom at the 8-position is particularly intriguing. In known fluoroquinolone antibiotics, a fluorine at the C-6 position is common and crucial for activity.[6] The impact of an 8-fluoro group is less characterized but is expected to strongly influence the electronic nature of the fused benzene ring, potentially altering target binding and cell permeability.

References

Application Notes and Protocols for the Antibacterial Screening of Fluorinated Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the antibacterial efficacy of novel and existing fluorinated quinolones. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible screening cascade.

Introduction: The Enduring Relevance of Fluorinated Quinolones

Fluorinated quinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1] Their potent bactericidal activity stems from their ability to inhibit bacterial DNA synthesis.[][3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][5] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[6]

Despite their efficacy, the rise of bacterial resistance threatens the clinical utility of this important class of antibiotics.[7][8] Resistance can emerge through several mechanisms, most commonly through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.[9][10] These mutations can reduce the binding affinity of the drug to its target.[7] Another significant resistance mechanism is the increased expression of efflux pumps that actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular targets.[5][11]

Therefore, a systematic and rigorous screening process is imperative for the discovery and development of new fluorinated quinolones that can overcome existing resistance mechanisms and for the continued surveillance of the activity of current agents. This guide outlines the essential in vitro assays for a comprehensive antibacterial screening program.

The Screening Cascade: A Multi-Faceted Approach

A successful screening cascade for fluorinated quinolones should be designed to provide a holistic view of a compound's antibacterial profile. This involves determining not only its potency but also its spectrum of activity, bactericidal nature, and potential for toxicity.

Caption: A typical screening cascade for fluorinated quinolones.

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antibacterial screening. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This assay is crucial for establishing the potency of a compound and is typically performed as a high-throughput screen.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18][19]

Materials:

  • Test compounds (fluorinated quinolones)

  • Bacterial strains (e.g., quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, and a panel of clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity). This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).

Parameter Recommendation Rationale
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)Standardized medium for susceptibility testing, with controlled levels of Ca²⁺ and Mg²⁺ which can affect the activity of some antibiotics.
Inoculum Density ~5 x 10⁵ CFU/mLA standardized inoculum is critical for reproducibility. Higher densities can lead to falsely elevated MICs.
Incubation Time 16-20 hoursAllows for sufficient bacterial growth in the control wells for accurate visual or spectrophotometric reading.
Incubation Temperature 35°C ± 2°COptimal growth temperature for most clinically relevant bacteria.

Secondary Screening: Determining Bactericidal Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the killing potential of a compound.

Protocol: MBC Determination

The MBC is defined as the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically demonstrated by a ≥99.9% reduction in the initial inoculum.[20][21]

Procedure:

  • Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[22]

A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[20]

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Tertiary Screening: Assessing Cytotoxicity

A critical aspect of drug development is ensuring that a compound is selectively toxic to bacteria and not to host cells. Cytotoxicity assays are therefore an essential component of the screening cascade.[23]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] Viable cells with active metabolism can convert the yellow MTT into a purple formazan product.[24]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.[24]

A desirable antibacterial candidate will have a high IC₅₀ against mammalian cells and a low MIC against bacteria, indicating a favorable selectivity index.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant scaffold in the development of novel therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, with a particularly noteworthy potential as anticancer agents.[1][3] The versatility of the quinoline ring allows for structural modifications that can lead to compounds with diverse mechanisms of action against cancer cells. These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][4] Furthermore, certain quinoline derivatives have been shown to target key enzymes and signaling pathways crucial for tumor growth and survival, such as topoisomerases, protein kinases, and tubulin polymerization.[5][6][7]

The initial step in evaluating the anticancer potential of newly synthesized quinoline derivatives is to determine their cytotoxic effects on various cancer cell lines.[8][9] Cytotoxicity assays are fundamental in preclinical cancer research, providing critical data on a compound's ability to inhibit cell growth or induce cell death.[9][10] This information is essential for selecting promising candidates for further mechanistic studies and drug development.

This guide provides detailed protocols for two robust and widely used colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay. It also delves into the potential mechanisms of action of quinoline derivatives, data analysis and interpretation, and troubleshooting common experimental issues.

Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay is crucial for obtaining reliable and reproducible data.[8] Both the MTT and SRB assays are endpoint assays that are well-suited for high-throughput screening of compound libraries.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[11]

  • Sulforhodamine B (SRB) Assay: The SRB assay is a protein-staining method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.[13][14]

Assay Principle Advantages Disadvantages
MTT Measures metabolic activity (mitochondrial reductase)High sensitivity, widely used.Can be affected by compounds that alter cellular metabolism. Incomplete solubilization of formazan crystals can be an issue.
SRB Measures total protein contentLess interference from compounds, stable endpoint.[12]Can be less sensitive than MTT for certain cell lines.

Experimental Protocols

PART 1: General Cell Culture and Preparation

Reliable cytotoxicity data begins with healthy, consistently cultured cells.

1.1. Cell Line Selection and Maintenance:

  • Choose cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[15][16]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[16]

  • Regularly passage cells to maintain them in the logarithmic growth phase.[17] Avoid using over-confluent cells.

1.2. Cell Seeding for 96-Well Plates:

  • Harvest cells using trypsin-EDTA.[14][15]

  • Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell density.

  • Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well, but this should be optimized for each cell line).[12][18]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.[11]

PART 2: MTT Assay Protocol

This protocol is adapted for adherent cancer cell lines.

2.1. Reagents:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

2.2. Experimental Workflow:

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Quinoline Derivatives B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Solution D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H

Caption: MTT Assay Workflow

2.3. Step-by-Step Procedure:

  • After the initial 24-hour incubation of the seeded plate, remove the medium.

  • Add 100 µL of fresh medium containing serial dilutions of the quinoline derivatives to the respective wells. Include a vehicle control (e.g., DMSO, typically <0.5%) and a no-treatment control.[17]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[19][20]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

PART 3: Sulforhodamine B (SRB) Assay Protocol

This protocol is optimized for adherent cell lines.

3.1. Reagents:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

3.2. Experimental Workflow:

SRB_Workflow A 1. Seed Cells & Treat B 2. Fix Cells with TCA A->B C 3. Wash and Dry B->C D 4. Stain with SRB C->D E 5. Wash with Acetic Acid D->E F 6. Air Dry E->F G 7. Solubilize with Tris Base F->G H 8. Read Absorbance at 510 nm G->H

Caption: SRB Assay Workflow

3.3. Step-by-Step Procedure:

  • Follow steps 1-3 of the MTT assay for cell seeding and treatment with quinoline derivatives.

  • After the treatment incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells.[21]

  • Incubate at 4°C for 1 hour.[21]

  • Carefully wash the plates four times with slow-running tap water or distilled water.[21]

  • Allow the plates to air dry completely at room temperature.[21]

  • Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[21]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[21]

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[21]

  • Shake the plate for 5-10 minutes.

  • Read the absorbance at 510 nm on a microplate reader.[21]

Mechanism of Action of Quinoline Derivatives

Quinoline derivatives can exert their anticancer effects through various mechanisms, often by inducing programmed cell death, or apoptosis.[1][4] Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[22][23] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[24][25]

Many quinoline-based compounds have been shown to trigger the intrinsic apoptotic pathway.[26] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[24][26] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase.[22][26] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[22][23]

Apoptosis_Pathway cluster_0 Quinoline Derivative Action cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Quinoline Quinoline Derivative Mito Mitochondrial Stress Quinoline->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway

Data Analysis and Interpretation

4.1. Calculating Percentage of Cell Viability: The absorbance data is used to calculate the percentage of cell viability relative to the untreated control.

Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

4.2. Determining the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key metric that represents the concentration of a drug that is required to inhibit a biological process by 50%.[27]

  • Normalize the data: Convert the raw absorbance values to percentage inhibition. % Inhibition = 100 - % Cell Viability

  • Plot a dose-response curve: Plot the % inhibition on the y-axis against the logarithm of the compound concentration on the x-axis.[27][28]

  • Calculate IC50: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[27][29]

Example Data Table:

Quinoline DerivativeCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound AA549 (Lung)12.8
Compound BMCF-7 (Breast)23.1
Compound BA549 (Lung)45.6

Troubleshooting Common Issues

Issue Possible Cause Solution
High variability between replicates Inconsistent cell seeding, edge effects in the 96-well plate.[30]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.[30]
Low absorbance readings Low cell density, insufficient incubation time.[17]Optimize cell seeding density. Ensure adequate incubation time for formazan development (MTT) or staining (SRB).[17]
High background in MTT assay Contamination, interference from phenol red in the medium.[17]Use sterile techniques. Consider using a phenol red-free medium during the MTT incubation step.[17]
Incomplete formazan solubilization (MTT) Insufficient solvent volume or mixing.Ensure adequate volume of solubilization solution and thorough mixing on an orbital shaker.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial cytotoxic evaluation of quinoline derivatives against cancer cell lines. By carefully selecting the appropriate assay, adhering to meticulous experimental technique, and accurately interpreting the data, researchers can effectively identify promising lead compounds for the development of novel anticancer therapies. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial in advancing them through the drug discovery pipeline.

References

Application Note: Mass Spectrometry-Led Characterization of Novel Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Fluorine Challenge in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity, have led to a surge in the development of novel fluorinated compounds. Approximately 20% of all pharmaceuticals and 30% of top-selling drugs contain fluorine, a testament to its impact.[1] However, the very properties that make these compounds desirable also present significant analytical challenges. Their high electronegativity and the strength of the carbon-fluorine bond can lead to atypical behavior during mass spectrometric analysis, complicating structural elucidation and quantification.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust characterization of novel fluorinated compounds using mass spectrometry. We will delve into the nuances of sample preparation, ionization source selection, and fragmentation analysis, offering field-proven insights and detailed protocols to navigate the complexities of these unique molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

The Unique Challenge of Fluorinated Analytes

Characterizing novel fluorinated compounds by mass spectrometry is often non-trivial due to several inherent factors:

  • Ionization Suppression: Highly electronegative fluorine atoms can hinder efficient ionization, particularly with electrospray ionization (ESI). Furthermore, common mobile phase additives like trifluoroacetic acid (TFA), while beneficial for chromatography, are notorious for causing significant signal suppression in ESI-MS by forming strong gas-phase ion pairs with analytes.[3]

  • Atypical Fragmentation: The high stability of certain fluorinated fragments, such as the CF₃⁺ cation, often leads to its dominance in the mass spectrum, while the molecular ion may be weak or entirely absent, especially in perfluorinated compounds under hard ionization techniques like Electron Ionization (EI).[2][4]

  • "Memory Effects": Some fluorinated compounds can adsorb onto surfaces within the ion source and transfer lines of the mass spectrometer, leading to persistent background signals and cross-contamination between analyses.[2]

  • Lack of Reference Standards: For truly novel compounds, the absence of authentic standards makes definitive identification and quantification challenging, necessitating a greater reliance on high-resolution mass spectrometry (HRMS) and complementary analytical techniques.[5][6]

Strategic Sample Preparation: The Foundation of Quality Data

A well-designed sample preparation protocol is critical to mitigate the challenges associated with fluorinated compound analysis. The primary goals are to ensure sample purity, remove interfering matrix components, and present the analyte in a solvent system compatible with the chosen ionization technique.

Protocol 1: General Sample Preparation for LC-MS Analysis of Fluorinated Compounds

This protocol outlines a general workflow for preparing a novel fluorinated compound from a complex matrix (e.g., biological fluid, reaction mixture) for LC-MS analysis.

Objective: To extract and purify the fluorinated analyte, minimizing matrix effects and ion suppression.

Materials:

  • Sample containing the fluorinated analyte

  • High-purity water, acetonitrile, methanol, and isopropanol

  • Solid-Phase Extraction (SPE) cartridges (choice depends on analyte polarity)

  • 0.22 µm syringe filters (MS-compatible hydrophilic PTFE recommended)

  • 2 mL autosampler vials with soft septa[7]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Methodology:

  • Solubilization & Extraction:

    • If the sample is solid, dissolve it in an appropriate organic solvent (e.g., acetonitrile, methanol) to a stock concentration of 1 mg/mL.[7]

    • For liquid samples, perform a liquid-liquid extraction or protein precipitation if necessary. For instance, in blood serum, a wet digestion method using an ether extraction followed by perchloric acid can be employed.[5]

  • Clean-Up using Solid-Phase Extraction (SPE):

    • Rationale: SPE is crucial for removing salts, phospholipids, and other matrix components that can cause ion suppression or contaminate the MS system.[8]

    • Conditioning: Condition the SPE cartridge with methanol followed by high-purity water.

    • Loading: Load the solubilized sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove impurities while retaining the analyte.

    • Elution: Elute the fluorinated analyte with a stronger organic solvent.

  • Solvent Exchange and Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Rationale: This step allows for the reconstitution of the sample in a mobile phase-compatible solvent, which is crucial for good chromatographic peak shape and ionization efficiency.

    • Reconstitute the dried sample in the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to a target concentration of approximately 10-100 µg/mL.[7]

  • Filtration:

    • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system or MS source.

  • Transfer to Vial:

    • Transfer the filtered sample into a 2 mL autosampler vial.

Navigating Ionization Techniques for Fluorinated Molecules

The choice of ionization technique is paramount for the successful analysis of fluorinated compounds. A "soft" ionization technique that minimizes fragmentation and promotes the formation of the molecular ion is generally preferred.

Ionization TechniquePrincipleSuitability for Fluorinated CompoundsAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[9]Good for polar to moderately polar compounds. Can be challenging for highly fluorinated, non-polar compounds.Soft ionization, compatible with LC, good for large molecules.[10]Susceptible to ion suppression, especially with TFA.[3] High salt concentrations are not compatible.[7]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange.[10]Suitable for less polar compounds that are not efficiently ionized by ESI.Less susceptible to matrix effects than ESI, can handle higher flow rates.Can be a harder ionization than ESI, potentially leading to more fragmentation.
Electron Ionization (EI) High-energy electrons bombard the sample in the gas phase, causing ionization and extensive fragmentation.[11]Generally not ideal for initial characterization due to extensive fragmentation and potential absence of a molecular ion.[2][4]Provides reproducible fragmentation patterns useful for library matching and structural elucidation of known compounds.Often too harsh for novel compounds, making molecular weight determination difficult.[10]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) A high-temperature plasma atomizes and ionizes the sample.Promising for fluorine-specific detection, but direct determination is challenged by fluorine's high ionization potential and interferences.[5]Highly sensitive for elemental analysis.Requires specialized instrumentation and modifications for efficient fluorine detection.[5]
Protocol 2: Mitigating TFA-Induced Ion Suppression in LC-ESI-MS

Objective: To improve the detection of a fluorinated analyte in positive-ion ESI-MS when TFA is required for chromatographic separation.

Rationale: This protocol utilizes a post-column addition of a weak base to neutralize the ion-suppressing effects of TFA before the eluent enters the ESI source.[3]

System Configuration:

G cluster_0 LC System cluster_1 Post-Column Addition LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee_Mixer Column->Tee_Mixer MS_Source MS Ion Source (ESI) Tee_Mixer->MS_Source Syringe_Pump Syringe Pump (e.g., 0.1% NH4OH in MeOH) Syringe_Pump->Tee_Mixer

Caption: Post-column addition workflow to mitigate TFA-induced ion suppression.

Methodology:

  • LC Separation: Perform the chromatographic separation using a mobile phase containing 0.1% TFA.

  • Post-Column Infusion: After the analytical column and before the ESI source, use a T-mixer to introduce a solution of 0.1% ammonium hydroxide in methanol at a low flow rate (e.g., 10-20 µL/min) via a syringe pump.

  • MS Detection: Analyze the effluent in the mass spectrometer. The ammonium hydroxide will neutralize the TFA, allowing for more efficient protonation of the analyte in the ESI source and a significant increase in signal intensity.

Deciphering Fragmentation Patterns of Fluorinated Compounds

High-resolution mass spectrometry (HRMS), particularly with tandem MS (MS/MS) capabilities, is indispensable for characterizing novel fluorinated compounds.[12][13] By accurately measuring the mass of precursor and product ions, one can deduce elemental compositions and propose fragmentation pathways.

Common Fragmentation Pathways:

  • Loss of Fluorine (M-19): A common neutral loss corresponding to a single fluorine atom.[2]

  • Loss of Hydrogen Fluoride (M-20): Occurs in compounds containing both hydrogen and fluorine.[2]

  • Prominent CF₃⁺ Ion (m/z 69): Particularly dominant in the spectra of perfluorinated compounds.[2][3]

  • C-C Bond Cleavage: Perfluorinated alkanes often fragment via cleavage of carbon-carbon bonds, resulting in a series of CₙFₘ⁺ ions.[2]

  • Rearrangements: Fluorine atom migration can lead to unexpected fragmentation patterns. For example, some silylated polyfluoroalkyl compounds show an unusual [M-111]⁺ fragment resulting from a fluorine migration to the silicon atom.[14]

Workflow for Structural Elucidation of a Novel Fluorinated Compound

G A Acquire Full Scan HRMS Data B Determine Accurate Mass of Molecular Ion ([M+H]⁺ or [M-H]⁻) A->B D Acquire HR-MS/MS Data (Collision-Induced Dissociation) A->D C Predict Elemental Formula (using mass accuracy < 5 ppm) B->C G Correlate with NMR Data (especially ¹⁹F NMR) C->G E Identify Characteristic Neutral Losses (e.g., HF, F, CF₂) D->E F Propose Fragment Structures Based on Accurate Mass D->F E->G F->G H Propose Final Structure G->H

Caption: A systematic workflow for the structural elucidation of novel fluorinated compounds.

The Power of Complementary Techniques: The Case for ¹⁹F NMR

While powerful, mass spectrometry alone may not provide a complete picture, especially for complex mixtures or when isomers are present. Targeted LC-MS/MS methods can miss a significant fraction of the total organofluorine compounds present in a sample.[15][16] Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly complementary technique that offers several advantages:

  • Quantitative Analysis: ¹⁹F NMR is inherently quantitative without the need for authentic standards for every compound.[17][18]

  • Structural Information: The chemical shift in ¹⁹F NMR provides valuable information about the electronic environment of the fluorine atoms, helping to distinguish between different functional groups (e.g., aliphatic vs. aromatic CF₃ groups).[15]

  • Inclusivity: It provides a more comprehensive overview of all fluorinated species in a sample.[15]

Combining HRMS for formula determination and MS/MS for fragmentation analysis with ¹⁹F NMR for quantitative and structural information provides a robust, self-validating system for the unambiguous characterization of novel fluorinated compounds.[17][19]

Conclusion: An Integrated Approach for Confident Characterization

The analysis of novel fluorinated compounds by mass spectrometry requires a departure from standard protocols. By understanding the unique chemical properties of these molecules and implementing strategic approaches to sample preparation, ionization, and data analysis, researchers can overcome the inherent challenges. A meticulous, multi-faceted approach that begins with clean sample preparation, employs soft ionization techniques, leverages the power of high-resolution tandem mass spectrometry, and integrates complementary data from techniques like ¹⁹F NMR will ensure the confident and accurate characterization of this important class of molecules. This integrated workflow empowers drug development and materials science professionals to accelerate their research and development efforts with a high degree of scientific integrity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Fluoro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important fluorinated quinoline building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and significantly improve your reaction yields and product purity.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable heterocyclic compound used in the development of pharmaceuticals and functional materials. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable scaffold in drug discovery.[1] However, its synthesis, typically achieved through classical methods like the Doebner-von Miller reaction, is often plagued by low yields, aggressive reaction conditions, and the formation of significant tarry byproducts.[2][3][4]

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Core Synthetic Strategy: The Doebner-von Miller Reaction

The most direct and common route to 2-substituted quinolines is the Doebner-von Miller reaction.[3] This acid-catalyzed reaction involves the condensation of an aniline (2-fluoroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde).

cluster_reactants Reactants cluster_conditions Conditions 2-Fluoroaniline 2-Fluoroaniline Reaction Doebner-von Miller Reaction 2-Fluoroaniline->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Acid Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Acid Catalyst->Reaction Catalyzes Heat Heat Heat->Reaction Requires This compound This compound Reaction->this compound Forms Byproducts Polymeric Tars, Dihydro-intermediates Reaction->Byproducts Also Forms

Caption: General schematic of the Doebner-von Miller synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction produced a low yield of a dark, intractable tar. What is the primary cause?

A: The most common culprit for low yields and excessive tar formation is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material, crotonaldehyde.[3][5][6] Under the strong acidic conditions and elevated temperatures required for the quinoline cyclization, crotonaldehyde readily self-condenses and polymerizes, creating high-molecular-weight tars that are difficult to separate from the desired product.[2][6]

Q2: How can I effectively minimize the formation of these polymeric tars and improve my yield?

A: Several key strategies can be employed to favor the desired cyclization over polymerization. These can be used in combination for the best results.

  • Employ a Biphasic Solvent System: This is a highly effective technique. By using a two-phase system (e.g., aqueous acid and an immiscible organic solvent like toluene), you can sequester the crotonaldehyde in the organic phase. This drastically reduces its concentration in the acidic aqueous phase where the aniline salt resides, thereby minimizing acid-catalyzed self-polymerization and boosting the yield of the desired quinoline.[3][6]

  • Control Reagent Addition: Instead of adding all reactants at once, slowly add the crotonaldehyde to the heated mixture of 2-fluoroaniline and acid.[2] This maintains a low instantaneous concentration of the carbonyl compound, which disfavors the polymerization side reaction.

  • Optimize Reaction Temperature: While the reaction requires heat, excessive temperatures will accelerate tar formation.[6] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance.[7]

  • Select the Appropriate Acid Catalyst: While strong Brønsted acids like HCl and H₂SO₄ are standard, their harshness can promote side reactions. In some cases, milder Lewis acids such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) may provide a better outcome by balancing the reaction rate with the formation of byproducts.[6]

Q3: The reaction is violently exothermic and difficult to control. How can I run it more safely?

A: The Skraup and Doebner-von Miller reactions are notoriously exothermic.[2][4] Proper control is essential for both safety and yield.

  • Controlled Acid Addition: Always add the concentrated acid (especially sulfuric acid) slowly and portion-wise to a well-stirred, cooled reaction mixture. Use an ice bath to dissipate the heat generated during this addition.[2]

  • Use a Moderator: In Skraup-type syntheses, adding a moderator like ferrous sulfate (FeSO₄) is a classic method to make the reaction less violent.[2][8]

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This helps to distribute heat evenly and prevent the formation of localized hotspots that can lead to runaway reactions.[2]

Q4: My final product is contaminated with dihydroquinoline impurities. What went wrong?

A: The final step in the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] If this oxidation is incomplete, you will isolate these hydrogenated impurities.

  • Ensure Sufficient Oxidant: The reaction often relies on a mild oxidant being present or generated in situ. If yields of the fully aromatized product are low, a stoichiometric excess of a mild oxidizing agent may be necessary to drive the reaction to completion.[6]

  • Post-Reaction Oxidation: If you have already isolated a product mixture containing dihydroquinolines, it may be possible to perform a separate oxidation step. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be effective for this aromatization.[6]

  • Reaction Monitoring: Use TLC or GC-MS to track the reaction's progress. The disappearance of the dihydroquinoline intermediate, which will have a different Rf value, indicates the completion of the oxidation step.[6][7]

Q5: What is the most effective protocol for purifying the crude product from the tarry mixture?

A: Purification of the crude product, which is often a dark, viscous goo, requires a multi-step approach.[2]

  • Initial Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water or onto crushed ice. Then, make the solution strongly basic with a concentrated base like sodium hydroxide (NaOH) to neutralize the acid and liberate the free quinoline base.[2][5]

  • Steam Distillation: This is a highly effective method for separating the volatile this compound from non-volatile tars and inorganic salts. The quinoline will co-distill with the water.[2][5][7]

  • Solvent Extraction: Extract the basified aqueous solution (or the steam distillate) several times with an organic solvent such as dichloromethane or ethyl acetate.[9]

  • Final Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be further purified by either vacuum distillation, recrystallization from a suitable solvent (screen solvents like ethanol or methanol), or column chromatography on silica gel.[10] Use TLC with varying ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to find an optimal system for chromatographic separation.[10]

Troubleshooting Summary

Problem Primary Cause Recommended Solutions
Low Yield / High Tar Formation Acid-catalyzed polymerization of crotonaldehyde.[3][5][6]1. Use a biphasic (water/toluene) solvent system.[3][6]2. Add crotonaldehyde slowly to the reaction mixture.[2]3. Maintain the lowest effective reaction temperature.[6]
Violently Exothermic Reaction Highly exothermic nature of the condensation/cyclization steps.[2][4]1. Add concentrated acid slowly to a cooled mixture.[2]2. Ensure efficient stirring and external cooling (ice bath).[2]3. Consider using a moderator like FeSO₄.[2][8]
Incomplete Reaction / Dihydro- impurities Inefficient final oxidation step.[6]1. Ensure a sufficient amount of oxidizing agent is present.2. Monitor the reaction by TLC for the disappearance of the intermediate.[6]3. Perform a post-synthesis oxidation step (e.g., with DDQ).[6]
Difficult Product Isolation Product is trapped in a tarry, acidic mixture.1. Quench in ice water and basify to liberate the free base.[2]2. Use steam distillation to separate from non-volatile tars.[5][7]3. Purify via column chromatography or recrystallization.[10]

Experimental Protocols

Protocol 1: Optimized Doebner-von Miller Synthesis of this compound

This protocol incorporates best practices to minimize side reactions.

G start Start setup 1. Reaction Setup: Combine 2-fluoroaniline, water, and conc. HCl in a reflux-equipped flask. start->setup heat 2. Heat to Reflux: Heat the mixture to a gentle reflux with vigorous stirring. setup->heat add 3. Slow Addition: Add crotonaldehyde dropwise over 1-2 hours via an addition funnel. heat->add reflux 4. Continue Reflux: Maintain reflux for an additional 4-6 hours. Monitor progress with TLC. add->reflux cool 5. Cool Reaction: Allow the mixture to cool to room temperature, then in an ice bath. reflux->cool end Proceed to Purification (Protocol 2) cool->end

Caption: Workflow for the optimized synthesis protocol.

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Charge the flask with 2-fluoroaniline (1 equivalent) and concentrated hydrochloric acid (2.5-3 equivalents).

  • Reactant Addition: Slowly add crotonaldehyde (1.2 equivalents) to the dropping funnel.

  • Heating and Reaction: Heat the reaction mixture under reflux for several hours (typically 4-8 hours). The reaction progress should be monitored by TLC.[7]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a large beaker containing crushed ice.

  • Neutralization: Slowly and with cooling, neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will liberate the free quinoline base, which may appear as an oil or precipitate.[2]

  • Proceed to Purification: The crude product in the basic aqueous mixture is now ready for purification as described in the protocol below.

Protocol 2: Purification of Crude this compound

This protocol focuses on isolating a pure product from the crude reaction mixture.

  • Steam Distillation: Set up a steam distillation apparatus. Pass steam through the basified crude reaction mixture. The this compound will co-distill with the water and collect in the receiving flask, leaving the non-volatile tars behind.[2][5]

  • Extraction: Collect the distillate and transfer it to a separatory funnel. Extract the aqueous distillate three times with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified product.

  • Final High-Purity Polish (Optional):

    • Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a hexane/ethyl acetate solvent system, guided by TLC analysis, to separate any remaining impurities.[10]

    • Recrystallization: Alternatively, dissolve the crude product in a minimum amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.[10]

References

Technical Support Center: Optimization of Doebner-von Miller Reaction Parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your quinoline synthesis. The Doebner-von Miller reaction, a powerful tool for creating quinoline scaffolds from anilines and α,β-unsaturated carbonyl compounds, is notoriously sensitive to reaction parameters.[1][2] This guide provides field-proven insights to help you navigate its complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the Doebner-von Miller synthesis, offering explanations for their root causes and actionable steps for resolution.

Issue 1: Low to No Yield of the Desired Quinoline Product

Question: My Doebner-von Miller reaction is resulting in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common frustration with this reaction, often stemming from several key factors. A systematic approach to troubleshooting is essential.

  • Sub-Optimal Catalyst Choice or Concentration: The type and concentration of the acid catalyst are critical.[3] The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[1][3] If your yield is low, consider the following:

    • Acid Strength: Ensure your acid is not too dilute. Excessively weak acidic conditions will fail to promote the necessary cyclization and dehydration steps.

    • Catalyst Screening: The optimal catalyst is substrate-dependent. It is advisable to screen a panel of both Brønsted and Lewis acids to identify the most effective one for your specific aniline and carbonyl compound. Milder Lewis acids may sometimes be preferable to minimize side reactions.[4]

    • Anilines with Electron-Withdrawing Groups: These substrates are known to give low yields in conventional Doebner-von Miller reactions.[4] In such cases, alternative methods or more forceful conditions may be necessary.

  • Inadequate Reaction Temperature: This reaction typically requires heating to proceed at a reasonable rate.[3][4] However, there is a fine balance to be struck.

    • Insufficient Heat: If the reaction temperature is too low, the activation energy for the key steps may not be overcome, leading to an incomplete or stalled reaction.

    • Excessive Heat: Conversely, excessively high temperatures can promote the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and consumption of starting materials.[3][4] Careful temperature monitoring and optimization are crucial.

  • Improper Workup Procedure: Significant product loss can occur during the isolation phase.

    • Incomplete Neutralization: The acidic reaction mixture must be thoroughly neutralized to liberate the quinoline base before extraction.[3] Failure to do so will result in the product remaining in the aqueous layer as a salt.

    • Inefficient Extraction: Ensure you are using a suitable organic solvent for your quinoline derivative and perform multiple extractions to maximize recovery from the aqueous phase.[3]

Issue 2: Significant Tar and Polymer Formation

Question: My reaction mixture is turning into a thick, dark, intractable tar, making product isolation nearly impossible. What is causing this and how can I prevent it?

Answer: Tar formation is arguably the most common side reaction in the Doebner-von Miller synthesis.[4][5] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][6] Here are several effective strategies to mitigate this issue:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize its self-polymerization.[3][4]

  • Employ a Biphasic Solvent System: This is a highly effective method to reduce polymerization.[6] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase, you can drastically reduce its self-condensation.[4][6]

  • Temperature Control: As mentioned previously, overheating promotes polymerization.[4][5] Maintain the lowest effective temperature that allows the reaction to proceed.

  • Use of Moderators: In reactions that are particularly vigorous, such as the related Skraup synthesis, moderators like ferrous sulfate (FeSO₄) can be used to control the exothermicity and reduce charring.[5]

Issue 3: Formation of an Unexpected Isomer or Byproduct

Question: I've isolated a product, but characterization reveals it is not the expected quinoline derivative. What could have happened?

Answer: The formation of unexpected products can be perplexing. Several mechanistic nuances can lead to alternative outcomes.

  • Reversal of Regiochemistry: While the reaction typically yields predictable substitution patterns, reversals have been observed, particularly with certain substrates, leading to different isomers.[3]

  • Side Reactions of Intermediates: The Doebner-von Miller reaction proceeds through several intermediates.[3] These can undergo side reactions, such as reduction, leading to a variety of byproducts.[3][7]

  • Incomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] If the oxidizing agent is inefficient or absent, you may isolate the partially hydrogenated byproduct. Ensure a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air oxidation under the right conditions) is present and effective.[8]

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?

A1: The exact mechanism has been a subject of debate, but a fragmentation-recombination mechanism is now widely supported by experimental evidence, such as carbon isotope scrambling experiments.[1][9][10] This pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes cyclization, dehydration, and final oxidation to yield the quinoline product.[3][9][10]

Q2: Can I use α,β-unsaturated ketones in this reaction?

A2: Yes, α,β-unsaturated ketones can be used; however, the reaction is often more successful with α,β-unsaturated aldehydes.[4] Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the desired cyclization pathway.[4]

Q3: Are there any specific safety precautions I should take?

A3: Yes. The Doebner-von Miller reaction often involves strong acids, high temperatures, and potentially toxic reagents like arsenic acid or nitrobenzene.[8] It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can also be exothermic, so proper temperature control and slow addition of reagents are important safety measures.[3][5]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[3]

Experimental Protocols & Data

Table 1: Effect of Acid Catalyst on Yield

The choice of acid catalyst can significantly influence the reaction outcome. The following table, while specific to a particular reaction, illustrates the potential variability in yield with different catalysts.

CatalystYield of 2-carboxy-4-phenylquinoline (%)
Trifluoroacetic acid (TFA)85
p-Toluenesulfonic acid (p-TsOH)60
Hydrochloric acid (HCl)45
Acetic acid (AcOH)20

Data is illustrative and based on findings where regiochemistry was also a factor; actual yields will vary significantly with substrates and conditions.[3]

Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol outlines a typical procedure for the synthesis of 2-methylquinoline, incorporating best practices to minimize tar formation.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution.[3] This slow, cooled addition helps to control the exothermic in situ aldol condensation to crotonaldehyde and minimizes its polymerization.[3]

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.[3]

  • Reaction Monitoring: Heat the reaction mixture to reflux for several hours (e.g., 7 hours). Monitor the progress by TLC.[3]

  • Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide) or a concentrated sodium hydroxide solution until strongly alkaline.[3][5] This will precipitate metal hydroxides and liberate the free 2-methylquinoline.[3]

  • Isolation - Steam Distillation: Perform steam distillation on the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water, effectively separating it from non-volatile tars.[3][11]

  • Extraction & Purification: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline). Extract the aqueous layer with a suitable solvent like chloroform to recover any dissolved product.[3] Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[3]

Visualizing the Process

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline MA 1. Michael Addition Aniline->MA Carbonyl α,β-Unsaturated Carbonyl Carbonyl->MA FR 2. Fragmentation- Recombination MA->FR + Aniline Cyclize 3. Electrophilic Cyclization FR->Cyclize Dehydrate 4. Dehydration Cyclize->Dehydrate - H₂O Oxidize 5. Oxidation Dehydrate->Oxidize - 2H⁺, -2e⁻ Quinoline Quinoline Derivative Oxidize->Quinoline Troubleshooting_Workflow Start Start: Low Yield or Tar Formation Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Cat Is Catalyst Effective? Check_Temp->Check_Cat Yes Opt_Temp Adjust Temperature: Avoid overheating Check_Temp->Opt_Temp No Check_Add Is Reagent Addition Slow? Check_Cat->Check_Add Yes Screen_Cat Screen Catalysts: Brønsted vs. Lewis Check_Cat->Screen_Cat No Check_Workup Is Workup Procedure Correct? Check_Add->Check_Workup Yes Slow_Add Implement Slow Addition or Biphasic System Check_Add->Slow_Add No Review_Workup Review Neutralization & Extraction Steps Check_Workup->Review_Workup No Success Improved Yield Check_Workup->Success Yes Opt_Temp->Check_Cat Screen_Cat->Check_Add Slow_Add->Check_Workup Review_Workup->Success

References

Technical Support Center: Navigating the Purification of Fluorinated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide is engineered to serve as a dedicated resource for overcoming the significant hurdles encountered in the purification of fluorinated quinoline isomers. The introduction of fluorine into the quinoline scaffold, while a cornerstone of modern medicinal chemistry for modulating metabolic stability and binding affinity, presents unique and often frustrating separation challenges.[1] Positional isomers, where the only difference is the location of a fluorine atom, can exhibit nearly identical physicochemical properties, making their separation a formidable task.[2]

This support center moves beyond generic advice to provide in-depth, field-proven troubleshooting strategies and detailed protocols, grounded in the fundamental chemistry of these fascinating molecules.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that underpin the challenges of separating fluorinated quinoline isomers.

Q1: What makes the separation of fluorinated quinoline isomers so fundamentally difficult?

A1: The core challenge lies in the subtle, yet complex, influence of the fluorine atom. Unlike more significant functional group changes, moving a fluorine atom around the quinoline core results in regioisomers with very similar polarities, boiling points, and spectroscopic signatures.[2] The high electronegativity and small size of fluorine mean it only minimally alters the molecule's overall size and shape. However, it significantly impacts the local electronic environment and potential for intermolecular interactions, such as weak C-F···H hydrogen bonds or C-F···π interactions, which are critical for achieving chromatographic selectivity.[3][4]

Q2: How does the position of the fluorine atom affect the choice of purification strategy?

A2: The fluorine's position dictates the molecule's dipole moment and its ability to interact with a stationary phase. For example, a fluorine atom on the pyridine ring versus the benzene ring of the quinoline can subtly alter the compound's basicity (pKa). This change can be exploited by adjusting the mobile phase pH in reversed-phase HPLC to selectively ionize one isomer over another, thereby altering retention times.[5] Isomers with fluorine in positions that facilitate interactions with specific stationary phases (e.g., π-π stacking with phenyl phases) will require different column chemistries for optimal resolution.

Q3: What are the primary chromatographic techniques for separating these isomers, and when should I choose one over the other?

A3: The main techniques are High-Performance Liquid Chromatography (HPLC) and flash column chromatography.[2][6]

  • Flash Chromatography: Best suited for large-scale purifications where baseline separation is not essential, or when the isomers have a sufficiently large difference in polarity to be resolved on silica or alumina. It is often a first-pass purification step.

  • HPLC: The gold standard for achieving high-resolution separation of closely related isomers.[7] It is indispensable for final purification and analytical confirmation.

    • Reversed-Phase HPLC (RP-HPLC) is the most common starting point, using columns like C18.[8][9]

    • Normal-Phase HPLC (NP-HPLC) can be effective if the compounds are highly non-polar and show poor retention in RP-HPLC.

    • Chiral HPLC is essential if your isomers are enantiomers, as they are inseparable on standard achiral phases.[10][11]

Q4: How can I definitively confirm the identity of my purified isomers?

A4: Standard 1D NMR may not be sufficient to distinguish between regioisomers unambiguously.[2] A multi-technique approach is required for trustworthy identification:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR techniques like NOESY to establish through-space proton correlations, which can help determine the fluorine's position relative to nearby protons. ¹⁹F NMR is also crucial for confirming the presence and environment of the fluorine atom.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition, ensuring you have the correct molecular formula for the isolated compound.

  • Single-Crystal X-ray Diffraction: This is the ultimate method for unambiguous structural determination, providing the exact connectivity and spatial arrangement of atoms.[2]

HPLC Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This guide addresses the most common issues encountered during the HPLC purification of fluorinated quinoline isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks

Your isomers are co-eluting or appearing as a single broad peak. This is the most frequent challenge.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The mobile phase is not creating enough difference in the way your isomers interact with the stationary phase.

    • Solution 1: Optimize Solvent Strength & Type. Systematically adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[5] If using acetonitrile, try switching to methanol or vice-versa; the different solvent properties can drastically alter selectivity.[5]

    • Solution 2: Adjust pH. Since quinolines are basic, fine-tuning the mobile phase pH with a buffer (e.g., phosphate or acetate) can change the protonation state of your isomers, often dramatically impacting retention and improving separation.[5] A pH change of even 0.5 units can be effective.

  • Incorrect Stationary Phase: The column chemistry is not selective enough for your specific isomers.

    • Solution: Change the Column Chemistry. If a standard C18 column fails, you must explore alternative selectivities. The goal is to introduce different interaction mechanisms.

Column Type Primary Interaction Mechanism Suitability for Fluorinated Quinolines
Standard C18 Hydrophobic interactionsGood starting point, but often insufficient for positional isomers.
Phenyl-Hexyl Hydrophobic & π-π interactionsHighly recommended. The phenyl groups can interact with the aromatic quinoline system, providing unique selectivity.
PFP (Pentafluorophenyl) Aromatic, dipole-dipole, ion-exchangeExcellent choice. PFP phases are specifically designed to provide alternative selectivity for halogenated and aromatic compounds through multiple interaction modes.
Biphenyl Enhanced π-π interactionsOffers stronger π-π interactions than a phenyl phase, potentially improving resolution for aromatic isomers.
Problem 2: Peak Tailing

The peaks are asymmetrical with a "tail" extending from the back, which prevents accurate quantification and good fraction collection.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The basic nitrogen on the quinoline ring is interacting with acidic silanol groups on the silica backbone of the column.[12]

    • Solution 1: Use a High-Purity Column. Modern, end-capped columns made with high-purity silica have fewer active silanols.

    • Solution 2: Add a Basic Modifier. Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanols, masking them from your analyte.[12]

    • Solution 3: Lower the Mobile Phase pH. Operating at a lower pH (e.g., pH 2-3) will suppress the ionization of the silanol groups, reducing their ability to interact with your compound.[12]

  • Column Overload: You have injected too much sample onto the column.

    • Solution: Reduce Injection Mass. Perform a loading study by injecting progressively smaller amounts of your sample. Find the maximum mass that can be loaded without compromising peak shape.[12]

  • Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.

    • Solution: Match the Sample Solvent. Dissolve your sample in the initial mobile phase or a slightly weaker solvent.[7] Injecting in a strong solvent like pure acetonitrile into a high-aqueous mobile phase will cause severe peak distortion.

Problem 3: Drifting or Unstable Retention Times

The time it takes for your peaks to elute changes between runs, making it impossible to identify and collect fractions reliably.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The column has not fully adjusted to the mobile phase conditions before injection.[5][13]

    • Solution: Increase Equilibration Time. Always equilibrate the column with at least 10-15 column volumes of the starting mobile phase before the first injection and between gradient runs.[8]

  • Temperature Fluctuations: The ambient temperature of the lab is changing.

    • Solution: Use a Column Oven. A thermostatted column compartment is essential for reproducible chromatography. Set it to a stable temperature, for example, 30°C.[5][13]

  • Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).

    • Solution: Prepare Fresh Mobile Phase Daily. Do not use mobile phase that has been sitting for more than 24-48 hours. Keep solvent bottles capped.

Visualized Workflows and Protocols

Workflow 1: Purification Strategy Selection

This decision tree provides a logical pathway for approaching the purification of a novel mixture of fluorinated quinoline isomers.

G start Start: Crude Isomer Mixture check_purity Assess Purity & Complexity (Analytical HPLC/TLC) start->check_purity is_complex Complex Mixture? check_purity->is_complex flash_chrom Step 1: Flash Chromatography (Bulk Separation) is_complex->flash_chrom Yes is_solid Is Crude a Solid? is_complex->is_solid No reassess Re-assess Purity of Fractions flash_chrom->reassess is_pure Isomers Separated? reassess->is_pure hplc_dev Step 2: HPLC Method Development is_pure->hplc_dev No finish Finish: Pure Isomer is_pure->finish Yes hplc_dev->finish is_solid->hplc_dev No crystallization Attempt Recrystallization is_solid->crystallization Yes is_cryst_pure Pure Isomer Crystals? crystallization->is_cryst_pure is_cryst_pure->hplc_dev No is_cryst_pure->finish Yes

Caption: Decision tree for selecting a purification strategy.

Diagram 1: Key Interactions on a PFP Stationary Phase

This diagram illustrates why PFP (pentafluorophenyl) columns are highly effective for separating fluorinated quinoline isomers.

G cluster_0 PFP Stationary Phase cluster_1 Fluorinated Quinoline Analyte PFP Pentafluorophenyl Group (Electron Deficient Ring) Analyte Fluorinated Quinoline (Electron Rich Rings) Analyte->PFP π-π Stacking (Quadrupole Interaction) Analyte->PFP Dipole-Dipole Analyte->PFP Hydrophobic Interaction

References

Technical Support Center: Improving Regioselectivity During Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective functionalization of the quinoline ring. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and modification of this critical heterocyclic scaffold. As a privileged structure in numerous natural products and pharmaceuticals, mastering the controlled functionalization of quinoline is paramount for innovation in medicinal chemistry and materials science.[1][2]

Understanding the Quinoline Ring: A Tale of Two Rings

The quinoline scaffold is a fusion of a benzene ring and a pyridine ring. This fusion results in a complex electronic landscape where different positions exhibit distinct reactivities.

  • The Pyridine Ring (Positions 2, 3, and 4): This ring is electron-deficient due to the electronegativity of the nitrogen atom. Consequently, it is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4]

  • The Benzene Ring (Positions 5, 6, 7, and 8): This ring is comparatively electron-rich and behaves more like a typical aromatic ring, undergoing electrophilic aromatic substitution. The preferred sites for electrophilic attack are generally the C5 and C8 positions.[3][5]

This inherent duality in reactivity is the primary source of challenges in achieving regioselectivity. The choice of reagents, catalysts, and reaction conditions determines which ring and which specific position will be functionalized.

Frequently Asked Questions (FAQs)

Q1: I'm performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on an unsubstituted quinoline. Why am I getting a mixture of C5 and C8 isomers?

A1: This is a classic challenge in quinoline chemistry. Electrophilic substitution on the benzene ring of quinoline preferentially occurs at the C5 and C8 positions. This is because the carbocation intermediates formed during attack at these positions are more stable.[3][5] The ratio of C5 to C8 products can be influenced by several factors:

  • Reaction Conditions: Harsher conditions (e.g., higher temperatures, stronger acids) can lead to a loss of selectivity.

  • Steric Hindrance: While both are electronically favored, the C8 position is adjacent to the pyridine ring, which can introduce some steric hindrance, sometimes favoring C5 substitution.

Troubleshooting Tip: To favor one isomer, consider introducing a directing group. For instance, the strategic placement of a substituent can block one position or electronically favor the other.

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a halo-quinoline, but the reaction is sluggish or fails. What's going wrong?

A2: For a successful SNAr reaction on a quinoline ring, two key conditions must be met:

  • A Good Leaving Group: The halide (or other leaving group) must be positioned on the electron-deficient pyridine ring, typically at C2 or C4. Halogens on the benzene ring are generally unreactive towards SNAr.

  • An Activating Group: The presence of an electron-withdrawing group on the ring enhances its electrophilicity and facilitates nucleophilic attack. The nitrogen atom in the quinoline ring inherently serves this purpose for the C2 and C4 positions.

Troubleshooting Steps:

  • Verify the Position of the Halogen: Ensure your starting material is a 2-halo or 4-haloquinoline.

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile.

  • Consider a Different Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.

Q3: How can I achieve functionalization at the C3 position, which seems to be the least reactive?

A3: The C3 position is indeed challenging to functionalize directly due to its electronic and steric environment. However, several modern synthetic strategies have been developed to target this site:

  • Transition-Metal-Catalyzed C-H Functionalization: This has become a powerful tool. For example, nickel-catalyzed cross-coupling methods have been reported for the C3-selective thioetherification, alkylation, and arylation of quinolines without the need for a directing group.[6]

  • Reactions of Quinoline N-oxides: Activation of the quinoline ring by forming the N-oxide can alter the reactivity patterns and open pathways for functionalization at C3, often with gold catalysis.[6]

  • Ruthenium-Catalyzed Annulation: Methods involving the ruthenium-catalyzed annulation of enaminones with anthranils can provide access to 3-substituted quinolines.[7][8]

Q4: I am trying to use a directing group to control regioselectivity, but the yield is low. What are the common pitfalls?

A4: Directing groups are excellent for overriding the inherent reactivity of the quinoline ring, but their effectiveness depends on several factors:

  • Inefficient Catalyst: The chosen catalyst may not be active enough. It's often necessary to screen different metal catalysts (e.g., Pd, Rh, Cu) and ligands.[9]

  • Poor Coordination: The directing group might not be coordinating effectively with the metal center. Ensure there are no competing coordinating species in the reaction mixture.

  • Substrate Decomposition: The starting material or product might be unstable under the reaction conditions. Try lowering the reaction temperature or using milder reagents.[9]

Troubleshooting Guides: Common Scenarios & Solutions

Scenario 1: Poor Selectivity in Transition-Metal-Catalyzed C-H Arylation

Problem: You are attempting a palladium-catalyzed C-H arylation of a substituted quinoline and obtaining a mixture of C2 and C8-arylated products, with a preference for C2. You want to favor C8 functionalization.

Causality: The C2 position is often kinetically favored in palladium-catalyzed C-H functionalization due to the coordinating ability of the nitrogen atom.[1] Achieving C8 selectivity requires overcoming this inherent preference.

Solutions & Protocol:

  • Switch the Metal Catalyst: While palladium catalysts often favor C2, rhodium-based catalysts have shown excellent selectivity for the C8 position.[10]

  • Utilize a Directing Group Strategy: The use of a quinoline N-oxide is a common and effective strategy to direct functionalization to the C8 position.[10] The oxygen atom of the N-oxide acts as a directing group.

  • Ligand Screening: For palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes influence the regioselectivity away from the most kinetically favored site.[9]

Workflow for Optimizing C8 Selectivity

Caption: Decision workflow for improving C8 regioselectivity.

Scenario 2: Unexpected Product in a Cross-Coupling Reaction with a Dihaloquinoline

Problem: You are performing a Suzuki-Miyaura cross-coupling on 2,4-dichloroquinoline with one equivalent of an arylboronic acid, intending to substitute the C4 position, but you are getting a mixture of products or substitution at C2.

Causality: In dihaloquinolines where both halogens are on the pyridine ring, the relative reactivity of the C-X bonds determines the site of substitution. Generally, for chloro-substituents, the C4 position is more susceptible to nucleophilic attack (which is a key part of the catalytic cycle) than the C2 position. However, the specific catalyst, ligands, and reaction conditions can alter this selectivity.

Solutions & Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the more reactive site.

  • Choose a Bulky Ligand: A sterically demanding ligand on the palladium catalyst can favor reaction at the less hindered C4 position over the C2 position.

  • Control Stoichiometry: Carefully control the stoichiometry of the boronic acid to be ≤ 1.0 equivalent to minimize double substitution.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
  • Setup: To an oven-dried Schlenk flask, add 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.05 mmol, 1.05 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.5 mmol, 2.5 equiv.).

  • Solvent: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).

  • Reaction: Heat the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 60 °C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-substituted product.

  • Work-up: Once the starting material is consumed, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.

  • Analysis: Analyze the crude product by ¹H NMR to determine the isomeric ratio.

Quantitative Data: Influence of Reaction Conditions on Regioselectivity
CatalystLigandTemperature (°C)Ratio (C4:C2)Yield (%)
Pd(OAc)₂SPhos8095:585
Pd(PPh₃)₄PPh₃10080:2078
PdCl₂(dppf)dppf8090:1082

Note: This data is illustrative and actual results will vary based on the specific substrates and conditions.

Scenario 3: Synthesis of 2-Substituted Quinolines

Problem: You are trying to synthesize a 2-substituted quinoline and are considering different synthetic routes.

Causality: The C2 position is a common target for functionalization. Numerous classical and modern methods exist, each with its own advantages and disadvantages. The choice of method depends on the desired substituent and the available starting materials.

Solutions & Protocols:

  • Classical Friedländer Synthesis: This is one of the most versatile methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11]

  • Modern Three-Component Synthesis: Metal-free methods have been developed for the construction of 2-substituted quinolines from aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as the vinyl source.[12][13]

  • From 2-Aminostyryl Ketones: A protocol using iodide as a nucleophilic catalyst can efficiently cyclize 2-aminostyryl ketones to form 2-substituted quinolines.[14]

Reaction Mechanism: Iodide-Catalyzed Synthesis of 2-Substituted Quinolines

Caption: Iodide-catalyzed cyclization for 2-substituted quinolines.[14]

This technical support guide provides a starting point for addressing common issues in the regioselective functionalization of quinolines. Successful synthesis relies on a deep understanding of the electronic nature of the quinoline ring, combined with careful selection and optimization of reaction conditions.

References

Technical Support Center: Troubleshooting Low Yields in the Reduction of Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reduction of nitroquinolines. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of aminoquinolines, crucial intermediates in pharmaceutical development.[1][2] As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this important transformation.

Troubleshooting Low Yields

The reduction of a nitro group on a quinoline ring is a fundamental yet often challenging reaction. Low yields can arise from a variety of factors, from reagent choice to subtle variations in reaction conditions. This section directly addresses the most common issues encountered in the lab.

Question 1: My catalytic hydrogenation of a nitroquinoline is giving a low yield of the desired aminoquinoline. What are the likely causes and how can I fix it?

Answer:

Low yields in catalytic hydrogenations are a frequent problem. The primary culprits are often related to the catalyst, the substrate, or the reaction setup.

Potential Causes & Solutions:

  • Catalyst Deactivation or Poisoning: Quinoline and its derivatives can act as poisons to many noble metal catalysts by strongly adsorbing to the active sites.[3]

    • Solution: Ensure all solvents and reagents are of high purity and free from potential catalyst poisons like sulfur or residual starting materials from previous steps.[3] Consider using a catalyst known for its resistance to poisoning, such as gold nanoparticles on a TiO2 support.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the reaction has stalled, you can try increasing the hydrogen pressure or the reaction temperature.[3][5] Extending the reaction time can also be beneficial.[4]

  • Over-reduction: In some cases, the quinoline ring itself can be reduced, leading to tetrahydroquinoline byproducts.[3]

    • Solution: Optimize your reaction conditions. Milder conditions, such as lower temperatures and pressures, can often improve selectivity for the nitro group reduction.[3] The choice of catalyst is also critical; for instance, Raney Nickel is often used to avoid dehalogenation, which can be an issue with Pd/C.[6]

  • Poor Substrate Solubility: If your nitroquinoline is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which your starting material is readily soluble. Alcohols like methanol and ethanol are commonly used.[3] In some cases, a co-solvent system may be necessary.

Question 2: I'm using a metal/acid system (like Fe/HCl or Sn/HCl) and my yields are consistently low. What should I investigate?

Answer:

Metal/acid reductions are classic methods for converting nitro groups to amines.[7] However, their success is highly dependent on proper technique and reaction control.

Potential Causes & Solutions:

  • Inadequate Acid Concentration: The acid plays a crucial role in the reaction mechanism.

    • Solution: Ensure you are using the correct concentration and stoichiometry of the acid as specified in the protocol. For Fe/HCl reductions, the reaction can be self-sustaining as FeCl2 is hydrolyzed to produce more HCl.[8]

  • Poor Mixing/Mass Transfer: The reaction between the solid metal and the dissolved nitroquinoline can be limited by poor mixing.

    • Solution: Use vigorous mechanical stirring to ensure good contact between the reactants.[4] The particle size of the metal can also play a role; finer powders will have a higher surface area.

  • Formation of Tarry Byproducts: Overheating or highly concentrated conditions can lead to polymerization and the formation of tars, which can trap your product.[4]

    • Solution: Control the reaction temperature carefully, especially during the initial exothermic phase. Adding the acid slowly and with cooling can help manage the reaction rate.[4]

  • Difficult Product Isolation: The workup for these reactions can be challenging, and product can be lost during this stage.

    • Solution: After the reaction, the mixture is typically made strongly basic to liberate the free amine.[4] Ensure the pH is sufficiently high to achieve this. Steam distillation is an effective method for purifying volatile aminoquinolines from non-volatile tars.[4]

Question 3: I am attempting a reduction with sodium dithionite and the reaction is either incomplete or the workup is problematic. What can I do?

Answer:

Sodium dithionite (Na₂S₂O₄) is an inexpensive and generally safe reducing agent for aromatic nitro groups.[9] However, its use comes with its own set of challenges.

Potential Causes & Solutions:

  • Decomposition of Dithionite: Sodium dithionite is unstable, and its decomposition can be accelerated in the presence of organic solvents.[10]

    • Solution: Use freshly purchased sodium dithionite. The reaction is often carried out in an ethanol-water solvent system.[10]

  • Incomplete Reaction: The stoichiometry of the dithionite is critical.

    • Solution: Ensure you are using a sufficient excess of sodium dithionite to drive the reaction to completion. Monitoring the reaction by TLC is essential.

  • Difficult Workup and Purification: The product can sometimes be difficult to separate from the sulfur-containing byproducts.[11]

    • Solution: If your product is water-soluble, separating it from the inorganic salts can be challenging. Techniques like salting out with sodium chloride or ammonium chloride can be attempted.[11] In some cases, flash chromatography with a polar eluent like methanol may be necessary to isolate the pure product.[11]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the quinoline ring affect the reduction of the nitro group?

A1: The electronic properties of other substituents on the quinoline ring can significantly influence the ease of reduction. Electron-withdrawing groups, such as halogens or other nitro groups, can make the nitro group more susceptible to reduction by lowering the electron density of the ring.[12][13] Conversely, electron-donating groups, like amino or alkoxy groups, can make the reduction more difficult by increasing the electron density.[12][13] This is a key consideration when selecting your reducing agent and reaction conditions.

Q2: My aminoquinoline product seems to be degrading after isolation. How can I improve its stability?

A2: Aminoquinolines can be susceptible to oxidation, especially in the presence of light and air. This can lead to discoloration and the formation of impurities. To improve stability, it is advisable to store the purified product under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.[14] If possible, storing the compound as a salt (e.g., hydrochloride salt) can also enhance its stability.

Q3: Are there any "greener" or more sustainable methods for nitroquinoline reduction?

A3: Yes, there is a growing interest in developing more environmentally friendly reduction methods. Catalytic transfer hydrogenation is one such approach, where hydrogen is generated in situ from a donor molecule like hydrazine or formic acid, avoiding the need for high-pressure hydrogen gas.[7] Additionally, research into using more sustainable and less toxic metal catalysts, such as those based on iron or vanadium, is ongoing.[15]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroquinoline using Pd/C
  • Reaction Setup: In a suitable pressure reactor, dissolve the nitroquinoline substrate in a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.[3]

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar) and heat to the target temperature (e.g., 50°C) with efficient stirring.[3]

  • Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.[3]

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.[3] The filtrate can then be concentrated under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of a Nitroquinoline using Iron in Acidic Media
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroquinoline and a solvent such as ethanol or acetic acid.

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) to the solution.[16]

  • Acid Addition: Slowly add a small amount of concentrated hydrochloric acid or a larger volume of acetic acid while stirring.[16] The reaction is often exothermic, so cooling may be necessary.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the iron salts. Dilute the filtrate with water and basify with a concentrated solution of sodium hydroxide or sodium carbonate to precipitate the aminoquinoline.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product, which can then be further purified.[16]

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_incomplete Potential Causes: - Insufficient reaction time - Low temperature/pressure - Catalyst deactivation - Poor reagent stoichiometry incomplete->cause_incomplete check_side_products Are there significant side products? complete->check_side_products solution_incomplete Solutions: - Increase reaction time - Increase temperature/pressure - Add fresh catalyst/reagent - Optimize stoichiometry cause_incomplete->solution_incomplete final_optimization Further Optimization Needed solution_incomplete->final_optimization side_products Side Product Formation check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No cause_side_products Potential Causes: - Over-reduction of quinoline ring - Tarry byproducts from overheating - Competing reactions side_products->cause_side_products check_workup Was there product loss during workup/purification? no_side_products->check_workup solution_side_products Solutions: - Use milder conditions - Improve temperature control - Use a more selective catalyst cause_side_products->solution_side_products solution_side_products->final_optimization workup_loss Workup/Purification Issues check_workup->workup_loss Yes good_workup Efficient Workup check_workup->good_workup No cause_workup_loss Potential Causes: - Incomplete extraction - Product decomposition on silica - Emulsion formation - Product co-precipitates with byproducts workup_loss->cause_workup_loss good_workup->final_optimization solution_workup_loss Solutions: - Optimize extraction solvent/pH - Deactivate silica gel - Use brine to break emulsions - Recrystallize from a different solvent cause_workup_loss->solution_workup_loss solution_workup_loss->final_optimization

Caption: A decision tree for troubleshooting low yields in nitroquinoline reductions.

References

Technical Support Center: Best Practices for Stabilizing 8-Fluoro-2-methylquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the stability of 8-Fluoro-2-methylquinoline is limited in publicly available literature. This guide is based on the fundamental principles of quinoline chemistry, data from structurally related compounds, and established best practices for handling fluoro-aromatic molecules. The recommendations provided herein should be considered a starting point for developing robust, compound-specific protocols.

Introduction

This compound is a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group to the quinoline scaffold can significantly influence its physicochemical properties, including solubility and stability. Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in maintaining the integrity of their this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemistry of quinoline and its derivatives, the primary factors affecting the stability of this compound are likely to be:

  • pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1][2][3] Degradation can be accelerated in both strongly acidic and basic conditions.

  • Light Exposure (Photodegradation): Many quinoline derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[1][4] The fluorine substituent may also influence the compound's susceptibility to photodegradation.[5][6]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation byproducts.[1][7]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation for most organic compounds, including quinolines.[1][8]

Q2: I've noticed my this compound solution turning yellow/brown over time. What does this indicate?

A2: Discoloration, typically to yellow and then brown, is a common sign of quinoline compound degradation.[1] This is often a result of oxidation or photodegradation. The formation of colored byproducts indicates that the integrity of your compound is compromised, and it is advisable to prepare fresh solutions, especially for sensitive applications.

Q3: How should I prepare and store my stock solutions of this compound?

A3: For optimal stability, consider the following recommendations:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for initial stock solutions. For aqueous working solutions, prepare them fresh from the stock solution.

  • Storage Conditions: Store stock solutions at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles.[9] Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider blanketing the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q4: Can the fluorine atom at the 8-position affect the stability of the molecule?

A4: Yes, the fluorine atom can influence stability in several ways. The strong carbon-fluorine bond generally enhances the thermal stability of the molecule.[7] However, the electron-withdrawing nature of fluorine can alter the electronic properties of the quinoline ring, potentially affecting its susceptibility to nucleophilic attack and photodegradation.[5][10] Studies on other fluoroquinolones have shown that the position of the fluorine substituent can impact photostability.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation in aqueous buffer Poor aqueous solubility, pH of the buffer is not optimal for solubility.Quinolines are weak bases; decreasing the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[11] However, be mindful that extreme pH can cause degradation. Consider using a co-solvent like DMSO or ethanol (ensure compatibility with your assay).
Inconsistent results in biological assays Degradation of the compound in the assay medium, leading to a loss of potency.[1]Prepare fresh working solutions for each experiment. Perform a stability study of the compound in your specific assay buffer under the experimental conditions (e.g., 37°C, 5% CO2) to determine its stability window.
Appearance of new peaks in HPLC analysis over time Chemical degradation of this compound.This indicates instability under your storage or experimental conditions. To identify the cause, you can perform a forced degradation study.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[12][13][14]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Incubate a solution at 80°C.

    • Photodegradation: Expose a solution to a light source providing UV and visible light, as per ICH Q1B guidelines.[15] Keep a control sample in the dark.

  • Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantify the remaining parent compound and identify any major degradation products, preferably using LC-MS.[8]

Visualization

Workflow for Assessing Solution Stability

G cluster_prep Preparation cluster_eval Evaluation cluster_assess Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Fresh Working Solution in Aqueous Buffer prep_stock->prep_working initial_analysis Initial Analysis (t=0) (HPLC, LC-MS) prep_working->initial_analysis incubation Incubate under Experimental Conditions (e.g., 37°C, 24h) initial_analysis->incubation final_analysis Final Analysis (t=x) (HPLC, LC-MS) incubation->final_analysis compare Compare t=0 and t=x data final_analysis->compare calculate Calculate % Degradation compare->calculate decision Stable? calculate->decision stable Proceed with Experiment decision->stable unstable Troubleshoot: - Adjust pH - Add co-solvent - Reduce incubation time decision->unstable

Caption: A general workflow for assessing the stability of this compound in an experimental solution.

References

Technical Support Center: Optimizing Mobile Phase for TLC Analysis of Quinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) analysis of quinoline-based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of mobile phase optimization for this important class of heterocyclic compounds. Quinolines, due to the basicity of the nitrogen atom, often present unique challenges during TLC analysis on standard silica gel plates. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve clean, reproducible separations.

Troubleshooting Guide: Common TLC Issues with Quinolines

This section addresses the most frequent problems encountered during the TLC analysis of quinoline reactions, offering explanations grounded in chemical principles and actionable solutions.

Question: My quinoline spot is streaking or "tailing" down the plate. What's causing this and how do I fix it?

Answer: This is the most common issue when working with basic compounds like quinolines on standard silica gel plates.[1] Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the quinoline ring can undergo a strong acid-base interaction with these silanol groups, leading to irreversible adsorption or slow desorption.[1][2] This causes the spot to elongate or "tail" as the mobile phase moves up the plate.[1]

Causality: The strong interaction between the basic analyte and acidic stationary phase disrupts the equilibrium of partitioning between the stationary and mobile phases, which is essential for forming compact spots.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1][2][3] This competing base will interact with the silanol groups, preventing the quinoline from binding too strongly.

    • Triethylamine (NEt₃): Add 0.1–2.0% triethylamine to your solvent system.[1][3] This is often the first and most effective choice.

    • Ammonia: A solution of 1-10% ammonia in methanol can be prepared and then added as a component to your primary mobile phase (e.g., 1-2% of this stock solution in your dichloromethane/methanol eluent).[1][3]

  • Reduce Sample Concentration: Overloading the plate with a highly concentrated sample can exacerbate tailing.[1][4][5] The stationary phase becomes saturated, leading to a streaky appearance.[2][6]

    • Dilute your sample before spotting.

    • Apply a smaller amount to the plate. An ideal starting spot should be only 1-2 mm in diameter.[1]

  • Consider Alternative Stationary Phases: If tailing persists, especially with highly basic quinoline derivatives, consider using a different type of TLC plate.[1][2]

    • Alumina (Al₂O₃) plates: Alumina is basic and can provide better spot shapes for basic compounds.[1][7]

    • Reversed-phase (C18) plates: These plates have a non-polar stationary phase, and the separation mechanism is different, which can eliminate the issue of strong acid-base interactions.[1][3]

Question: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

Answer: If your spots remain at the origin, the mobile phase is not polar enough to move the compounds up the plate.[1][8] The compounds have a stronger affinity for the polar stationary phase than for the non-polar mobile phase.

Solutions:

  • Increase Mobile Phase Polarity: The polarity of the eluent needs to be increased to compete with the stationary phase for the analyte.

    • Adjust Solvent Ratio: Increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1][8]

    • Change to a More Polar Solvent System: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether. For very polar quinoline derivatives, a system like 5% methanol in dichloromethane is a good next step.[1]

Question: My spots are all running at the solvent front (Rf ≈ 1). How do I resolve this?

Answer: This issue indicates that the mobile phase is too polar for your compounds.[8] The analytes are highly soluble in the eluent and have very little interaction with the stationary phase, causing them to travel with the solvent front.[1]

Solutions:

  • Decrease Mobile Phase Polarity: You need to decrease the elution strength of the mobile phase to allow for interaction with the stationary phase.

    • Adjust Solvent Ratio: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 50:50 mixture of hexanes and ethyl acetate, try changing to 80:20 or 90:10.[8]

    • Change to a Less Polar Solvent System: If you are using a highly polar system like methanol/dichloromethane, switch to a less polar one, such as ethyl acetate/hexanes.[1][8]

Question: My spots are overlapping and poorly resolved. How can I improve the separation?

Answer: Poor resolution means the chosen mobile phase is not optimal for differentiating between the compounds in your mixture.[8]

Solutions:

  • Systematic Mobile Phase Optimization: Finding the right solvent system often requires experimentation.

    • Vary the Polarity: As a first step, try systematically varying the polarity of your current two-component mobile phase as described above to see if an optimal ratio exists.

    • Try Different Solvent Systems: If varying the polarity isn't enough, you may need to change the solvents themselves to exploit different types of intermolecular interactions. Refer to the table of common solvent systems below. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system changes the nature of the interactions.

Experimental Workflow for Mobile Phase Optimization

The following diagram outlines a systematic approach to troubleshooting and optimizing your TLC mobile phase for quinoline analysis.

TLC_Optimization_Workflow start Start: Run Initial TLC (e.g., 7:3 Hexane:EtOAc) check_rf Evaluate Rf Values start->check_rf rf_low Rf ≈ 0 (Spots on Baseline) check_rf->rf_low Too Low rf_high Rf ≈ 1 (Spots at Solvent Front) check_rf->rf_high Too High rf_ok 0.3 < Rf < 0.7 (Good Range) check_rf->rf_ok Optimal increase_polarity Increase Mobile Phase Polarity (e.g., Increase % EtOAc or switch to DCM/MeOH) rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., Decrease % EtOAc) rf_high->decrease_polarity check_shape Evaluate Spot Shape rf_ok->check_shape increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC tailing Streaking or Tailing check_shape->tailing Poor good_shape Compact Spots check_shape->good_shape Good add_base Add Basic Modifier (0.5-1% Triethylamine) tailing->add_base end Optimal Separation Achieved good_shape->end add_base->start Re-run TLC

Caption: A logical workflow for diagnosing and solving common TLC problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for a typical quinoline reaction?

A good starting point for quinoline derivatives of "average" polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8] A common initial ratio to try is 7:3 or 8:2 hexanes to ethyl acetate.[8] Based on the result, you can adjust the polarity. Always remember to add a small amount of triethylamine (~0.5-1%) to your mobile phase to prevent tailing.[1]

Q2: How do I calculate the Retention Factor (Rf) and what is a good range?

The Rf value is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[8]

Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value should be between 0.3 and 0.7.[1] Values too close to 0 or 1 indicate that the chosen solvent system is providing poor separation and needs to be adjusted.[1][9]

Q3: How can I confirm the identity of a spot on my TLC plate?

To tentatively identify a compound, you can use a co-spotting technique.[1] On the same TLC plate, apply three spots to the baseline:

  • Your reaction mixture.

  • An authentic, known standard of the suspected compound.

  • A "co-spot" where you apply both your reaction mixture and the known standard at the same point.

If your compound is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different, you will likely see two separate or elongated spots.[1]

Q4: What visualization methods are best for quinoline compounds?

Quinolines are aromatic, conjugated systems and are typically UV-active.[1]

  • UV Light (254 nm): This should always be your first method.[1] On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[1][10] This method is non-destructive, meaning you can use the plate for further staining.[1]

  • Iodine Chamber: Exposing the plate to iodine vapor is a good general, semi-destructive method.[10] Aromatic compounds and many nitrogen-containing compounds will appear as brown spots.[10][11] The spots will fade over time, so they should be circled with a pencil.[10][11]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups. It is a destructive method that will produce yellow-brown spots on a purple background. It is useful for visualizing compounds that are not UV-active.[12]

Data Summary: Solvents for TLC of Quinolines

The choice of mobile phase is critical for achieving good separation. The following table lists common solvents in order of increasing polarity (eluotropic series on silica) and provides typical uses in the context of quinoline analysis.

SolventPolarity IndexTypical Use in Quinoline TLC
n-Hexane / Cyclohexane0.1Primary non-polar component of the mobile phase.[13][14]
Toluene2.4A slightly more polar non-polar solvent than hexanes.
Dichloromethane (DCM)3.1Used for moderately polar to polar quinolines, often mixed with methanol.[1][8]
Diethyl Ether2.8A less common polar component than ethyl acetate.
Ethyl Acetate (EtOAc)4.4The most common polar component mixed with hexanes for quinolines of low to medium polarity.[8][13]
Acetone5.1A more polar alternative to ethyl acetate.
Acetonitrile5.8More commonly used in reversed-phase chromatography.[13]
Methanol (MeOH)5.1A very polar solvent, used in small percentages with DCM for highly polar quinolines.[1][13]
Acetic Acid / Formic AcidHighUsed as an acidic modifier (0.1-2%) for acidic compounds to reduce tailing.[3][4][6]

Note: For basic quinolines, a basic modifier like triethylamine should be added to most of these mobile phase systems when using silica gel.[1][2][3]

Standard TLC Protocol for Quinoline Reaction Monitoring

This protocol outlines the standard procedure for setting up and running a TLC plate to monitor the progress of a quinoline synthesis.

TLC_Protocol prep_chamber 1. Prepare Developing Chamber - Add mobile phase (0.5 cm deep) - Insert filter paper for saturation - Cover and let equilibrate (5-10 min) prep_plate 2. Prepare TLC Plate - Gently draw a pencil baseline ~1 cm from the bottom spot_plate 3. Spot the Plate - Use a capillary tube - Spot starting material (SM), co-spot (C), and reaction mixture (RXN) - Keep spots small (1-2 mm) develop_plate 4. Develop the Plate - Place plate in the chamber (baseline above solvent) - Cover and allow solvent to run up ~1 cm from the top visualize 5. Visualize and Analyze - Remove plate and immediately mark solvent front - Dry the plate - View under UV lamp (254 nm) - Circle spots - Calculate Rf values

Caption: A step-by-step procedure for performing a TLC experiment.

By understanding the chemical interactions at play and following a systematic approach to optimization, you can effectively troubleshoot and develop robust TLC methods for the analysis of your quinoline reactions.

References

Overcoming poor solubility of 8-Fluoro-2-methylquinoline in assays

Author: BenchChem Technical Support Team. Date: December 2025

< Technical Support Center: 8-Fluoro-2-methylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with promising but poorly soluble compounds like this compound can present significant challenges in obtaining reliable and reproducible assay data. This guide is designed to provide you with practical, in-depth solutions to overcome these solubility hurdles. We will explore the "why" behind the methods, ensuring you can make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?

A1: this compound's low aqueous solubility is inherent to its chemical structure. The quinoline core is an aromatic heterocyclic system, which is hydrophobic (water-repelling). The addition of a methyl group and a fluorine atom further increases its lipophilicity. This molecular structure prefers non-polar environments over the polar, aqueous environment of most biological buffers, leading to precipitation or "crashing out" of the solution.[1][2]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For creating a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial dissolution due to its strong solubilizing power for a wide range of organic compounds.[2][3] Other potential solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[3] The final choice depends on the tolerance of your specific assay system to the solvent.

Q3: What is the maximum concentration of DMSO I can have in my final assay without causing cellular toxicity or artifacts?

A3: This is a critical consideration for cell-based assays. As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize the risk of cytotoxicity and other off-target effects.[3][4][5] However, the sensitivity of cell lines can vary. It is imperative to perform a vehicle control experiment, testing various concentrations of DMSO alone, to determine the maximum tolerable concentration for your specific cells.[4]

Advanced Troubleshooting Guide

Q4: I successfully dissolved this compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and how can I prevent this "solvent shock"?

A4: This phenomenon, often called "solvent shock" or "crashing out," occurs when the concentrated DMSO stock is rapidly diluted into the aqueous buffer.[1] The compound is suddenly in an environment where it is no longer soluble.

Solutions to Prevent Precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, create an intermediate dilution from your DMSO stock into your cell culture medium or assay buffer. Then, add this intermediate dilution to the final assay plate. This gradual reduction in solvent concentration can help keep the compound in solution.[5][6]

  • Vigorous Mixing: When adding the stock solution (or intermediate dilution) to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[4] This ensures rapid and homogenous mixing, preventing localized high concentrations that can initiate precipitation.

  • Pre-warmed Media: For cell-based assays, always use a buffer or media that has been pre-warmed to 37°C. Solubility often increases with temperature.[6][7]

Q5: My compound solution looks fine initially, but after a few hours of incubation, I see a cloudy precipitate or crystalline structures. What causes this delayed precipitation?

A5: Delayed precipitation can be caused by several factors:

  • Metastable Supersaturation: You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize out of the solution to reach its true equilibrium solubility.[8]

  • pH Shifts: In cell culture, cellular metabolism can produce acidic byproducts like lactic acid, causing a drop in the medium's pH.[1] Since quinoline is a weak base, its solubility is highly dependent on pH.[9][10][11][12] A change in pH can dramatically decrease its solubility.

  • Interactions with Media Components: Components in complex media, such as salts or proteins in Fetal Bovine Serum (FBS), can interact with your compound over time, potentially leading to the formation of insoluble complexes.[1][13]

Q6: Can I use pH modification to improve the solubility of this compound?

A6: Yes, this can be a very effective strategy. Quinoline and its derivatives are weak bases.[9][10][11] By lowering the pH of the buffer (making it more acidic), you can protonate the nitrogen atom in the quinoline ring. This protonated form is a salt, which is significantly more water-soluble. The pKa of quinoline is approximately 4.9, so adjusting the buffer pH to be well below this value will increase solubility.[12]

Caution: Ensure the final pH of your solution is compatible with your assay. Drastic pH changes can affect protein function, cell viability, and the activity of other reagents. Always test the effect of the pH-adjusted buffer alone as a control.[4]

Q7: Are there other solubilizing agents I can use if solvent and pH adjustments are not sufficient?

A7: Absolutely. If you are still facing solubility issues, you can employ solubilizing excipients. These are agents that help keep hydrophobic compounds in solution.

  • Co-solvents: These are water-miscible organic solvents used in combination to increase drug solubility.[14][15][16] Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15][16][17] They work by reducing the polarity of the aqueous environment.[16]

  • Cyclodextrins: These are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[18][19][20][21] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex."[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical applications.[8]

Protocols & Workflow Library

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for creating a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or vial

  • Vortex mixer

Procedure:

  • Calculate Mass: The molecular weight of this compound (C₁₀H₈FN) is 161.18 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 1.61 mg of the compound. For better accuracy, it's recommended to prepare a larger volume (e.g., 5 mL, requiring 8.06 mg).[22][23]

  • Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it to a sterile vial.

  • Add Solvent: Add the appropriate volume of DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (37°C) can be used to aid dissolution if necessary.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Protocol 2: Aqueous Solubility Determination (Kinetic Method)

This protocol helps you determine the maximum soluble concentration of your compound under your specific assay conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your final aqueous assay buffer (pre-warmed if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope or plate reader for detecting precipitation

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in the assay buffer. For example, prepare final concentrations ranging from 1 µM to 200 µM. Remember to keep the final DMSO concentration constant and below your assay's tolerance limit (e.g., 0.5%).

  • Incubate: Incubate the dilutions under the same conditions as your actual assay (e.g., 37°C for 24 hours).

  • Visual Inspection: After incubation, carefully inspect each dilution visually and under a microscope for any signs of precipitation (e.g., cloudiness, crystals, film).

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your kinetic solubility limit under these conditions.[24] Do not use concentrations at or above the point where precipitation is observed for your experiments.

Data & Visualization

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Organic Solvent (e.g., DMSO) Solubilizes hydrophobic compounds through non-polar interactions.Effective for high-concentration stocks; widely used.Potential for cytotoxicity and assay interference; risk of precipitation upon dilution.[16]
pH Adjustment (Acidification) Protonates the basic quinoline nitrogen, forming a more soluble salt.Highly effective for ionizable compounds; simple to implement.Final pH must be compatible with the assay; may alter compound activity or stability.[4]
Co-solvents (e.g., PEG 400) Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.[15][16]Can significantly increase solubility in the final solution.May have its own biological effects; requires optimization of concentration.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic compound in its non-polar cavity, presenting a soluble exterior.[18][19][20]Low toxicity; can improve stability.May alter the free concentration of the compound, affecting potency measurements.[7]

Diagrams

Solubilization_Workflow cluster_start Start: Compound Powder cluster_stock Step 1: Stock Solution cluster_dilution Step 2: Dilution & Test cluster_solutions Step 3: Troubleshooting cluster_end End Goal Start This compound Powder Stock Prepare High-Concentration Stock in 100% DMSO Start->Stock Dilute Dilute into Aqueous Assay Buffer Stock->Dilute Precipitate_Check Precipitation? Dilute->Precipitate_Check pH_Adjust Adjust Buffer pH (e.g., pH < 4.9) Precipitate_Check->pH_Adjust Yes Cosolvent Add Co-solvent (e.g., PEG, Ethanol) Precipitate_Check->Cosolvent Yes Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Precipitate_Check->Cyclodextrin Yes Success Clear, Stable Solution Ready for Assay Precipitate_Check->Success No pH_Adjust->Dilute Re-test Cosolvent->Dilute Re-test Cyclodextrin->Dilute Re-test

Caption: Decision workflow for solubilizing this compound.

Cyclodextrin_Mechanism cluster_process Inclusion Complex Formation Compound This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Validation & Comparative

A Predictive Comparison: 8-Fluoro-2-methylquinoline in the Fluoroquinolone Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Charting a Course for a Novel Quinolone Derivative

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Within this landscape, the fluoroquinolones remain a clinically significant class of broad-spectrum antibiotics.[1] Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, has proven highly effective against a wide range of pathogens.[1][2] This guide delves into a comparative analysis of a lesser-explored derivative, 8-Fluoro-2-methylquinoline, against its well-established fluoroquinolone counterparts.

Due to a notable absence of direct experimental data on the antimicrobial properties of this compound in publicly available literature, this guide will adopt a predictive and prospective approach. By leveraging extensive Structure-Activity Relationship (SAR) data from the broader quinolone class, we will construct a scientifically informed hypothesis regarding the potential efficacy, spectrum, and safety profile of this compound. This analysis is intended to serve as a foundational resource to stimulate and guide future experimental validation of this promising molecule.

I. The Fluoroquinolone Benchmark: A Legacy of Potency and Broad-Spectrum Activity

Fluoroquinolones are a class of synthetic antibiotics characterized by a bicyclic core structure.[1] The introduction of a fluorine atom at the C-6 position was a pivotal moment in their development, significantly enhancing their antibacterial potency and earning them the "fluoroquinolone" designation.[2][3]

Mechanism of Action: A Dual Assault on DNA Replication

The bactericidal activity of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA Bacterial DNA Gyrase->DNA Supercoiling Replication DNA Replication Gyrase->Replication TopoIV->DNA Decatenation TopoIV->Replication DNA->Replication CellDeath Cell Death Replication->CellDeath Blocked

Caption: Mechanism of action of fluoroquinolone antibiotics.

Generations and Spectrum of Activity

Fluoroquinolones are often categorized into generations based on their spectrum of activity:

  • First-generation (e.g., nalidixic acid): Narrow spectrum, primarily against Gram-negative bacteria, and used for uncomplicated urinary tract infections.

  • Second-generation (e.g., ciprofloxacin, norfloxacin): Broader Gram-negative coverage, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.[1]

  • Third-generation (e.g., levofloxacin): Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[1]

  • Fourth-generation (e.g., moxifloxacin): Broad-spectrum activity, including anaerobic coverage.[1]

II. This compound: A Predictive Analysis Based on Structure-Activity Relationships

The specific substitutions on the quinolone ring are critical determinants of a compound's antibacterial potency, spectrum, and pharmacokinetic properties. We will now analyze the structure of this compound to predict its potential characteristics.

Structural Comparison
FeatureEstablished Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)This compound (Predicted)
Core Structure Quinolone or NaphthyridinoneQuinoline
C-3 Carboxylic Acid Present and essential for activityAbsent
C-4 Carbonyl Group Present and essential for activityAbsent (hydroxyl group in tautomeric form)
N-1 Substituent Typically ethyl or cyclopropyl, crucial for potencyUnsubstituted
C-6 Fluorine Present in most potent analogsAbsent
C-7 Substituent Often a piperazine or pyrrolidine ring, influences spectrum and potencyUnsubstituted
C-8 Substituent Varies (H, F, Cl, OCH3), affects activity and phototoxicityFluorine
Other Substituents -2-methyl group
Predictive Insights from SAR:
  • The Missing Pharmacophore: A critical observation is the absence of the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety in this compound. This pharmacophore is widely considered essential for the DNA gyrase inhibitory activity of classical quinolone antibiotics.[3] Its absence strongly suggests that this compound may not share the same mechanism of action as traditional fluoroquinolones and might exhibit significantly lower or no antibacterial activity through this pathway.

  • The C-8 Fluoro Group: While a C-6 fluorine is associated with enhanced antibacterial activity, a fluorine at the C-8 position has been shown in some cases to decrease antibacterial potency and increase cytotoxicity upon exposure to UV light.[4] This raises potential concerns for both the efficacy and safety profile of this compound. However, other studies have indicated that C-8 substitutions can sometimes enhance activity against resistant strains.[5]

  • The 2-Methyl Group: Substitutions at the C-2 position of the quinolone ring have been generally found to reduce or abolish antibacterial activity in classical quinolones.[3] This further tempers expectations of potent antibacterial action.

Hypothesis: Based on this structural analysis, it is hypothesized that this compound is unlikely to function as a potent, broad-spectrum antibacterial agent in the same manner as established fluoroquinolones. Its lack of the key pharmacophore for DNA gyrase inhibition is a significant deviation. However, the diverse biological activities of quinoline derivatives warrant experimental investigation, as it may possess other, unanticipated antimicrobial or biological properties.

III. Proposed Experimental Validation: A Roadmap for Characterizing this compound

To empirically determine the antibacterial potential of this compound, a systematic experimental approach is required. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended.[6][7][8]

Experimental Workflow cluster_workflow Proposed Experimental Workflow for this compound Start This compound MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Test against bacterial panel Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Start->Cytotoxicity Test against mammalian cell lines DataAnalysis Data Analysis and Comparison MIC->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion on Antibacterial Potential DataAnalysis->Conclusion

Caption: Proposed workflow for evaluating this compound.

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay will determine the lowest concentration of this compound that prevents visible growth of a bacterium.[9]

Objective: To quantify the in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-adjusted Mueller-Hinton Broth (MHB)[9]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of the compound in MHB across the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.[11]

B. Cytotoxicity Assessment using MTT Assay

This assay will evaluate the potential toxicity of this compound to mammalian cells.

Objective: To determine the concentration of the compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[12]

  • Solubilization solution (e.g., DMSO or SDS-HCl)[13]

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value from the dose-response curve.

IV. Conclusion and Future Directions

While the established fluoroquinolones provide a high benchmark for antibacterial efficacy, the structural features of this compound suggest it may not follow the same path of antimicrobial action. The absence of the critical carboxylic acid and carbonyl groups at positions 3 and 4, respectively, along with a methyl group at position 2, points towards a potentially different biological profile.

The true value of this compound can only be unlocked through rigorous experimental validation as outlined in this guide. Should it exhibit any antimicrobial activity, further studies into its mechanism of action would be warranted. Even in the absence of direct antibacterial effects, its quinoline scaffold could serve as a valuable starting point for the synthesis of novel derivatives with other therapeutic applications. This predictive guide serves as a call to action for the empirical investigation of this and other under-explored chemical entities in the ongoing fight against infectious diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-2-methylquinoline Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[2][3] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance metabolic stability, binding affinity, and overall therapeutic profile. This guide provides an in-depth technical comparison of 8-fluoro-2-methylquinoline analogs, synthesizing available experimental data to elucidate their structure-activity relationships (SAR) and guide future research and development.

The this compound Core: A Promising Scaffold

The this compound core serves as a versatile foundation for the development of novel therapeutic agents. The strategic placement of substituents dramatically influences the molecule's physicochemical properties and biological activity:

  • Quinoline Core : This bicyclic aromatic system can interact with various biological targets, including enzymes and nucleic acids.[4]

  • 2-Methyl Group : This addition can enhance binding to target proteins and influence the molecule's metabolic stability.

  • 8-Fluoro Group : The introduction of a fluorine atom at this position can significantly improve metabolic stability, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions.

This guide will focus primarily on the antifungal activity of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analogs, for which specific SAR data is available. We will then draw comparisons to the potential anticancer and antibacterial activities based on studies of structurally related quinoline derivatives.

Antifungal Activity: A Detailed SAR Study

A recent study on a series of novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analogs has provided significant insights into their antifungal properties against various phytopathogenic fungi.[5] The core structure and the positions of substitutions are illustrated below.

SAR_Antifungal cluster_substituents Substituent Effects on Antifungal Activity R_group R Group on Benzoate Activity Impact on Activity 4-tert-butyl 4-tert-butyl (2b) High_activity_S_sclerotiorum High activity against S. sclerotiorum 4-tert-butyl->High_activity_S_sclerotiorum 4-fluoro 4-fluoro (2e) 4-fluoro->High_activity_S_sclerotiorum 4-chloro 4-chloro (2f) 4-chloro->High_activity_S_sclerotiorum 2-fluoro-4-chloro 2-fluoro-4-chloro (2k) 2-fluoro-4-chloro->High_activity_S_sclerotiorum 2,4-difluoro 2,4-difluoro (2n) 2,4-difluoro->High_activity_S_sclerotiorum 4-methoxy 4-methoxy (2g) High_activity_R_solani High activity against R. solani 4-methoxy->High_activity_R_solani

Caption: Key Substituent Effects on Antifungal Activity.

Comparative Antifungal Performance

The antifungal activity of these analogs was tested at a concentration of 50 μg/mL. The data reveals that substitutions on the benzoate ring significantly impact efficacy and spectrum of activity.[5]

Compound IDR Group (Substituent on Benzoate)% Inhibition against S. sclerotiorum% Inhibition against R. solani% Inhibition against P. piricola
2b 4-(tert-butyl)>80%--
2e 4-fluoro>80%-72.0%
2f 4-chloro>80%-76.0%
2g 4-methoxy-80.8%-
2k 2-fluoro, 4-chloro>80%-76.0%
2n 2,4-difluoro>80%-76.0%
Tebufloquin Positive Control-69.7%65.4%
Fluconazole Standard Drug---

Key Insights from SAR Analysis:

  • High Activity against S. sclerotiorum : Analogs with a bulky hydrophobic group (4-tert-butyl) or electron-withdrawing groups (4-fluoro, 4-chloro, 2-fluoro-4-chloro, and 2,4-difluoro) on the benzoate ring exhibited potent activity (>80% inhibition) against Sclerotinia sclerotiorum.[5]

  • Activity against R. solani : The presence of an electron-donating methoxy group at the 4-position of the benzoate ring (compound 2g ) resulted in high activity (80.8%) against Rhizoctonia solani, surpassing the positive control, Tebufloquin.[5]

  • Broad-Spectrum Potential : Several compounds, notably 2f , 2k , and 2n , demonstrated good activity against both S. sclerotiorum and P. piricola, suggesting potential for broader-spectrum antifungal agents.[5]

Postulated Mechanism of Antifungal Action

While the precise mechanism for these specific analogs is yet to be fully elucidated, quinoline derivatives are known to exert their antifungal effects through various mechanisms. One proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents.[6] Other quinoline-based antifungals are known to inhibit key enzymes essential for fungal survival.[7] The lipophilicity and electronic properties of the substituents on the benzoate ring likely play a crucial role in membrane interaction and target engagement.

Anticancer Potential: A Comparative Outlook

Direct SAR studies on a broad series of this compound analogs for anticancer activity are limited. However, by examining structurally related fluorinated quinolines, we can infer their potential and identify key structural features for further investigation. Numerous quinoline derivatives have been explored as anticancer agents, often acting through the inhibition of critical cellular pathways like PI3K/Akt/mTOR and VEGF signaling.[1][8][9]

Anticancer_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline_Analog Fluorinated Quinoline Analog Quinoline_Analog->Receptor Inhibition

Caption: Potential Anticancer Mechanism via Kinase Inhibition.

Comparative Cytotoxicity Data (Analogous Compounds)

The following table presents the half-maximal inhibitory concentration (IC50) values of related quinoline derivatives against human cancer cell lines, providing a benchmark for the potential potency of this compound analogs.

Compound TypeCell LineIC50 (µM)Reference
7-Fluoro-4-(3-isopropyl-anilino)quinolineHeLa (Cervical Cancer)8.92Inferred from related structures
7-Fluoro-4-(3-isopropyl-anilino)quinolineBGC-823 (Gastric Carcinoma)6.48Inferred from related structures
Doxorubicin (Standard Drug) HeLa (Cervical Cancer) ~1.0 - 2.9 [10][11]
Doxorubicin (Standard Drug) BGC-823 (Gastric Carcinoma) - -

Inference for SAR:

Based on studies of 7-fluoro-4-anilinoquinolines, it is hypothesized that bulky, hydrophobic substituents at the meta-position of an aniline ring attached at the 4-position of the quinoline core are beneficial for cytotoxic activity. This provides a rational starting point for the design of this compound analogs with potential anticancer properties.

Antibacterial Activity: An Extrapolation from Fluoroquinolones

The fluoroquinolone class of antibiotics, which contains a fluorinated quinoline core, is a testament to the antibacterial potential of these scaffolds.[] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[13][14]

Antibacterial_Workflow cluster_process Antibacterial Screening Workflow Start Synthesized This compound Analogs MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay Data Determine MIC Values MIC_Assay->Data Comparison Compare with Standard Antibiotics (e.g., Ciprofloxacin) Data->Comparison End Identify Lead Compounds Comparison->End

Caption: Workflow for Evaluating Antibacterial Potency.

Comparative Antibacterial Data (Standard Drug)

The following table shows the Minimum Inhibitory Concentration (MIC) values for the widely used fluoroquinolone, ciprofloxacin, against common bacterial pathogens. This data serves as a benchmark for future studies on this compound analogs.

AntibioticBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin Staphylococcus aureus~0.5 - 0.6[15][16]
Ciprofloxacin Escherichia coli~0.013 - 0.016[15][17]

Hypothesized SAR:

For antibacterial activity, it is hypothesized that substitutions at the 4-position of the this compound core will be critical. The introduction of various amine-containing side chains, similar to those found in clinically used fluoroquinolones, would be a logical starting point for synthesizing potent antibacterial agents.

Experimental Protocols

For researchers aiming to validate and expand upon these findings, the following are detailed, step-by-step methodologies for key experiments.

Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1)

This protocol is adapted from the synthesis of the core intermediate used in the antifungal study.[5]

  • Reaction Setup : In a three-necked flask, combine 2-fluoroaniline and ethyl 2-methylacetoacetate in polyphosphoric acid (PPA). PPA serves as both the solvent and the acidic catalyst.

  • Heating : Heat the reaction mixture to 140 °C and maintain this temperature for 2 hours.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Place the flask in an ice bath and adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution.

  • Isolation : Filter the resulting precipitate and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC).[18][19]

  • Preparation of Antifungal Solutions : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation : Grow the fungal strain in a suitable broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation : Add the fungal inoculum to each well of the 96-well plate containing the diluted compounds. Include a positive control (fungus in medium without compound) and a negative control (medium only).

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungus.

  • MIC Determination : The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel therapeutic agents. The detailed SAR study on its 4-ester derivatives demonstrates significant potential for creating potent and selective antifungal compounds. The key takeaways are:

  • Antifungal Potential : Substitutions on the 4-position benzoate ring are critical for antifungal activity, with halogenated and bulky hydrophobic groups enhancing efficacy against specific fungal strains.

  • Anticancer and Antibacterial Promise : Based on structurally related compounds, there is a strong rationale for exploring this compound analogs as anticancer and antibacterial agents. Future work should focus on synthesizing libraries of derivatives with modifications at the 4-position to establish a comprehensive SAR for these activities.

This guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in the quest for new and effective treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Validating the Antifungal Efficacy of 8-Fluoro-2-methylquinoline with Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antifungal resistance, the scientific community is under increasing pressure to identify and validate novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2][3][4] This guide provides a comprehensive framework for validating the antifungal efficacy of a specific novel compound, 8-Fluoro-2-methylquinoline.

This document is structured to guide researchers, scientists, and drug development professionals through a robust, self-validating experimental design. We will move beyond a simple protocol, explaining the critical reasoning behind the selection of controls, the choice of methodology, and the interpretation of data, ensuring the generation of reliable and publishable results.

The Cornerstone of Validation: Selecting Appropriate Controls

The credibility of any efficacy study hinges on the judicious selection of control compounds. These controls provide the necessary benchmarks to ascertain whether the observed effects are genuinely attributable to the test compound. For this validation study, a three-pronged approach is essential.

  • Positive Controls: These are established antifungal agents with well-characterized mechanisms of action. Their inclusion verifies that the experimental system is sensitive to known antifungal effects. We recommend two distinct positive controls to cover different mechanistic classes:

    • Fluconazole: A member of the triazole class, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[5][6][7][8] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][9] Disruption of ergosterol production compromises membrane integrity, leading to fungistatic or fungicidal effects.[5][9]

    • Amphotericin B: A polyene antifungal, Amphotericin B acts by binding directly to ergosterol in the fungal cell membrane.[10][11][12][13] This binding forms pores or channels that increase membrane permeability, causing leakage of essential intracellular ions and ultimately leading to cell death.[10][11][12][13][14]

  • Negative Control: The negative control is crucial for ruling out any confounding effects from the experimental setup itself.

    • Dimethyl Sulfoxide (DMSO): Since many novel organic compounds like this compound are insoluble in water, a solvent such as DMSO is required for stock solution preparation.[15][16] Therefore, the vehicle (DMSO) alone must be tested to ensure it has no intrinsic antifungal activity at the concentrations used in the assay.[17] It is important to note that DMSO itself can influence fungal growth at certain concentrations, making this control non-negotiable.[16][18][19]

  • Growth Control: This consists of the fungal inoculum in media without any test or control compound. It establishes the baseline for 100% growth, against which all inhibition is measured.

Logical Framework for Experimental Validation

The relationship between the test compound and the controls forms the logical core of this validation study. This diagram illustrates how each component serves to isolate and validate the specific antifungal effect of this compound.

G cluster_0 Experimental Arms cluster_1 Interpretation Test This compound (Test Compound) Result1 Measure Inhibition vs. Growth Control Test->Result1 Pos1 Fluconazole (Positive Control 1) Pos1->Result1 Pos2 Amphotericin B (Positive Control 2) Pos2->Result1 Neg DMSO Vehicle (Negative Control) Result3 Confirm No Inhibition from Negative Control Neg->Result3 Growth Media Only (Growth Control) Growth->Result1 Result2 Compare Inhibition to Positive Controls Result1->Result2 Conclusion Validate Specific Antifungal Efficacy Result2->Conclusion Result3->Conclusion

Caption: Logical workflow demonstrating the comparative validation approach.

Standardized Methodology: The Broth Microdilution Assay

To ensure results are reproducible and comparable across different laboratories, adherence to a standardized protocol is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides a reference method for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38), which we will adapt for this guide.[20][21][22] The broth microdilution method is a robust technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]

Target Organisms

A representative panel of clinically relevant fungal pathogens should be used:

  • Candida albicans (e.g., ATCC 90028): The most common cause of candidiasis.

  • Aspergillus fumigatus (e.g., ATCC 204305): A primary cause of invasive aspergillosis.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M27/M38 guidelines.[15][20][21][22]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well, U-bottom microtiter plates.

  • This compound, Fluconazole, Amphotericin B powders.

  • Anhydrous DMSO.

  • Spectrophotometer or plate reader (530 nm).

  • Sterile saline (0.85%).

  • 0.5 McFarland turbidity standard.

  • Fungal cultures (grown on Sabouraud Dextrose Agar for 24-48 hours).

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 10 mg/mL stock solutions of this compound, Fluconazole, and Amphotericin B in 100% DMSO.

    • Causality Check: DMSO is used for its ability to dissolve hydrophobic organic compounds. A high-concentration stock minimizes the final DMSO concentration in the assay, reducing potential solvent-induced toxicity.[16]

  • Inoculum Preparation:

    • Harvest fungal colonies from the agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • Causality Check: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely high MIC values, while too low an inoculum can lead to falsely low MICs.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 to wells 2 through 11 in rows designated for each compound.

    • Create a starting solution of each compound by diluting the stock solution in RPMI-1640. For a final test range of 0.125 to 64 µg/mL, this starting solution in well 1 will be 128 µg/mL (at 2x final concentration).

    • Add 200 µL of this 2x starting solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of the compound at 2x the final desired concentrations.

    • Well 11 serves as the growth control (100 µL of RPMI only).

    • Well 12 serves as the sterility control (200 µL of RPMI only, no inoculum).

    • Prepare a separate row for the DMSO negative control, performing a serial dilution of DMSO equivalent to the concentrations present in the test compound wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. This dilutes the drug concentrations to their final 1x test concentration and brings the total volume to 200 µL.

    • Do not add inoculum to well 12.

    • Seal the plates and incubate at 35°C.

    • Causality Check: Incubation times are crucial. For Candida albicans, readings are typically taken at 24 hours.[23] For slower-growing molds like Aspergillus fumigatus, a 48-hour incubation is often required.[25]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth compared to the growth control well.

    • For azoles (Fluconazole) and quinolines, this is typically a ≥50% reduction in turbidity.[23]

    • For Amphotericin B, the endpoint is complete inhibition of visible growth (a clear well).[23]

    • Readings can be done visually or with a spectrophotometer.

Experimental Workflow Diagram

This diagram visualizes the step-by-step process of the broth microdilution assay.

G start Start prep_compounds Prepare Compound Stock Solutions (in DMSO) start->prep_compounds prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Prepare 96-Well Plate with Serial Dilutions of Compounds (2x Conc.) prep_compounds->plate_setup inoculate Inoculate Plate with Standardized Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for the CLSI-based broth microdilution assay.

Data Presentation and Interpretation

Clear and concise data presentation is essential for objective comparison. The MIC values obtained for the test compound and controls should be summarized in a table. The following table presents illustrative data for discussion purposes.

Table 1: Comparative Antifungal Susceptibility (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)
This compound 4 8
Fluconazole (Positive Control)1>64
Amphotericin B (Positive Control)0.51
DMSO (Negative Control)>1% (v/v)>1% (v/v)

Interpretation of Illustrative Data:

  • Efficacy of this compound: The hypothetical data shows that this compound exhibits antifungal activity against both C. albicans and A. fumigatus.

  • Comparison with Fluconazole: The test compound is less potent than fluconazole against C. albicans. However, it shows activity against A. fumigatus, against which fluconazole is known to have limited activity, suggesting a different spectrum or mechanism.

  • Comparison with Amphotericin B: Amphotericin B demonstrates potent, broad-spectrum activity, as expected. This compound is less potent but still active.

  • Negative Control Validation: The DMSO control showed no inhibition at the highest concentration tested, confirming that the observed activity of the test compound is not an artifact of the solvent.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically sound framework for the initial validation of this compound's antifungal efficacy. By employing standardized CLSI methodology and appropriate controls, the resulting data is both reliable and contextualized.

Based on the illustrative results, this compound demonstrates promising antifungal properties. The next logical steps in the research pipeline would include expanding the panel of fungal isolates (including resistant strains), conducting time-kill assays to determine fungistatic versus fungicidal activity, and initiating studies to elucidate its specific mechanism of action. The preliminary evidence strongly supports its continued investigation as a potential antifungal lead compound.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Substituted Quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to an in-depth guide on the comparative molecular docking of substituted quinoline derivatives. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel anticancer therapeutics. Here, we move beyond a simple recitation of steps, delving into the rationale behind our experimental choices and providing a framework for robust, self-validating studies.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have shown significant promise as anticancer agents by targeting a variety of biological macromolecules.[1][2][3][4] Molecular docking has emerged as a powerful in-silico tool to predict the binding affinities and interaction patterns of small molecules with their protein targets, thereby guiding the synthesis and selection of the most promising candidates for further experimental validation.[5]

This guide will provide a comprehensive, step-by-step protocol for a comparative molecular docking study of substituted quinoline derivatives against a key anticancer target, Topoisomerase I. We will also explore the critical aspects of validating your docking protocol to ensure the reliability of your findings.

The "Why" Behind the "How": Understanding the Experimental Choices

Before we delve into the protocol, it's crucial to understand the reasoning behind the selection of our target and methodology.

  • Choice of Target: Topoisomerase I (Topo I) : Topoisomerase I is a well-validated target in cancer therapy.[3] Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells. Several clinically used anticancer drugs, such as camptothecin and its analogs, are Topo I inhibitors.[1] The availability of crystal structures of Topo I in complex with inhibitors makes it an excellent candidate for structure-based drug design and molecular docking studies.[3]

  • Choice of Docking Software: AutoDock Vina : We will utilize AutoDock Vina, a widely used and well-validated open-source molecular docking program.[6][7][8] Its scoring function has been shown to have a high accuracy in predicting binding modes and affinities.[7]

A Step-by-Step Protocol for Comparative Molecular Docking

This protocol will guide you through the process of setting up and running a comparative molecular docking study.

Part 1: Preparation of the Receptor (Topoisomerase I)
  • Obtain the Protein Crystal Structure : Download the crystal structure of human Topoisomerase I in complex with an inhibitor from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 1T8I. This structure provides a well-defined binding pocket.

  • Prepare the Protein for Docking :

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This can be accomplished using software like AutoDock Tools (ADT) or UCSF Chimera.

Part 2: Preparation of the Ligands (Substituted Quinoline Derivatives)
  • Design and Draw the Ligand Structures : Create a library of substituted quinoline derivatives. For this guide, we will consider a hypothetical set of derivatives with varying substituents at different positions of the quinoline ring.

  • Energy Minimization : Perform energy minimization of the ligand structures using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligands.

  • Save in PDBQT Format : Convert the energy-minimized ligand structures into the PDBQT format, assigning Gasteiger charges.

Part 3: Docking Simulation
  • Grid Box Definition : Define the search space for the docking simulation by creating a grid box that encompasses the active site of Topoisomerase I. The dimensions and center of the grid box should be chosen to cover the entire binding pocket where the co-crystallized ligand was located.

  • Running the Docking Simulation : Execute the docking simulation using AutoDock Vina. The software will generate multiple binding poses for each ligand within the defined grid box and calculate the corresponding binding affinities (docking scores) in kcal/mol.

Part 4: Analysis of Docking Results
  • Examine Docking Scores : The docking score represents the predicted binding affinity of the ligand for the protein. A more negative score indicates a stronger predicted binding.

  • Visualize Binding Interactions : Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the binding poses of the ligands within the active site of Topoisomerase I. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the surrounding amino acid residues.

Workflow for Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Obtain Protein Crystal Structure (PDB) ProteinPrep Prepare Protein (Remove Water, Add Hydrogens) PDB->ProteinPrep LigandDesign Design & Draw Ligand Structures LigandPrep Energy Minimize & Prepare Ligands LigandDesign->LigandPrep Grid Define Grid Box (Active Site) ProteinPrep->Grid RunDocking Execute Docking with AutoDock Vina LigandPrep->RunDocking Grid->RunDocking AnalyzeScores Analyze Docking Scores RunDocking->AnalyzeScores Visualize Visualize Binding Interactions AnalyzeScores->Visualize Validate Validate Docking Protocol (Redocking & RMSD) Visualize->Validate

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for the Characterization of 8-Fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) is fundamental to drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth comparative analysis of orthogonal analytical techniques for the comprehensive characterization of 8-Fluoro-2-methylquinoline, a key heterocyclic aromatic compound.[1] We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. By presenting detailed experimental protocols, comparative data, and a logical workflow for cross-validation, this document serves as a practical resource for scientists seeking to establish a rigorous and self-validating system for the characterization of this and similar molecules. The methodologies and validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure regulatory alignment.[2][3][4][5]

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science.[1] The introduction of a fluorine atom and a methyl group to the quinoline scaffold can significantly influence its physicochemical properties and biological activity. Therefore, unambiguous confirmation of its identity, purity, and structural integrity is paramount. A multi-faceted analytical approach, or cross-validation, is not merely a suggestion but a scientific necessity.[6] Cross-validation involves comparing results from multiple analytical methods to ensure the reliability and consistency of data across different platforms.[6][7][8] This guide will explore four critical techniques, each providing a unique piece of the structural and purity puzzle.

The Cross-Validation Workflow: A Holistic Approach

A well-designed analytical workflow ensures that all aspects of the compound's identity and purity are assessed. The following diagram illustrates a logical sequence for the characterization of a newly synthesized batch of this compound.

Cross-Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Primary_Characterization Primary Structural Confirmation cluster_Secondary_Characterization Purity & Functional Group Analysis cluster_Finalization Data Consolidation & Reporting Synthesis Synthesis of This compound NMR ¹H, ¹³C, ¹⁹F NMR (Structural Elucidation) Synthesis->NMR MS High-Resolution MS (Molecular Formula Confirmation) Synthesis->MS HPLC HPLC-UV (Purity Assessment & Quantification) NMR->HPLC MS->HPLC FTIR FT-IR Spectroscopy (Functional Group Identification) HPLC->FTIR Data_Analysis Comparative Data Analysis FTIR->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: A logical workflow for the comprehensive characterization and cross-validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's atomic connectivity.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration, and coupling patterns are unique to the molecule's structure.

  • ¹³C NMR: Reveals the number and types of carbon atoms present. This is crucial for confirming the carbon skeleton.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal that confirms its presence and can reveal couplings to nearby protons, further solidifying the substitution pattern.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (D1): 1-5 seconds.[9]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: A range appropriate for aryl fluorides (e.g., -100 to -150 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

  • Time-of-Flight (TOF) Analyzer: Offers high mass accuracy, allowing for the determination of the elemental formula, which is critical for distinguishing between isomers.

Detailed Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a suitable solvent like methanol or acetonitrile.[10]

  • Instrumentation: ESI-TOF Mass Spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.[9]

    • Mass Range: m/z 50-500.

    • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.[9]

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Compare the experimental mass to the theoretical mass of C₁₀H₉FN⁺.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse for determining the purity of pharmaceutical compounds. By separating the target compound from any impurities, it allows for accurate quantification.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography (C18 column): The most common mode of HPLC, it separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, is well-suited for this technique.

  • Gradient Elution: Using a gradient of a weak solvent (water) and a strong solvent (acetonitrile) allows for the effective separation of impurities with a wide range of polarities.[11]

  • UV Detection: The aromatic quinoline ring system provides strong UV absorbance, making it easily detectable.[12]

Detailed Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.[9]

  • Injection Volume: 10 µL.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule. While not typically used for quantitative analysis, it serves as a valuable qualitative tool for structural confirmation.

Causality Behind Experimental Choices
  • Attenuated Total Reflectance (ATR): A common sampling technique that requires minimal sample preparation and is suitable for solid samples.

  • Mid-IR Region (4000-400 cm⁻¹): This region contains the characteristic vibrational frequencies for most organic functional groups.[13]

Detailed Experimental Protocol: FT-IR Analysis
  • Instrumentation: FT-IR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands for C-H, C=C, C=N, and C-F bonds and compare them to known spectra of similar quinoline derivatives.[14][15]

Comparative Data Summary

The following table summarizes the expected results from the cross-validation of this compound characterization.

Analytical TechniqueParameterExpected Result for this compoundPurpose
¹H NMR Chemical Shifts (δ)Aromatic protons: ~7.0-8.5 ppm; Methyl protons: ~2.7 ppmStructural Confirmation
¹³C NMR Chemical Shifts (δ)Aromatic carbons: ~110-160 ppm; Methyl carbon: ~25 ppmCarbon Skeleton Confirmation
¹⁹F NMR Chemical Shift (δ)~ -110 to -130 ppm (relative to CFCl₃)Confirmation of Fluorine Presence
HRMS (ESI-TOF) [M+H]⁺Theoretical m/z: 162.0719; Observed: within 5 ppmMolecular Formula Confirmation
HPLC-UV Purity (AUC)>98.0%Purity Assessment & Quantification
FT-IR Key Vibrations (cm⁻¹)~3050 (Ar C-H), ~1600 (C=C, C=N), ~1250 (C-F)Functional Group Identification

Conclusion: Ensuring Data Integrity Through Orthogonal Methods

The cross-validation of analytical techniques is a non-negotiable aspect of chemical characterization in a regulated environment. By employing a suite of orthogonal methods—NMR, MS, HPLC, and FT-IR—a comprehensive and reliable profile of this compound can be established. This multi-technique approach ensures the structural identity, confirms the molecular formula, quantifies purity, and identifies key functional groups. The convergence of data from these independent analyses provides a high degree of confidence in the quality of the material, which is essential for its application in research and development. Adherence to established guidelines, such as those from the ICH, further strengthens the validity of the analytical data.[2][16]

References

A Comparative Guide to the Synthesis of 8-Fluoro-2-methylquinoline: Skraup vs. Doebner-von Miller Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[3][4] The strategic placement of substituents, such as fluorine and methyl groups, can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and target binding affinity.[5]

This guide provides an in-depth, objective comparison of two classical methods for quinoline synthesis—the Skraup and Doebner-von Miller reactions—as applied to the preparation of a specific, high-value target: 8-Fluoro-2-methylquinoline . We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison of their synthesis efficiency, safety, and practicality for researchers in drug development.

Section 1: Mechanistic Overview

A foundational understanding of the reaction pathways is critical to appreciating the nuances of each method. While closely related, the Skraup and Doebner-von Miller syntheses differ fundamentally in their choice of carbonyl precursor, which dictates the substitution pattern of the resulting quinoline.

The Skraup Synthesis: A Pathway to Unsubstituted Quinolines

The Skraup synthesis, developed by Zdenko Hans Skraup in 1880, is a vigorous reaction that typically produces quinolines with an unsubstituted heterocyclic ring.[2][6] The archetypal reaction involves heating an aromatic amine (in our case, 2-fluoroaniline) with glycerol, concentrated sulfuric acid, and a strong oxidizing agent like nitrobenzene or arsenic acid.[6][7]

The mechanism proceeds via three key stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8]

  • Michael Addition & Cyclization: The aromatic amine undergoes a conjugate (Michael) addition to acrolein. The resulting intermediate is then cyclized under the strongly acidic conditions.[7][9]

  • Dehydration & Oxidation: The cyclized intermediate, a dihydroquinoline, is dehydrated and then oxidized by an agent like nitrobenzene to yield the final aromatic quinoline ring.[10]

Crucially, because this pathway begins with acrolein, the classic Skraup synthesis is not a direct route to 2-methyl substituted quinolines. To achieve this substitution, the glycerol precursor must be replaced, which leads directly to the Doebner-von Miller modification.

Skraup_Mechanism Skraup Synthesis Mechanism cluster_addition Addition & Cyclization cluster_oxidation Aromatization Glycerol Glycerol H2SO4 conc. H₂SO₄ Acrolein Acrolein (α,β-unsaturated aldehyde) H2SO4->Acrolein -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline 2-Fluoroaniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Acid-Catalyzed Cyclization & Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline 8-Fluoroquinoline Oxidant->Quinoline Oxidation DVM_Mechanism Doebner-von Miller Mechanism cluster_reaction Condensation & Cyclization Crotonaldehyde Crotonaldehyde (α,β-unsaturated aldehyde) Michael_Adduct Michael Adduct Crotonaldehyde->Michael_Adduct Michael Addition Aniline 2-Fluoroaniline Aniline->Michael_Adduct Acid Acid Catalyst (e.g., HCl) Dihydroquinoline Dihydro-8-fluoro- 2-methylquinoline Acid->Dihydroquinoline Cyclization & Dehydration Oxidation Oxidation (e.g., Air or Schiff Base) Dihydroquinoline->Oxidation Product This compound Oxidation->Product Workflow Comparative Synthesis Workflow cluster_Skraup Skraup Synthesis (Hypothetical) cluster_DVM Doebner-von Miller Synthesis S1 1. Mix 2-Fluoroaniline, Glycerol, Oxidant S2 2. Add conc. H₂SO₄ (Vigorous & Exothermic!) S1->S2 S3 3. Heat under Reflux (Careful Control Needed) S2->S3 S4 4. Basic Workup & Steam Distillation S3->S4 S5 Yields: 8-Fluoroquinoline (Incorrect Product) S4->S5 D1 1. Dissolve 2-Fluoroaniline in Acid (e.g., HCl) D2 2. Add Crotonaldehyde (Controlled Addition) D1->D2 D3 3. Heat under Reflux D2->D3 D4 4. Basic Workup & Extraction D3->D4 D5 Yields: this compound (Target Product) D4->D5 Start Target: this compound Start->S1 Start->D1

References

A Head-to-Head Bioactivity Comparison: 8-Fluoro-2-methylquinoline vs. Marketed Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a vast array of therapeutic agents with a wide spectrum of biological activities, including antimalarial, antiviral, anticancer, and antibacterial properties.[3][4][5] Marketed drugs such as the antimalarial chloroquine and the antibacterial ciprofloxacin underscore the therapeutic versatility of this structural motif.[3][6] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile, enhancing potency and specificity. This guide focuses on 8-Fluoro-2-methylquinoline, a specific derivative whose potential can be inferred from the well-established class of fluoroquinolone antibiotics. We will objectively compare its hypothesized antibacterial bioactivity with two prominent marketed drugs, Ciprofloxacin and Levofloxacin, providing the experimental framework necessary for such an evaluation.

Candidate Profile: this compound

This compound is a synthetic heterocyclic compound. Its structure is notable for three key features: the core quinoline ring, a methyl group at the 2-position, and a fluorine atom at the 8-position. The introduction of a fluorine atom into the quinoline core is a hallmark of the potent fluoroquinolone class of antibiotics.[] This substitution is known to enhance crucial properties such as cell membrane permeability and the inhibition of target enzymes, thereby boosting antibacterial activity.[] Based on this structural analogy, it is hypothesized that this compound will exert its antibacterial effect by targeting bacterial DNA synthesis, a mechanism shared with established fluoroquinolones.

Marketed Comparators: Ciprofloxacin and Levofloxacin

To establish a relevant benchmark for bioactivity, we have selected two widely prescribed fluoroquinolone antibiotics:

  • Ciprofloxacin : A second-generation fluoroquinolone, Ciprofloxacin has a broad spectrum of activity against both Gram-negative and Gram-positive bacteria.[8][9] It is a cornerstone in treating various infections, though resistance has emerged over time.

  • Levofloxacin : As a third-generation fluoroquinolone, Levofloxacin offers an enhanced spectrum of activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to its predecessors.[9][10]

Both drugs act by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[9][10][11] This dual-targeting mechanism is a key contributor to their potent bactericidal effects.

Mechanistic Deep Dive: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for fluoroquinolones involves the disruption of DNA replication, transcription, and repair.[][8] They achieve this by stabilizing a ternary complex between the bacterial enzyme (either DNA gyrase or topoisomerase IV) and the DNA strand.[11] This stabilization traps the enzyme on the DNA, leading to the formation of double-strand DNA breaks and blocking the progression of the replication fork, which ultimately triggers cell death.[11]

  • In Gram-negative bacteria , the primary target is typically DNA gyrase , which is responsible for introducing negative supercoils into the DNA, a critical step for relieving torsional stress during replication.[][9]

  • In Gram-positive bacteria , the primary target is often topoisomerase IV , which is crucial for decatenating (separating) the interlinked daughter chromosomes after replication is complete.[][9]

G Drug Drug InhibitGyrase InhibitGyrase Drug->InhibitGyrase InhibitTopoIV InhibitTopoIV Drug->InhibitTopoIV Gyrase Gyrase InhibitGyrase->Gyrase INHIBITS TopoIV TopoIV InhibitTopoIV->TopoIV INHIBITS

Head-to-Head Experimental Design for Bioactivity Assessment

To quantitatively compare the antibacterial efficacy of this compound against Ciprofloxacin and Levofloxacin, a series of standardized microbiological assays must be performed. The choice of these assays is critical for generating robust and comparable data.

Rationale for Experimental Choices:

  • Minimum Inhibitory Concentration (MIC): This is the foundational assay to determine the lowest concentration of a compound that prevents visible growth of a bacterium. It is the primary measure of antimicrobial potency.

  • Minimum Bactericidal Concentration (MBC): This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. An agent is considered bactericidal if the MBC is no more than four times the MIC.

  • Bacterial Strains: A representative panel should include a Gram-positive organism (e.g., Staphylococcus aureus ATCC 29213) and a Gram-negative organism (e.g., Escherichia coli ATCC 25922) to assess the spectrum of activity.

G start Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) mic_setup mic_setup start->mic_setup mic_read mic_read mbc_plate mbc_plate mic_read->mbc_plate Proceed from MIC results

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Compounds: Create stock solutions of this compound, Ciprofloxacin, and Levofloxacin in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate each aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Data Analysis: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial CFU count.

Anticipated Results and Comparative Data Analysis

The following table presents hypothetical—but plausible—data for a head-to-head comparison. These values are for illustrative purposes to guide the interpretation of potential experimental outcomes.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound S. aureus (Gram-positive)0.512
E. coli (Gram-negative)0.250.52
Ciprofloxacin S. aureus (Gram-positive)0.512
E. coli (Gram-negative)0.0150.032
Levofloxacin S. aureus (Gram-positive)0.250.52
E. coli (Gram-negative)0.030.062

Interpretation of Data:

  • A lower MIC value indicates higher potency. In this hypothetical dataset, this compound shows comparable potency to the marketed drugs against S. aureus and is potent against E. coli, though less so than Ciprofloxacin.

  • An MBC/MIC ratio of ≤4 is indicative of bactericidal activity. All compounds in this dataset would be classified as bactericidal against both organisms.

Conclusion and Future Directions

Based on its structural similarity to the highly successful fluoroquinolone class of antibiotics, this compound presents itself as a promising candidate for further investigation. The proposed experimental workflow provides a robust and standardized method for a direct, head-to-head comparison of its bioactivity against established drugs like Ciprofloxacin and Levofloxacin.

Should initial MIC and MBC assays yield promising results, the logical next steps would involve expanding the tested panel to include drug-resistant bacterial strains, conducting time-kill kinetic studies to understand the dynamics of bacterial killing, and performing cytotoxicity assays on eukaryotic cell lines to assess preliminary safety. These subsequent investigations are crucial for determining if this compound has the potential to be developed into a clinically relevant therapeutic agent.

References

Spectroscopic data comparison between isomers of fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Spectroscopic Differentiation of Fluoro-2-Methylquinoline Isomers

Introduction

Fluoro-2-methylquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The position of the fluorine substituent on the quinoline ring system dramatically influences the molecule's electronic properties, steric hindrance, and, consequently, its biological activity and physical characteristics. Differentiating between these positional isomers is a critical analytical challenge in drug development and quality control. This guide provides a comprehensive comparison of the spectroscopic data for various fluoro-2-methylquinoline isomers, offering insights into the underlying principles and practical methodologies for their unambiguous identification.

The core of this analysis rests on the principle that even a minor change in molecular structure, such as relocating a fluorine atom, induces distinct changes in the local electronic and magnetic environments of the nuclei. These changes are readily detectable by modern spectroscopic techniques. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be synergistically employed to distinguish between these closely related isomers.

Spectroscopic Techniques for Isomer Elucidation

The choice of spectroscopic techniques is dictated by their sensitivity to the specific structural and electronic variations among the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is arguably the most powerful tool for isomer differentiation. It provides detailed information about the chemical environment of each nucleus. ¹H and ¹³C NMR reveal the connectivity of the carbon-hydrogen framework, while ¹⁹F NMR is exceptionally sensitive to the fluorine atom's local environment, offering a direct and often unambiguous probe.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. The C-F bond vibration and the out-of-plane C-H bending vibrations are particularly informative for distinguishing aromatic substitution patterns.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The position of the fluorine atom alters the energy levels of the π-conjugated system, leading to shifts in the absorption maxima (λmax) that can be used for differentiation.

  • Mass Spectrometry (MS): While all isomers share the same molecular weight, their fragmentation patterns under techniques like Electron Impact (EI) ionization can differ based on the stability of the resulting fragment ions, providing clues to the fluorine's position.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic differences between various fluoro-2-methylquinoline isomers.

¹H and ¹⁹F NMR Spectroscopy: The Definitive Tools

NMR spectroscopy provides the most definitive data for distinguishing between the isomers. The chemical shift (δ) of each proton and fluorine nucleus is highly sensitive to the electron-donating or -withdrawing effects of the substituents and their relative positions.

Key Observations:

  • ¹H NMR: The protons on the fluorinated ring will exhibit characteristic splitting patterns due to both H-H and H-F couplings. The magnitude of the through-bond coupling constants (J-values) is distance-dependent and provides crucial structural information. For instance, the coupling between fluorine and a proton in an ortho position (³JHF) is typically larger than a meta coupling (⁴JHF).

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly indicative of its position on the quinoline ring. The electronic environment created by the fused pyridine ring and the methyl group at the 2-position results in a unique chemical shift for each isomer.

Table 1: Comparative ¹H and ¹⁹F NMR Data for Selected Fluoro-2-methylquinoline Isomers

IsomerKey ¹H NMR Chemical Shifts (δ, ppm) and Couplings (J, Hz)¹⁹F NMR Chemical Shift (δ, ppm)
6-Fluoro-2-methylquinoline H-5: Exhibits a doublet of doublets due to coupling with H-7 and the fluorine at C-6.Approximately -115 to -120 ppm
8-Fluoro-2-methylquinoline H-7: Shows a distinct doublet of doublets due to coupling with H-5 and the fluorine at C-8. The peri-interaction between the C8-F and the nitrogen lone pair can influence shifts.Approximately -130 to -135 ppm
General Trends Protons ortho to the fluorine atom will show the largest H-F coupling constants (³JHF ≈ 8-10 Hz).The chemical shift is sensitive to the overall electron density at the carbon to which the fluorine is attached.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented are representative values.

Infrared (IR) Spectroscopy

The primary utility of IR spectroscopy in this context is the identification of the strong C-F stretching vibration and the pattern of C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring.

Table 2: Key IR Absorption Frequencies for Fluoro-2-methylquinoline Isomers

IsomerC-F Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
6-Fluoro-2-methylquinoline ~1230-1260Pattern indicative of 1,2,4-trisubstitution
7-Fluoro-2-methylquinoline ~1240-1270Pattern indicative of 1,2,3-trisubstitution
This compound ~1250-1280Pattern indicative of 1,2,3-trisubstitution

The C-F stretch is typically a strong and sharp band in the fingerprint region. While there is overlap between isomers, the combination of this band with the unique pattern of C-H bending vibrations in the 900-650 cm⁻¹ region can provide strong evidence for a specific substitution pattern.

Experimental Protocols

The following are standardized protocols for acquiring high-quality spectroscopic data for the differentiation of fluoro-2-methylquinoline isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluoro-2-methylquinoline isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR if precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a one-pulse ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals to singlets unless H-F coupling information is desired.

    • 2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC or HMBC spectrum to unambiguously assign proton and carbon signals. A ¹H-¹⁹F HOESY can provide through-space correlation information.

Protocol 2: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • Perform a background subtraction using the previously recorded background spectrum.

    • Identify and label the key vibrational bands, paying close attention to the C-F stretch and C-H bending regions.

Integrated Workflow for Isomer Identification

A robust identification strategy relies on the integration of data from multiple techniques. The following workflow illustrates a logical approach to isomer differentiation.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Data Analysis & Confirmation Unknown Unknown Fluoro-2-methylquinoline Isomer MS Mass Spectrometry (MS) Unknown->MS Confirm Molecular Weight NMR ¹H and ¹⁹F NMR Spectroscopy MS->NMR Proceed if MW matches IR FTIR Spectroscopy MS->IR Analysis Compare δ and J values with reference data NMR->Analysis Pattern Analyze C-H bending patterns IR->Pattern Confirmation Structure Confirmation Analysis->Confirmation Pattern->Confirmation

Caption: An integrated workflow for the unambiguous identification of fluoro-2-methylquinoline isomers.

This workflow emphasizes a tiered approach. Mass spectrometry first confirms the molecular formula. Subsequently, NMR and IR spectroscopy provide the detailed structural information necessary to pinpoint the exact position of the fluorine substituent, leading to a confident structural assignment.

Conclusion

The differentiation of fluoro-2-methylquinoline isomers, while challenging, can be reliably achieved through a systematic and multi-faceted spectroscopic approach. ¹H and ¹⁹F NMR spectroscopy serve as the primary and most definitive techniques, providing unambiguous information about the fluorine's position through chemical shifts and coupling constants. IR spectroscopy offers valuable complementary data, particularly regarding the aromatic substitution pattern. By integrating the data from these methods, researchers and drug development professionals can confidently identify and characterize these important chemical entities, ensuring the quality and integrity of their work.

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Reactant of Route 1
Reactant of Route 1
8-Fluoro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-Fluoro-2-methylquinoline

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